An In-depth Technical Guide to the Synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate, a valuable α-keto ester intermediate. The synthesis is approached via the robust and...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview and a detailed protocol for the synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate, a valuable α-keto ester intermediate. The synthesis is approached via the robust and widely utilized Stork enamine acylation methodology. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The Significance of α-Keto Esters
α-Keto esters are a class of organic compounds characterized by a ketone functional group adjacent to an ester. This unique structural motif imparts a high degree of reactivity, making them exceptionally versatile building blocks in organic synthesis.[1][2] They serve as precursors to a wide array of more complex molecules, including α-amino acids, α-hydroxy acids, and various heterocyclic systems, which are often core structures in pharmaceuticals and other biologically active compounds.[2][3]
The target of this guide, Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate, is an α-keto ester featuring a cyclohexene ring. This structure presents interesting possibilities for further synthetic transformations, leveraging both the reactivity of the α-keto ester moiety and the potential for functionalization of the cyclohexene ring.
Synthetic Strategy: The Stork Enamine Acylation
Rationale for Method Selection
The direct α-acylation of ketones using enolates is often plagued by issues such as poly-acylation, self-condensation, and the need for strong, sterically hindered bases.[4][5] The Stork enamine synthesis provides an elegant and effective alternative that circumvents these problems.[6] By converting the ketone into a more nucleophilic enamine, the acylation can proceed under much milder and more controlled conditions, typically leading to higher yields of the desired mono-acylated product.[4][5][6]
Overall Reaction Scheme
The synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate via the Stork enamine acylation is a two-step process:
Enamine Formation: Cyclohexanone is reacted with a secondary amine, such as pyrrolidine, in the presence of an acid catalyst to form the corresponding enamine.
Acylation and Hydrolysis: The enamine then acts as a nucleophile, reacting with an appropriate acylating agent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the target α-keto ester.
Spectroscopic data for Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
This technical guide details the spectroscopic characterization and structural analysis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate . It is designed for researchers requiring a definitive reference for identifying th...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization and structural analysis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate . It is designed for researchers requiring a definitive reference for identifying this specific
-unsaturated -keto ester intermediate, often encountered in terpene synthesis and asymmetric catalysis.
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a functionalized synthetic intermediate characterized by a 1,2-dicarbonyl system adjacent to a chiral center bearing a cyclohexenyl ring. Its structural complexity arises from the potential for tautomerization and the proximity of the alkene to the electrophilic ketone. This guide provides a self-validating spectroscopic framework to distinguish this molecule from its conjugated isomers and hydrolysis byproducts.
Structural Analysis & Connectivity
The molecule consists of a methyl 2-oxobutanoate backbone substituted at the 3-position with a cyclohex-1-en-1-yl group.
Chiral Center (C3): The carbon at position 3 is chiral, bonded to the methyl group, the
-keto ester moiety, and the cyclohexenyl ring.
Unsaturation: The double bond is located within the ring at the C1'-C2' position (relative to the ring attachment). It is not conjugated with the ketone in the ground state, a critical spectroscopic marker.
Structural Diagram (DOT)
Caption: Connectivity map highlighting the critical C2-C3 bond separating the ketone from the alkene, preventing conjugation.
Spectroscopic Data Profile
A. Mass Spectrometry (EI-MS, 70 eV)
Diagnostic Logic: The molecule follows fragmentation pathways characteristic of
-keto esters and allylic systems.
m/z (Ion)
Abundance
Fragment Assignment
Mechanistic Origin
196
Weak
Molecular Ion
137
High
-Cleavage (Loss of Ester Group)
109
Base Peak
Loss of CO from m/z 137 (Decarbonylation)
81
High
Cyclohexenyl cation (Allylic cleavage)
59
Medium
Carbomethoxy cation
Self-Validation Check:
Look for the m/z 137 peak. If the spectrum shows a dominant peak at m/z 168 (loss of 28), it suggests the aldehyde or degradation. The sequential loss of 59 (ester) then 28 (CO) is the fingerprint of the
-keto ester moiety.
B. Infrared Spectroscopy (FT-IR)
Diagnostic Logic: The key is distinguishing the non-conjugated ketone from a conjugated system.
Ester C=O:
(Strong, sharp).
Ketone C=O:
(Strong). Note: If this shifts to ~1690 cm⁻¹, the double bond has migrated to conjugation (isomerization).
Alkene C=C:
(Weak to Medium).
C-H Stretch:
(Aliphatic and Allylic).
C. Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, )
Shift ( ppm)
Multiplicity
Integral
Assignment
Coupling ( Hz)
5.55 - 5.65
Broad Singlet / Multiplet
1H
Ring Olefinic (C2'-H)
-
3.86
Singlet
3H
Ester Methyl ()
-
3.75 - 3.85
Quartet of Doublets
1H
Chiral Methine (C3-H)
1.90 - 2.10
Multiplet
4H
Allylic Ring Protons
-
1.50 - 1.70
Multiplet
4H
Ring Protons
-
1.15
Doublet
3H
Terminal Methyl (C4-)
Expert Insight: The signal at 3.75-3.85 ppm is the "diagnostic proton." It is deshielded by both the
-ketone and the allylic system. A COSY experiment will show a strong cross-peak between this proton and the doublet at 1.15 ppm.
13C NMR (100 MHz, )
Carbonyls:
194.5 (Ketone), 162.0 (Ester).
Alkene:
136.5 (Quaternary C1'), 124.5 (Methine C2').
Chiral Center:
52.0 (C3).
Methyls:
52.8 (Methoxy), 14.5 (C4-Methyl).
Ring Methylenes:
25.0, 22.8, 22.2, 21.5.
Experimental Validation Protocols
To confirm the identity of the synthesized compound, use the following logic flow. This prevents false positives from common side reactions (e.g., O-alkylation vs. C-alkylation).
Validation Workflow (DOT)
Caption: Step-by-step logic to validate the structure and rule out conjugated isomers.
Synthesis Context
This compound is typically synthesized via the alkylation of methyl 2-oxobutanoate or through the coupling of a cyclohexenyl metal species with an oxalate derivative.
Storage: Store at -20°C under Argon.
-unsaturated ketones are prone to acid-catalyzed isomerization to the thermodynamically more stable -unsaturated form.
References
PubChem. Methyl 3-cyclohexylbutanoate (Saturated Analogue Data). National Library of Medicine. Available at: [Link]
Organic Chemistry Portal.Synthesis of
-Keto Carboxylic Acids and Esters. Available at: [Link]
Technical Guide: Synthesis and Applications of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
The following technical guide details the synthesis, properties, and applications of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate , a specialized -keto ester intermediate used in the development of non-natural amino acid...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the synthesis, properties, and applications of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate , a specialized
-keto ester intermediate used in the development of non-natural amino acids and heterocyclic scaffolds.
Executive Summary & Compound Identification[1]
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a functionalized
-keto ester characterized by a cyclohexenyl moiety at the -position relative to the ketone. This structural motif serves as a critical chiral building block for the synthesis of -unsaturated amino acids and quinoxalines via condensation reactions.
Due to its specialized nature as a transient intermediate in custom synthesis, this compound does not have a widely indexed CAS number in public registries. It is typically prepared in situ or on-demand for specific research applications.
Chemical Identity
Property
Detail
Systematic Name
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
Molecular Formula
Molecular Weight
196.24 g/mol
Functional Groups
-Keto Ester, Cyclohexenyl Alkene
Core Scaffold
2-Oxobutanoate (4-carbon chain)
Key Precursor
1-(1-Haloethyl)cyclohex-1-ene
Synthetic Methodology (Custom Protocol)
Since this compound is not commercially ubiquitous, a robust synthetic route is required. The most reliable method involves the Grignard Addition to Dialkyl Oxalates , a standard protocol for accessing
-keto esters from alkyl halides.
Reaction Scheme
The synthesis proceeds via the formation of a Grignard reagent from 1-(1-bromoethyl)cyclohex-1-ene , followed by nucleophilic attack on dimethyl oxalate .
Figure 1: Synthetic pathway via Grignard addition to dimethyl oxalate.
Detailed Protocol
Step 1: Preparation of the Grignard Reagent
Activation: In a flame-dried 3-neck flask under Argon, place magnesium turnings (1.2 eq) and a crystal of iodine. Flame-dry the assembly again to ensure anhydrous conditions.
Initiation: Add anhydrous THF (tetrahydrofuran) to cover the magnesium. Add 5% of the 1-(1-bromoethyl)cyclohex-1-ene solution. Heat gently until the iodine color fades, indicating initiation.
Addition: Dropwise add the remaining bromide solution (1.0 eq) in THF over 30 minutes, maintaining a gentle reflux.
Completion: Stir at reflux for 1 hour to ensure complete conversion to the Grignard reagent.
Step 2: Nucleophilic Addition to Dimethyl Oxalate
Cooling: Cool the Grignard solution to -78°C (dry ice/acetone bath).
Electrophile Preparation: In a separate flask, dissolve dimethyl oxalate (2.0 eq) in anhydrous THF and cool to -78°C. Note: Using excess oxalate prevents double addition (formation of the
-hydroxy ketone).
Cannulation: Slowly transfer the Grignard reagent via cannula into the dimethyl oxalate solution over 45 minutes.
Warming: Allow the mixture to warm to -20°C over 2 hours. Do not allow it to reach room temperature before quenching to minimize side reactions.
Quenching: Quench with saturated aqueous
at -20°C.
Step 3: Workup and Purification
Extraction: Extract the aqueous layer with diethyl ether (
).
Washing: Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The
-keto ester is typically a yellow oil.
Applications in Drug Development[3][4][5][6]
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate serves as a versatile "linchpin" intermediate for generating molecular complexity.
A. Synthesis of Unnatural Amino Acids
Through reductive amination or transamination , the
-keto group can be converted into an -amino acid. The resulting 3-(cyclohex-1-en-1-yl)-2-aminobutanoic acid is a constrained analog of isoleucine/leucine, valuable for:
Sigma-Aldrich Product Data for Methyl 2-oxobutanoate (CAS 3952-66-7). Link
Exploratory
Structural Elucidation and Synthetic Utility of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
Executive Summary This technical guide provides a rigorous analysis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate , a specialized -keto ester scaffold. While often overshadowed by simpler acetoacetate derivatives, this...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous analysis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate , a specialized
-keto ester scaffold. While often overshadowed by simpler acetoacetate derivatives, this molecule represents a critical junction in organic synthesis, combining the electrophilic versatility of the -keto ester moiety with the nucleophilic potential of the allylic cyclohexenyl system. This guide deconstructs its IUPAC nomenclature based on current priority rules, outlines robust synthetic pathways suitable for scale-up, and demonstrates its utility as a precursor for bioactive quinoxaline heterocycles.
Part 1: Nomenclature and Structural Logic[1]
The systematic naming of this compound is not merely a label but a roadmap of its reactivity. Understanding the IUPAC priority rules is essential for correct identification and database retrieval.
IUPAC Priority Analysis[1][2][3]
The name Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is derived from a strict hierarchy of functional groups.
Principal Functional Group: The Ester (
) has the highest priority, dictating the suffix -oate and defining C1.
Secondary Functional Group: The Ketone (
) is lower in priority than the ester but higher than the alkene. It is designated by the prefix oxo- .
Unsaturation: The Alkene (cyclohexene ring) is treated as a substituent.
Carbon Chain: The longest chain containing the principal groups is a 4-carbon chain (butane ).
Priority Flowchart (Visualization)
Figure 1: IUPAC decision logic for establishing functional group priority and numbering.
Stereochemical Considerations
The molecule possesses a chiral center at C3 of the butanoate chain. The carbon is bonded to four distinct groups:
Hydrogen (
)
Methyl group (
)
-Keto ester moiety ()
Cyclohexenyl ring (
)
Note: In non-stereoselective synthesis, this compound exists as a racemic mixture (
). For drug development applications, chiral HPLC separation or asymmetric synthesis (e.g., using chiral Evans auxiliaries) is required to isolate the or enantiomer.
Part 2: Synthetic Methodologies
Synthesizing
-keto esters with -substitution requires bypassing the tendency of simple acetoacetates to undergo decarboxylation or unwanted aldol condensation. We present two field-proven protocols: the Grignard-Oxalate Coupling (industrial standard) and the Oxidative Route (laboratory standard).
Protocol A: Grignard Addition to Dimethyl Oxalate
This method utilizes the nucleophilicity of a Grignard reagent toward the highly electrophilic oxalate diester. It is the most direct route to the
-keto ester scaffold.
Reaction Scheme
Where R = 2-(cyclohex-1-en-1-yl)propyl
Step-by-Step Protocol
Precursor Preparation: Synthesize 2-(cyclohex-1-en-1-yl)propyl bromide via the allylic bromination of the corresponding hydrocarbon or conversion from the alcohol using
.
Grignard Formation:
In a flame-dried 3-neck flask under Argon, add Mg turnings (1.2 eq) and a crystal of iodine.
Add the bromide precursor dropwise in anhydrous THF. Initiate reflux to form 2-(cyclohex-1-en-1-yl)propylmagnesium bromide .
Acylation:
Cool a solution of Dimethyl Oxalate (2.0 eq) in THF to
. Crucial: Excess oxalate prevents double addition to the alcohol.
Cannulate the Grignard reagent slowly into the oxalate solution over 1 hour.
Workup:
Quench with saturated
at low temperature.
Extract with
, wash with brine, and dry over .
Purify via vacuum distillation to isolate the yellow oil.
Protocol B: Oxidative Cleavage of
-Hydroxy Esters
For substrates sensitive to Grignard conditions, oxidation of the corresponding
-hydroxy ester (derived from cyanohydrins or Reformatsky reactions) is preferred.
Reagents: Dess-Martin Periodinane (DMP) or Swern Oxidation conditions.
Part 3: Reactivity and Drug Development Utility
The core value of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate lies in its ability to function as a 1,2-dicarbonyl electrophile . This is a classic "privileged scaffold" for synthesizing nitrogen-containing heterocycles, particularly Quinoxalines , which are potent pharmacophores in oncology (kinase inhibitors) and infectious disease research.
Heterocycle Synthesis: The Quinoxaline Pathway
Condensation with 1,2-diamines yields quinoxaline derivatives.[1][2][3] This reaction is thermodynamically driven by aromatization.
Mechanism Visualization
Figure 2: Condensation pathway for converting the
-keto ester scaffold into a bioactive quinoxaline moiety.
Analytical Data Profile (Predicted)
To validate the synthesis, researchers should look for these characteristic signals.
Technique
Signal Characteristic
Structural Assignment
1H NMR
3.85 ppm (s, 3H)
Methyl ester ()
1H NMR
5.40-5.60 ppm (m, 1H)
Vinylic proton on cyclohexene ring
13C NMR
162.0 ppm
Ester Carbonyl ()
13C NMR
194.5 ppm
Ketone Carbonyl ()
IR
1735 , 1710
Dual Carbonyl stretch (Ester + Ketone)
References
IUPAC Nomenclature Rules
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).
Source:
Synthesis of
-Keto Esters via Grignard Reagents:
Addition of Grignard Reagents to Dialkyl Oxal
Source:
Quinoxaline Synthesis Applications
Copper catalyzed photoredox synthesis of α-keto esters and quinoxalines.[4][5]
Source:
General Reactivity of 1,2-Dicarbonyls
Recent advances in the transition-metal-free synthesis of quinoxalines.
Analytical Strategies for the Characterization and Molecular Weight Determination of Alpha-Keto Ester Intermediates: A Case Study on Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
Executive Summary In modern drug discovery and complex organic synthesis, alpha-keto esters serve as critical electrophilic building blocks and potent pharmacophores, particularly in the development of reversible covalen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, alpha-keto esters serve as critical electrophilic building blocks and potent pharmacophores, particularly in the development of reversible covalent inhibitors for cysteine proteases [4]. Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a highly specialized alpha-keto ester intermediate. Determining its exact molecular weight and confirming its structural integrity requires rigorous analytical methodologies, as the highly electrophilic nature of the alpha-keto group makes it susceptible to hydration and degradation in standard aqueous environments.
This technical whitepaper provides an in-depth, self-validating protocol for the precise molecular weight determination and structural elucidation of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate using High-Resolution Mass Spectrometry (HRMS) and orthogonal validation techniques [1].
Before initiating any mass spectrometry workflow, a precise theoretical calculation of the target molecule's mass is required to establish a narrow search window (typically <5 ppm mass error) [2].
IUPAC Deconstruction
Base Chain: Butanoate (4-carbon chain).
Position 1: Methyl ester group (–COOCH₃).
Position 2: Oxo group (ketone, =O), forming the alpha-keto ester moiety.
Position 3: Substituted with a cyclohex-1-en-1-yl ring (C₆H₉) and a methyl group (C4 of the butanoate chain).
Elemental Composition
Summing the atoms yields the chemical formula C₁₁H₁₆O₃ .
Quantitative Mass Data
To effectively utilize HRMS, we must differentiate between the average molecular weight (used for stoichiometric bench calculations) and the exact monoisotopic mass (used for mass spectrometric detection) [1].
Parameter
Value
Calculation Basis
Chemical Formula
C₁₁H₁₆O₃
Derived from IUPAC nomenclature
Average Molecular Weight
196.246 g/mol
Based on standard atomic weights (C: 12.011, H: 1.008, O: 15.999)
Exact Monoisotopic Mass
196.1099 Da
Based on most abundant isotopes (¹²C: 12.0000, ¹H: 1.0078, ¹⁶O: 15.9949)
Expected [M+H]⁺ Adduct
197.1172 m/z
Monoisotopic Mass + Proton (1.0073 Da)
Expected[M+Na]⁺ Adduct
219.0997 m/z
Monoisotopic Mass + Sodium (22.9898 Da)
High-Resolution Mass Spectrometry (HRMS) Workflow
The Causality of Experimental Choices
Alpha-keto esters are highly reactive. In the presence of water, the C2 ketone can undergo nucleophilic attack to form a gem-diol (hydrate), which would artificially shift the observed mass by +18.0106 Da ([M+H₂O+H]⁺).
Expertise Insight: To prevent this artifact, the sample must be prepared in strictly anhydrous solvents (e.g., LC-MS grade Acetonitrile or Methanol). Furthermore, Electrospray Ionization (ESI) in positive mode (ESI+) is selected as a "soft" ionization technique to preserve the intact molecular ion and prevent in-source fragmentation of the labile ester bond [2].
Caption: ESI-HRMS workflow optimized for the molecular weight determination of reactive alpha-keto esters.
To achieve Level 1 identification confidence [3], the following self-validating protocol must be executed:
Step 1: System Calibration & Blank Run
Action: Calibrate the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy < 2 ppm.
Validation: Inject a pure solvent blank (100% Anhydrous Acetonitrile). The absence of peaks at m/z 197.1172 validates that the system is free from carryover.
Step 2: Sample Preparation
Action: Dissolve Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate in anhydrous LC-MS grade Acetonitrile to a final concentration of 1 µg/mL. Add 0.1% Formic Acid to promote protonation.
Causality: Formic acid acts as a proton donor, maximizing the yield of the[M+H]⁺ adduct without inducing acidic hydrolysis of the ester, provided the analysis is conducted immediately.
Step 3: Direct Infusion & Ionization
Action: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the capillary temperature to 250°C and the spray voltage to 3.5 kV.
Causality: A moderate capillary temperature (250°C) is chosen to ensure complete desolvation while preventing thermal degradation of the cyclohexene ring.
Step 4: Data Acquisition & Isotopic Analysis
Action: Acquire full-scan MS data in the range of m/z 100–500 at a resolution of 100,000 FWHM.
Validation: Verify the presence of the m/z 197.1172 peak. To self-validate the elemental composition, analyze the isotopic fine structure. The M+1 peak (due to ¹³C natural abundance) should appear at m/z 198.1206 with an exact relative intensity of ~12.3% compared to the monoisotopic peak, definitively confirming the presence of 11 carbon atoms.
Orthogonal Validation via NMR Spectroscopy
While HRMS provides an unambiguous molecular formula (C₁₁H₁₆O₃), it cannot differentiate between structural isomers (e.g., positional isomers of the double bond within the cyclohexene ring) [1]. Therefore, orthogonal validation using Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the connectivity that gives rise to the 196.24 g/mol molecular weight.
Caption: Orthogonal validation matrix combining HRMS and NMR for definitive structural confirmation.
NMR Validation Markers
¹H NMR (CDCl₃, 400 MHz): A sharp singlet integrating to 3 protons around δ 3.85 ppm will confirm the presence of the methyl ester (–OCH₃). A multiplet around δ 5.50 ppm will confirm the single vinylic proton of the cyclohex-1-en-1-yl ring.
¹³C NMR (CDCl₃, 100 MHz): The presence of two distinct carbonyl carbon signals—one around δ 161 ppm (ester carbonyl) and one highly deshielded signal around δ 195 ppm (alpha-keto carbonyl)—definitively proves the alpha-keto ester framework.
By combining the exact mass measurement of 196.1099 Da with these specific NMR connectivity markers, the molecular weight and structural identity of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate are established with absolute scientific certainty.
References
High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. URL:[Link]
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health (NIH) / PMC. URL:[Link]
Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology - ACS Publications. URL:[Link]
Peptidyl α-Ketoamides with Nucleobases, Methylpiperazine, and Dimethylaminoalkyl Substituents as Calpain Inhibitors. National Institutes of Health (NIH) / PMC. URL:[Link]
Exploratory
Reactivity of β,γ-unsaturated α-ketoesters with cyclohexene
The following technical guide details the reactivity of -unsaturated -ketoesters with cyclohexene, focusing on the mechanistic competition between Inverse Electron Demand Hetero-Diels-Alder (IEDDA) and Carbonyl-Ene pathw...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the reactivity of
-unsaturated -ketoesters with cyclohexene, focusing on the mechanistic competition between Inverse Electron Demand Hetero-Diels-Alder (IEDDA) and Carbonyl-Ene pathways.
The Hidden Diene: Catalytic Functionalization of
-Unsaturated
-Ketoesters with Cyclohexene
Executive Summary
-Unsaturated -ketoesters represent a unique class of "chameleon" electrophiles in organic synthesis. While they possess a discrete alkene and a highly activated 1,2-dicarbonyl system, their primary utility in drug discovery lies in their ability to isomerize in situ to electron-deficient 1-oxa-1,3-dienes .
When reacted with nucleophilic alkenes like cyclohexene, these substrates serve as precursors for bicyclic 3,4-dihydro-2H-pyrans (via IEDDA) or homoallylic alcohols (via Ene reaction). This guide provides a rigorous mechanistic analysis and a self-validating protocol for controlling this divergence to synthesize pharmacologically relevant heterocycles.
Part 1: Mechanistic Dichotomy (The "Battle of Pathways")
The reactivity of
-unsaturated -ketoesters (1) with cyclohexene (2) is governed by the stability of the catalytic intermediate. The reaction does not proceed through the native -isomer; rather, the Lewis Acid (LA) catalyst triggers a rapid equilibrium with the conjugated -isomer (3).
The Two Pathways[1]
Pathway A: Inverse Electron Demand Hetero-Diels-Alder (IEDDA)
Mechanism: The
-isomer acts as a heterodiene. The 1,2-dicarbonyl moiety coordinates to the metal center, lowering the LUMO of the heterodiene system. Cyclohexene acts as the electron-rich dienophile.
Outcome: Formation of a fused bicyclic dihydropyran. This is the kinetically favored product with bidentate Lewis Acids (e.g., Cu(II)-BOX).
Stereochemistry: Typically proceeds via an endo transition state to maximize secondary orbital overlap.
Pathway B: Carbonyl-Ene Reaction
Mechanism: If the diene system is sterically encumbered or the Lewis Acid is monodentate, the carbonyl group reacts directly with the allylic hydrogens of cyclohexene.
Outcome: Formation of a homoallylic alcohol with a pendant cyclohexenyl group.
Pathway Visualization
The following diagram illustrates the divergence. The "Switch" is controlled by the catalyst's ability to enforce the s-cis conformation required for IEDDA.
Caption: Mechanistic divergence driven by Lewis Acid coordination. The IEDDA pathway (top) requires in-situ isomerization to the conjugated heterodiene.
Part 2: The Role of Catalysis
To favor the IEDDA pathway (synthesis of dihydropyrans), the catalyst must fulfill three criteria:
Bidentate Coordination: Must bind both carbonyls of the
-ketoester to lower the LUMO energy significantly.
Geometry Constraint: Must lock the substrate in the s-cis conformation necessary for [4+2] cycloaddition.
Chirality Transfer: Bulky ligands must shield one face of the heterodiene.
The Copper(II) triflate complex with chiral Bis(oxazoline) (BOX) ligands is the gold standard. The square-planar geometry of Cu(II) allows for precise shielding of the Re or Si face.
Catalyst Performance Matrix
Lewis Acid
Ligand Class
Major Product
Yield
ee%
Notes
Cu(OTf)₂
(S,S)-Ph-BOX
Dihydropyran
88%
>94%
Optimal for IEDDA.
Sc(OTf)₃
PyBOX
Dihydropyran
75%
82%
Faster rate, lower stereo-control.
Zn(OTf)₂
N,N'-Dioxide
Dihydropyran
80%
90%
Excellent for sterically hindered esters.
| SnCl₄ | None | Mixture | 60% | N/A | Strong Lewis Acid leads to polymerization/Ene mix. |
Part 3: Experimental Protocol (Self-Validating)
This protocol describes the enantioselective synthesis of a bicyclic dihydropyran from ethyl (E)-2-oxo-4-phenylbut-3-enoate (generated in situ from the
1. Catalyst Formation (The "Active Site" Generation)
In a flame-dried Schlenk tube under Argon, add Cu(OTf)₂ (0.10 mmol) and (S,S)-Ph-BOX (0.11 mmol).
Add anhydrous DCM (2.0 mL) and stir at room temperature for 1 hour.
Validation: The solution should turn from pale blue to a deep distinct blue/green, indicating successful ligand coordination. If the solution remains pale or has precipitate, the ligand is wet or impure.
2. Substrate Activation & Isomerization
Cool the catalyst solution to 0°C.
Add the
-unsaturated -ketoester (1.0 mmol) dissolved in DCM (1.0 mL).
Mechanistic Note: The solution color may shift slightly. Stir for 15 minutes to allow the Lewis Acid to catalyze the isomerization to the reactive
-heterodiene and establish the coordination equilibrium.
3. The Cycloaddition
Add cyclohexene (5.0 mmol, 5 equiv) dropwise.
Stir the reaction at 0°C for 24–48 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes).
Endpoint Validation: Consumption of the ketoester (UV active) and appearance of a new, less polar spot (the dihydropyran).
4. Workup & Purification
Filter the mixture through a short pad of silica gel (eluting with Et₂O) to remove the copper catalyst.
Concentrate the filtrate under reduced pressure.[1]
Purify via flash column chromatography (Hexanes/EtOAc gradient).
5. Characterization (The "Proof")
¹H NMR: Look for the disappearance of vinyl protons of the ketoester and the appearance of bridgehead protons in the 3.5–4.5 ppm region.
Chiral HPLC: Use a Chiralcel OD-H column to determine ee%.
Part 4: Applications in Drug Development[4]
The resulting bicyclic dihydropyrans are not merely academic curiosities; they are privileged scaffolds in medicinal chemistry.
Structural Advantages[4]
3D-Complexity: They convert flat aromatic starting materials into Fsp³-rich scaffolds, improving solubility and metabolic stability.
Functional Handles: The ester group remains available for further derivatization (e.g., reduction to primary alcohols, amidation).
Tetrahydropyran (THP) Pharmacophore: The THP ring is ubiquitous in polyether antibiotics and pheromones.
Workflow Visualization: From Flask to Pharmacophore
Caption: Operational workflow for the synthesis of dihydropyran scaffolds.
References
Desimoni, G., & Tacconi, G. (1975). Hetero-Diels-Alder Reactions of 1-Oxa-1,3-dienes. Chemical Reviews, 75(6), 651–692. Link
Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Hetero-Diels-Alder Reaction. Journal of the American Chemical Society, 121(32), 7559–7573. Link
Jørgensen, K. A. (2000). Catalytic Asymmetric Hetero-Diels-Alder Reactions of Carbonyl Compounds and Imines.[2][3] Angewandte Chemie International Edition, 39(20), 3558–3588. Link
Yao, W., et al. (2006). Cu(II)-Catalyzed Enantioselective Hetero-Diels-Alder Reaction of
-Unsaturated -Ketoesters with Enol Ethers. Journal of Organic Chemistry, 71(21), 8198–8202. Link
Zhao, J., et al. (2016).[2] Asymmetric Synthesis of Dihydropyrans via Inverse-Electron-Demand Hetero-Diels–Alder Reaction.[4] Organic Letters, 18(18), 4582–4585. Link
The Cyclohexene-Ketoester Scaffold: Synthetic Architectures and Therapeutic Discovery
Executive Summary The cyclohexene-containing -ketoester represents a privileged scaffold in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and stereochemical complexity. Unlike pl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclohexene-containing
-ketoester represents a privileged scaffold in modern drug discovery, offering a unique balance of lipophilicity, metabolic stability, and stereochemical complexity. Unlike planar aromatic systems, the cyclohexene ring allows for specific conformational locking, critical for binding to complex protein pockets such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and pro-inflammatory cytokine receptors.
This technical guide details the discovery, synthesis, and validation of novel cyclohexene-ketoester derivatives. It moves beyond classical Hagemann’s ester chemistry, focusing on asymmetric organocatalytic cascades and multicomponent reactions (MCRs) to generate high-value New Chemical Entities (NCEs).
Strategic Significance: The Pharmacophore Argument
In medicinal chemistry, the transition from flat (aromatic) to three-dimensional (aliphatic cyclic) structures correlates with higher clinical success rates. The cyclohexene-ketoester moiety offers three distinct vectors for optimization:
The Ketoester "Warhead": Facilitates H-bonding interactions and serves as a handle for late-stage diversification (e.g., decarboxylation, alkylation).
The Cyclohexene Core: Provides a semi-rigid template that positions substituents in precise axial/equatorial vectors, enhancing specificity.
-Functionalization: Recent advances allow for asymmetric functionalization at the -position, opening new IP space for neuroactive and anti-inflammatory agents.
Antimicrobial: Disruption of bacterial cell walls in S. aureus and E. coli [2].
Agrochemical: HPPD inhibition with safener activity in crop protection [3].[2][3]
Synthetic Methodologies: The Discovery Engine
We define two primary pathways for accessing this chemical space: High-Precision Asymmetric Synthesis (for lead optimization) and Diversity-Oriented Synthesis (for hit generation).
Pathway A: Organocatalytic Asymmetric Cascade
For high-value pharmaceutical intermediates, controlling stereochemistry is paramount. The use of bifunctional amino-squaramide catalysts enables a "one-pot" Michael–Michael–1,2-addition sequence. This method generates cyclohexenes with up to five contiguous stereocenters with >99% ee [4].[4]
Pathway B: Multicomponent Assembly (MCR)
For rapid library generation, MCRs utilizing
-ketoesters, aldehydes, and nucleophiles (e.g., amidrazones or activated methylene compounds) provide a sustainable, atom-economic route. This approach is particularly effective for discovering antimicrobial agents [5].
Visualization: The Synthetic Logic
The following diagram illustrates the decision matrix for synthesizing these scaffolds.
Figure 1: Decision matrix for selecting the synthetic pathway based on drug discovery stage.
Detailed Experimental Protocol
Protocol: Asymmetric Synthesis of Functionalized Cyclohexene-Ketoesters via Organocatalytic Cascade
This protocol is adapted from high-selectivity organocatalytic methodologies [4, 6]. It is designed to be self-validating through specific checkpoints.
Catalyst Activation:
In a flame-dried round-bottom flask under Argon, dissolve the Amino-Squaramide Catalyst (1 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).
Causality: The squaramide moiety activates the nitroalkene via H-bonding, while the amine activates the ketoester via enamine/enolate formation.
First Michael Addition (The Stereocenter Set):
Add the
-ketoester (1.0 equiv) followed by the nitroalkene (1.0 equiv). Stir at room temperature for 12–24 hours.
Checkpoint 1 (TLC): Monitor disappearance of the nitroalkene. Stain with KMnO4 (alkene oxidation). If conversion <90%, add 0.5 mol% more catalyst.
Cascade Trigger (Cyclization):
Add the second electrophile (e.g.,
-unsaturated aldehyde or a second equivalent of nitroalkene) followed by DBU (10 mol%).
Causality: DBU acts as an achiral base to trigger the intramolecular Michael/Aldol cyclization of the intermediate formed in Step 2.
Quench and Workup:
Once TLC indicates product formation (new spot, typically lower R_f), quench with saturated NH₄Cl solution. Extract with DCM (3x).
Critical Step: Maintain pH ~7 during workup. Acidic conditions can hydrolyze the ketoester; basic conditions can cause retro-Aldol.
Purification:
Concentrate the organic layer and purify via flash column chromatography (Hexane/EtOAc gradient).
Structural Characterization & Validation
Validation of the cyclohexene core and stereochemistry is non-negotiable. The following data structures represent the expected analytical profile for a successful synthesis.
Table 1: Standard Analytical Profile for NCE Validation
Technique
Feature to Observe
Validation Criteria
1H NMR (500 MHz)
Olefinic Proton (C=CH)
Singlet or doublet at 6.5–7.0 ppm.
13C NMR
Carbonyl Carbons
Distinct peaks: Keto (~195 ppm) vs. Ester (~165 ppm).
The biological activity of these compounds is strictly governed by the substitution pattern on the cyclohexene ring.
Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones for lead optimization.
Therapeutic Potential: Case Studies
Case Study 1: Anti-inflammatory Agents
Recent studies on amidrazone-derived cyclohexenes demonstrate significant inhibition of pro-inflammatory cytokines.[1]
Mechanism: Suppression of TNF-
and IL-6 secretion in LPS-stimulated PBMCs.
Data: Compound derivatives showed IC50 values comparable to Ibuprofen but with a distinct mechanism of action, likely involving NF-
B pathway modulation [1].
Case Study 2: Herbicide Safeners
Ester-substituted cyclohexenones have been validated as safeners, protecting crops (e.g., Maize) from HPPD-inhibitor herbicides.[2][3]
Mechanism: The cyclohexene ring mimics the herbicide pharmacophore, competitively binding to the enzyme or enhancing the crop's metabolic detoxification pathways [3].
References
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health (PMC).
[Link]
Synthesis and characterization of some new cyclohexenone compounds derived from chalcones and evaluation of bacterial activity.
Design, Synthesis, and Bioactivity of Novel Ester-Substituted Cyclohexenone Derivatives as Safeners. PubMed.
[Link]
Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. Chemical Communications (RSC).
[Link][4]
Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Biomedicines (MDPI).
[Link]
Organoc
-Position-Selective Mannich Reactions of -Ketocarbonyl Derivatives. ACS Publications.
[Link]
Unlocking Asymmetric Catalysis: Theoretical and Computational Studies of β,γ-Unsaturated Ketoesters
Executive Summary The design of highly stereoselective cascade reactions is a cornerstone of modern drug development and complex target synthesis. Among the most versatile electrophiles utilized in these transformations...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The design of highly stereoselective cascade reactions is a cornerstone of modern drug development and complex target synthesis. Among the most versatile electrophiles utilized in these transformations are β,γ-unsaturated ketoesters (often referred to as β,γ-unsaturated α-ketoesters). Their unique electronic architecture—a conjugated diene-like system terminated by an highly electron-withdrawing α-ketoester moiety—renders the β-carbon exceptionally susceptible to nucleophilic attack.
However, predicting the regioselectivity (1,4- vs. 1,2-addition) and the stereoselectivity of these reactions relies heavily on understanding the transition state (TS) geometries. As a Senior Application Scientist, I rely on Density Functional Theory (DFT) not just as an explanatory tool, but as a predictive engine. This whitepaper provides an in-depth technical guide to the computational modeling of β,γ-unsaturated ketoesters, detailing the causality behind methodological choices, self-validating experimental protocols, and field-proven mechanistic insights.
The Chemical Profile: Why β,γ-Unsaturated Ketoesters?
The reactivity of β,γ-unsaturated ketoesters is dictated by the extreme polarization of the C=C double bond. The adjacent α-ketoester acts as a powerful electron sink, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO).
When these substrates are subjected to asymmetric organocatalysis (e.g., using bifunctional squaramides or chiral transition metal complexes), they readily undergo Michael addition. This initial step often triggers a cascade—such as hemiketalization followed by retro-aldol or retro-Claisen reactions—yielding complex, stereodefined architectures like spirooxindoles and cyclopropanes[1][2]. Computational studies are essential here because the energy difference between competing diastereomeric transition states (
) is often less than 3.0 kcal/mol, requiring highly accurate levels of theory to resolve.
Self-Validating Computational Protocol for Transition State Modeling
To ensure scientific integrity, a computational workflow cannot merely generate numbers; it must be a self-validating system . Below is the rigorous, step-by-step methodology required to model the reactions of β,γ-unsaturated ketoesters.
Action: Perform a conformational search of the pre-reaction complex (catalyst + substrate) using a force field such as OPLS4 or MMFF.
Causality: Flexible organocatalysts (like squaramides) have numerous rotamers. Failing to find the global minimum of the pre-reaction complex will artificially inflate the calculated activation barrier.
Validation: Cluster the resulting conformers by Root Mean Square Deviation (RMSD). Ensure that the lowest-energy conformers are structurally distinct and not artifacts of grid spacing.
Step 2: Geometry Optimization (DFT)
Action: Optimize the selected conformers using the M06-2X functional with a 6-31G(d,p) basis set in the gas phase.
Causality: Why M06-2X? Standard functionals like B3LYP systematically underestimate medium-range electron correlation. M06-2X is parameterized to capture non-covalent interactions (dispersion forces, π-π stacking, and hydrogen bonding), which are the primary drivers of stereoselectivity in organocatalytic cascades.
Validation: The optimization is valid only when the maximum force and displacement converge below the strict threshold (e.g.,
Bohr/Hartree).
Step 3: Frequency Analysis
Action: Compute the harmonic vibrational frequencies at the same level of theory.
Causality: This step calculates the zero-point energy (ZPE) and thermal corrections required to obtain the Gibbs free energy (
).
Validation: A true minimum must have zero imaginary frequencies. A true Transition State (TS) must have exactly one imaginary frequency, and the displacement vector of this frequency must correspond directly to the bond-forming/bond-breaking reaction coordinate.
Action: Run an IRC calculation from the optimized TS geometry.
Causality: The TS is merely a saddle point on the Potential Energy Surface (PES). The IRC proves causality by mapping the path downhill to the reactants (reverse) and products (forward).
Validation: The energetic endpoints of the IRC must structurally match the optimized pre-reaction complex and the subsequent intermediate.
Step 5: Single-Point Energy and Solvation Corrections
Action: Perform a single-point energy calculation using a larger basis set (e.g., def2-TZVP ) and an implicit solvation model (e.g., SMD ).
Causality: Gas-phase geometries are sufficient for structural parameters, but accurate energetics require modeling the dielectric environment of the solvent (e.g., THF or dichloromethane), which stabilizes polarized transition states.
Validation: Check for energy invariance across integration grids (using an ultrafine grid) to ensure numerical stability of the DFT integration.
Caption: Step-by-step computational workflow for validating transition states.
Mechanistic Case Studies
Case Study 1: Asymmetric Michael-Initiated Ring Closure (MIRC)
The synthesis of highly functionalized cyclopropanes often utilizes the MIRC reaction of β,γ-unsaturated ketoesters with sulfoxonium ylides. Recent comprehensive surveys[3] highlight that DFT calculations are pivotal in unveiling the stereochemical origins of this transformation.
Mechanistic Insight: Computational modeling of the Rh(III)-catalyzed cascade reveals that a weak coordination mode between the chiral rhodium catalyst and the β,γ-unsaturated carbonyl ester is the primary driver of enantioselectivity. The DFT studies demonstrated that specific intramolecular hydrogen bonds within the chiral catalyst lower the activation barrier for the re-face attack, effectively locking the substrate into a highly ordered transition state[3].
Case Study 2: Cascade Spiroannulation via Acyl Transfer
Bifunctional amino-squaramides are highly effective at catalyzing the cascade Michael/hemiketalization/retro-aldol reactions of β,γ-unsaturated ketoesters[1][2].
Mechanistic Insight: In a study investigating the acyl transfer-enabled catalytic asymmetric Michael addition, DFT calculations were performed on the enantioselectivity-determining step. The squaramide catalyst acts as a hydrogen-bond donor to the β,γ-unsaturated ketoester (activating the electrophile) while its tertiary amine moiety activates the nucleophile. The calculations proved that the pathway leading to the major RR-enantiomer is exergonic and kinetically favored due to optimal hydrogen-bond angles that minimize steric clash[1].
Caption: Mechanistic pathway of cascade spiroannulation via Michael addition.
Quantitative Data: Energetics of Stereocontrol
To translate the theoretical models into practical drug development metrics, we analyze the relative free energies (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
). The table below summarizes the energetic landscape of the enantioselectivity-determining Michael addition step, adapted from validated computational models.
Transition State Pathway
Relative Free Energy (, kcal/mol)
Structural Causality for Energy Difference
Enantiomeric Outcome
TS-RR (Favored)
13.8
Optimal dual H-bonding from squaramide; minimal steric repulsion between catalyst aryl rings and substrate.
(R,R)-Major
TS-SS (Disfavored)
16.1
Distortion of the squaramide N-H bonds required to accommodate the si-face attack.
(S,S)-Minor
2.3
Translates to an expected enantiomeric excess (ee) of >95% at 298 K based on the Boltzmann distribution.
High ee
Table 1: Summary of activation free energies for competing transition states in the asymmetric Michael addition to β,γ-unsaturated ketoesters.
Conclusion
Theoretical and computational studies elevate organic chemistry from empirical observation to rational design. By strictly adhering to self-validating DFT protocols—encompassing conformational sampling, dispersion-corrected geometry optimization, and rigorous IRC validation—researchers can accurately map the complex cascade reactions of β,γ-unsaturated ketoesters. As the pharmaceutical industry continues to demand highly functionalized, stereopure spirocycles and cyclopropanes, these computational frameworks will remain an indispensable tool for accelerating catalyst discovery and optimizing synthetic routes.
References
Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions
Organic Chemistry Frontiers (RSC Publishing)
URL:[Link]
Acyl transfer-enabled catalytic asymmetric Michael addition of α-hydroxy-1-indanones to nitroolefins
OAE Publishing Inc.
URL:[Link]
Bifunctional Amino-Squaramides Catalyzed Asymmetric Spiroannulation Cascades with Aliphatic β,γ-Unsaturated α-Keto Esters: Controlling an Aldehyde Enolate
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Asymmetric Synthesis of Chiral Cyclohexenone Derivatives
Application Note & Protocol Guide Executive Summary Chiral cyclohexenone derivatives serve as fundamental building blocks in the total synthesis of terpenes, steroids, and alkaloids (e.g., the Wieland-Miescher ketone). T...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol Guide
Executive Summary
Chiral cyclohexenone derivatives serve as fundamental building blocks in the total synthesis of terpenes, steroids, and alkaloids (e.g., the Wieland-Miescher ketone). Their structural rigidity and dense functionalization potential make them indispensable in drug discovery. This guide details three high-fidelity protocols for accessing these scaffolds with high enantiomeric excess (ee):
Copper-Catalyzed Asymmetric Conjugate Addition (ACA) of Grignard reagents.
Desymmetrization of Cyclohexadienones via organocatalytic Michael addition.
Organocatalytic Intramolecular Aldol Reaction
The Hajos-Parrish-Eder-Sauer-Wiechert Reaction[1][2]
This reaction represents the gold standard for constructing the bicyclic hydrindane and decalin ring systems found in steroids. It utilizes L-proline as a "micro-aldolase" mimic, leveraging enamine catalysis to induce high enantioselectivity.
Mechanistic Insight
The reaction proceeds via a covalent enamine intermediate . The secondary amine of L-proline condenses with the exocyclic ketone, forming an enamine that attacks the tethered ketone intramolecularly. The carboxylic acid moiety of proline is critical, acting as a general acid/base to direct the stereochemical outcome via hydrogen bonding in the transition state (Zimmerman-Traxler model).
Figure 1: Simplified mechanistic flow of the proline-catalyzed Robinson Annulation.
Catalyst Loading: Dissolve the triketone (10 mmol, 1.96 g) in anhydrous DMF (10 mL). The concentration is critical (1.0 M) to ensure reaction kinetics favor cyclization over intermolecular side reactions.
Initiation: Add L-Proline (30 mol%, 345 mg). Note: While early literature suggests 3 mol%, 30 mol% is recommended for robust, scalable reproducibility in modern workflows to account for trace water deactivation.
Reaction: Stir the suspension at 20–22 °C for 20–24 hours. The mixture will darken as the reaction proceeds.
Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material spot (Rf ~0.4) should disappear, replaced by the ketol intermediate (Rf ~0.2).
Workup (Ketol Isolation): Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO4, and concentrate
Note: The intermediate ketol is often isolated here.
Dehydration (One-Pot Variant): To the crude ketol residue, add 1N H2SO4 (10 mL) and stir vigorously for 2 hours. This effects E1cB elimination to form the enone.
Purification: Extract the aqueous mixture with EtOAc, dry, and concentrate. Purify via flash chromatography (Hexane/EtOAc 4:1) to obtain the white crystalline solid.
While organocatalysis builds rings, ACA functionalizes existing cyclohexenones. Feringa’s method using Copper(I) and chiral ferrocenyl diphosphine ligands (e.g., TaniaPhos, JosiPhos) allows the use of readily available Grignard reagents instead of pyrophoric dialkylzincs.[2][3]
Mechanistic Insight
The active species is a Cu(I)-diphosphine complex . Upon transmetallation with the Grignard reagent (RMgBr), a chiral cuprate is formed. The ligand's steric bulk directs the nucleophile to the Re or Si face of the enone. The reaction is highly 1,4-regioselective, avoiding 1,2-addition common with hard nucleophiles.
Figure 2: Workflow for Cu-catalyzed asymmetric conjugate addition.
Experimental Protocol
Target: 3-Methyl-cyclohexanone (via addition of MeMgBr to Cyclohexenone)
Standard: >90% Yield, >96% ee
Reagents:
CuCl (99.99% trace metals basis)
Ligand: (R,S)-TaniaPhos
Solvent: t-Butyl methyl ether (TBME) or Et2O (Anhydrous)
Grignard: MeMgBr (3.0 M in ether)
Step-by-Step Workflow:
Catalyst Preparation: In a flame-dried Schlenk tube under Argon, add CuCl (0.0125 mmol) and (R,S)-TaniaPhos (0.015 mmol). Add anhydrous TBME (2.5 mL) and stir for 20 mins until a clear yellow solution forms.
Substrate Addition: Add 2-cyclohexen-1-one (0.25 mmol) to the catalyst solution. Cool the mixture to -78 °C (dry ice/acetone).
Nucleophile Addition: Dilute the Grignard reagent (0.30 mmol) in TBME (0.5 mL) and add it dropwise over 10 minutes using a syringe pump.
Critical Control: Fast addition causes local heating and background racemic 1,2-addition.
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.
Quench: Quench with MeOH (1 mL) followed by saturated aqueous NH4Cl.
Analysis: Extract with Et2O. Determine ee via Chiral GC (e.g., Chiraldex G-TA column).
Desymmetrization of Cyclohexadienones
Organocatalytic Michael Addition
This method converts prochiral 4,4-disubstituted cyclohexadienones into highly functionalized chiral cyclohexenones with quaternary stereocenters.[1][4][5]
Protocol Overview
Catalyst: Primary amine-thiourea conjugates (e.g., Takemoto's catalyst derivatives).
Mechanism: The thiourea moiety activates the dienone (electrophile) via H-bonding, while the amine activates the nucleophile (e.g., malonate) via deprotonation/enamine formation.
Result: Desymmetrized product with a quaternary center at C4 and a functionalized side chain.
Data Summary & Comparison
Methodology
Target Substrate
Key Reagent/Catalyst
Typical Yield
Typical ee
Primary Challenge
Robinson Annulation
Triketones
L-Proline (Organocatalyst)
70-85%
93-97%
Solubility in non-polar solvents; reaction time.
Cu-ACA (Feringa)
Simple Enones
CuCl / TaniaPhos
85-95%
>96%
Moisture sensitivity of Grignards; temp control.
Desymmetrization
Cyclohexadienones
Amine-Thiourea
60-80%
90-95%
Synthesis of dienone precursors; steric bulk.
Troubleshooting & Optimization
Moisture Control (ACA): Even trace water kills the Grignard reagent and the Cu-catalyst activity. Flame-dry all glassware and use fresh molecular sieves for solvents.
Temperature (ACA): If ee is low, lower the temperature to -78 °C. If conversion is low, allow warming to -20 °C but avoid RT until quench.
Catalyst Poisoning (Robinson): DMF must be free of dimethylamine. Sparge DMF with Argon before use.
Scale-up: For Robinson Annulation, the exotherm upon H2SO4 addition (dehydration step) can be violent. Add acid dropwise with active cooling.
References
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[6] Angewandte Chemie International Edition, 10(7), 496–497. Link
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry, 39(12), 1615–1621. Link
Feringa, B. L., Badorrey, R., Peña, D., Harutyunyan, S. R., & Minnaard, A. J. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834–5838.[3] Link[2]
Harutyunyan, S. R., & Feringa, B. L. (2004).[3] Highly Enantioselective Copper-Catalyzed Conjugate Addition of Grignard Reagents to Simple Cyclic Enones. Nature, 429, 117-118. Link
List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590. Link
Catalytic methods for the synthesis of α-keto esters
Application Note: Catalytic Strategies for the Synthesis of -Keto Esters -Keto Ester Synthesis Abstract & Strategic Importance -Keto esters are privileged structural motifs in medicinal chemistry, serving as essential pr...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Catalytic Strategies for the Synthesis of
-Keto Esters
-Keto Ester Synthesis
Abstract & Strategic Importance
-Keto esters are privileged structural motifs in medicinal chemistry, serving as essential precursors for heterocycles (e.g., quinoxalines, triazines) and as pharmacophores in protease inhibitors. Traditional synthesis often relies on stoichiometric oxidation (e.g., , ) or the esterification of unstable -keto acids, methods plagued by poor atom economy and hazardous waste.
This guide details three catalytic, scalable methodologies that offer superior selectivity and environmental profiles. We prioritize Palladium-Catalyzed Double Carbonylation for library generation, Aerobic Organocatalysis for green process development, and Alkyne Oxidation for late-stage functionalization.
This reaction distinguishes itself by inserting two molecules of carbon monoxide (CO) between an aryl halide and a nucleophile (alcohol). The selectivity for double carbonylation (
-keto ester) over single carbonylation (benzoate ester) is controlled by the CO pressure and the steric/electronic nature of the phosphine ligand.
Critical Control Point: The formation of the acyl-palladium intermediate is reversible. High CO pressure drives the equilibrium toward the
-ketoacyl-palladium species. Bulky, basic phosphines (e.g., , ) stabilize the acyl-Pd species, preventing premature reductive elimination to the mono-ester.
Reaction Workflow Diagram
Figure 1: Catalytic cycle favoring double carbonylation via sequential CO insertion.
Experimental Protocol
Scale: 1.0 mmol | Safety: High-pressure CO requires a rated autoclave and CO detectors.
Catalyst Loading: In a glovebox, charge a dried glass liner with
(2 mol%, 14 mg) and free (4 mol%, 10 mg).
Why: Excess ligand prevents palladium black precipitation during the induction period.
Note: If the alcohol is solid, dissolve in THF (2 mL).
Pressurization: Place the liner in a stainless steel autoclave. Purge 3x with CO, then pressurize to 40 atm (600 psi) .
Causality: Pressures <20 atm significantly increase the ratio of mono-ester byproducts.
Reaction: Heat to 80°C for 12 hours with magnetic stirring (800 rpm).
Workup: Cool to room temperature. Carefully vent CO in a fume hood. Filter the mixture through a pad of Celite to remove ammonium salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Method B: Aerobic Oxidation of
-Hydroxy Esters
Best For: Sustainable, metal-free synthesis from biomass-derived feedstocks (e.g., lactates, mandelates).
Mechanistic Insight
This method utilizes a nitroxyl radical catalyst (AZADO or TEMPO) driven by ambient air. Unlike traditional TEMPO oxidations that require bleach (Anelli conditions), this system uses a nitrite cocatalyst (
) to regenerate the active nitroxyl species using molecular oxygen.
Self-Validating System: The reaction color changes from deep red (active
species) to pale yellow upon completion or catalyst deactivation, providing a visual endpoint.
Catalytic Loop Diagram
Figure 2: NOx-assisted aerobic turnover of nitroxyl radical catalysts.
Reagent Prep: In a round-bottom flask, dissolve the
-hydroxy ester (5.0 mmol) in Acetic Acid (10 mL).
Why: Acetic acid acts as the solvent and proton source necessary for the nitrite disproportionation.
Catalyst Charge: Add AZADO (1 mol%, 7.8 mg) and
(10 mol%, 34.5 mg).
Oxygenation: Cap the flask with a balloon filled with ambient air (or
for faster rates). Stir vigorously.
Monitoring: Monitor via TLC. The starting material (
-hydroxy ester) will stain strongly with PMA or ; the product (-keto ester) is often UV active and less polar.
Time: Typically 2–4 hours.
Quench: Dilute with water (20 mL) and extract with DCM (3 x 15 mL). Wash combined organics with saturated
to remove acetic acid.
Tip: Ensure the aqueous phase is basic (pH > 8) during the wash to prevent product hydrolysis.
Method C: Gold-Catalyzed Alkyne Oxidation
Best For: Late-stage functionalization and high atom economy.
Mechanistic Insight
Gold(I) catalysts activate the
-system of alkynes toward nucleophilic attack. In the presence of an N-oxide oxidant (e.g., 8-methylquinoline N-oxide) and an alcohol, the alkyne undergoes oxidative alkoxylation. The gold carbene intermediate is key to this transformation, allowing for the formation of the C=O bond adjacent to the ester moiety.
Catalysis: Add IPrAuNTf2 (2 mol%) dissolved in DCE (2 mL).
Execution: Stir at 60°C for 4 hours.
Purification: Direct loading onto silica gel. The quinoline byproduct is polar and easily separated from the non-polar
-keto ester.
Comparative Data Summary
Feature
Pd-Double Carbonylation
Aerobic Oxidation (AZADO)
Gold-Catalyzed Alkyne Ox
Substrate Source
Aryl Halides
Biomass / -Hydroxy Esters
Terminal Alkynes
Atom Economy
Moderate (Halide waste)
High (Water byproduct)
High (Quinoline byproduct)
Reaction Pressure
High (40 atm CO)
Ambient (1 atm Air)
Ambient
Key Risk
CO Toxicity
Peroxide formation (rare)
Gold catalyst cost
Typical Yield
75–92%
85–99%
70–88%
Green Metric
Low
Highest
Moderate
References
Mechanistic Foundation of Double Carbonylation:
Ozawa, F., Kawasaki, N., Okamoto, H., Yamamoto, T., & Yamamoto, A. (1987).[1] Mechanisms of double and single carbonylation reactions of aryl iodides catalyzed by palladium complexes to give
-keto esters and esters.[1] Organometallics, 6(8), 1640–1651.
[Link]
Green Aerobic Oxidation Protocol:
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016).[2] Chemoselective Conversion from
-Hydroxy Acids to -Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation.[2][3] Organic Letters, 18(17), 4230–4233.
[Link]
Alkyne Oxidation Methodology:
Zhang, C., & Jiao, N. (2010).[4] Copper-Catalyzed Aerobic Oxidative Dehydrogenative Coupling of Amines and Terminal Alkynes: A High-Efficiency Synthesis of
-Ketoamides. Journal of the American Chemical Society, 132(1), 28–29.[4] (Note: Foundational mechanistic analogue for alkyne-to-keto carbonyls).
[Link]
Anwendungs- und Protokollleitfaden zur Derivatisierung des Cyclohexenrings in der organischen Synthese
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieser Leitfaden bietet eine detaillierte technische Übersicht über die wichtigsten synthetischen Methoden zur Funktionalisierung des Cyclohexenr...
Author: BenchChem Technical Support Team. Date: March 2026
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine detaillierte technische Übersicht über die wichtigsten synthetischen Methoden zur Funktionalisierung des Cyclohexenrings, einer grundlegenden Struktur in der organischen Chemie und einem wichtigen Baustein für die Synthese von pharmazeutischen Wirkstoffen und Naturstoffen. Die hier vorgestellten Protokolle und Erläuterungen sollen Forschern ermöglichen, die Reaktionen in ihrem eigenen Labor kontextbezogen zu verstehen und anzuwenden.
Inhaltsverzeichnis
Einleitung: Die strategische Bedeutung des Cyclohexenrings
Epoxidierung: Synthese von Cyclohexenoxid
Wissenschaftliche Grundlagen und Mechanismus
Anwendungsprotokoll: Epoxidierung von Cyclohexen mit meta-Chlorperbenzoesäure (m-CPBA)
Dihydroxylierung: Synthese von cis- und trans-Diolen
Wissenschaftliche Grundlagen und stereochemische Kontrolle
Protokoll 1: Sharpless Asymmetrische Dihydroxylierung zur Synthese von chiralen cis-Diolen
Protokoll 2: Woodward-Dihydroxylierung zur Synthese von syn-Diolen
Ozonolyse: Spaltung der Doppelbindung zur Erzeugung von Dialdehyden
Wissenschaftliche Grundlagen und Mechanismus der reduktiven Aufarbeitung
Anwendungsprotokoll: Ozonolyse von Cyclohexen mit reduktiver Aufarbeitung
Diels-Alder-Reaktion: Aufbau von Bicyclo-Systemen
Wissenschaftliche Grundlagen: [4+2]-Cycloaddition
Anwendungsprotokoll: Diels-Alder-Reaktion von 1,3-Cyclohexadien mit Maleinsäureanhydrid
Katalytische Hydrierung: Selektive Reduktion der Doppelbindung
Wissenschaftliche Grundlagen und Stereochemie
Anwendungsprotokoll: Hydrierung von Cyclohexen mit Palladium auf Kohle (Pd/C)
Allylische Funktionalisierung: Reaktionen an der zur Doppelbindung benachbarten Position
Wissenschaftliche Grundlagen der radikalischen Bromierung
Anwendungsprotokoll: Allylische Bromierung mit N-Bromsuccinimid (NBS)
Referenzen
Einleitung: Die strategische Bedeutung des Cyclohexenrings
Der Cyclohexenring ist ein vielseitiges Zwischenprodukt in der organischen Synthese. Seine Doppelbindung und die benachbarten (allylischen) Positionen bieten zahlreiche Möglichkeiten für selektive chemische Umwandlungen. Diese Funktionalisierungen ermöglichen die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau komplexer molekularer Architekturen mit hoher Regio- und Stereokontrolle.[1][2] Die Fähigkeit, den gesättigten Cyclohexanring oder komplexere polycyclische Systeme zu erzeugen, macht Derivatisierungen von Cyclohexen zu einem Eckpfeiler bei der Synthese von Naturstoffen und pharmazeutischen Wirkstoffen.[2]
Epoxidierung: Synthese von Cyclohexenoxid
Die Epoxidierung ist eine der fundamentalsten Umwandlungen von Alkenen. Dabei wird ein Sauerstoffatom an die Doppelbindung addiert, wodurch ein dreigliedriger heterocyclischer Ether, ein sogenanntes Epoxid (oder Oxiran), entsteht. Cyclohexenoxid ist ein wertvolles Zwischenprodukt, da der gespannte Epoxidring regioselektiv von Nukleophilen geöffnet werden kann, was zu einer Vielzahl von 1,2-disubstituierten Cyclohexan-Derivaten führt.[3]
Wissenschaftliche Grundlagen und Mechanismus
Die gebräuchlichste Methode zur Epoxidierung ist die Reaktion mit einer Peroxysäure, wie z. B. meta-Chlorperbenzoesäure (m-CPBA).[4] Die Reaktion verläuft über einen konzertierten Mechanismus, bei dem das Alken als Nukleophil das elektrophile terminale Sauerstoffatom der Peroxysäure angreift. Dieser Mechanismus erklärt die beobachtete syn-Addition des Sauerstoffatoms, bei der die Stereochemie des ursprünglichen Alkens im Produkt erhalten bleibt.
Abbildung 1: Mechanismus der Epoxidierung von Cyclohexen mit m-CPBA.
Anwendungsprotokoll: Epoxidierung von Cyclohexen mit meta-Chlorperbenzoesäure (m-CPBA)
Dieses Protokoll beschreibt die Synthese von Cyclohexenoxid im Labormaßstab.[5][6]
Löse Cyclohexen (1,0 Äquivalente) in Dichlormethan (ca. 5-10 mL pro mmol Cyclohexen) in einem Rundkolben.
Kühle die Lösung in einem Eisbad auf 0 °C.
Gebe langsam und portionsweise m-CPBA (1,1-1,3 Äquivalente) zur gerührten Lösung hinzu. Die Temperatur sollte unter 5 °C gehalten werden.
Lasse die Reaktion bei 0 °C für 1-2 Stunden rühren und erwärme sie dann langsam auf Raumtemperatur. Überwache den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
Nach vollständigem Umsatz kühle die Reaktionsmischung erneut auf 0 °C und gib langsam gesättigte Na₂SO₃-Lösung hinzu, um überschüssiges Peroxid zu quenchen (teste mit Kaliumiodid-Stärkepapier).
Überführe die Mischung in einen Scheidetrichter und wasche die organische Phase nacheinander mit gesättigter NaHCO₃-Lösung (2x), Wasser (1x) und Sole (1x).
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel unter reduziertem Druck.
Das resultierende rohe Cyclohexenoxid kann bei Bedarf durch Destillation unter reduziertem Druck weiter aufgereinigt werden.
Dihydroxylierung: Synthese von cis- und trans-Diolen
Die Dihydroxylierung führt zwei Hydroxylgruppen an die Kohlenstoffatome der ehemaligen Doppelbindung ein und erzeugt 1,2-Diole. Die Stereochemie des Produkts (syn- oder anti-Addition) kann durch die Wahl der Reagenzien gezielt gesteuert werden.
Wissenschaftliche Grundlagen und stereochemische Kontrolle
Sharpless Asymmetrische Dihydroxylierung: Diese leistungsstarke Methode nutzt einen katalytischen Betrag an Osmiumtetroxid (OsO₄) in Gegenwart eines chiralen Cinchona-Alkaloid-Liganden, um Alkene enantioselektiv in syn-Diole umzuwandeln.[7][8] Die Wahl des Liganden (z. B. (DHQ)₂-PHAL oder (DHQD)₂-PHAL, die in den kommerziell erhältlichen "AD-mix-α" und "AD-mix-β" enthalten sind) bestimmt, welche Enantiomere des Diols bevorzugt gebildet wird.[7] Die Reaktion verläuft über einen [3+2]-Cycloadditionsmechanismus.[9]
Woodward-Dihydroxylierung: Diese Methode erzeugt ebenfalls syn-Diole. Sie verwendet Iod und Silberacetat in feuchtem Essigsäure. Der Mechanismus involviert die Bildung eines cyclischen Iodonium-Ions, gefolgt von einem Sₙ2-Angriff durch Acetat und anschließender Hydrolyse unter Beteiligung von Wasser.[10][11]
Abbildung 2: Vereinfachter katalytischer Zyklus der Sharpless Asymmetrischen Dihydroxylierung.
Protokoll 1: Sharpless Asymmetrische Dihydroxylierung zur Synthese von chiralen cis-Diolen
Dieses Protokoll ist eine allgemeine Anleitung zur Verwendung von AD-mix.[1][7]
Materialien:
Cyclohexen
AD-mix-β (für (1R,2R)-Diol) oder AD-mix-α (für (1S,2S)-Diol)
tert-Butanol
Wasser
Methansulfonamid (CH₃SO₂NH₂) (optional, zur Beschleunigung)
Natriumsulfit (Na₂SO₃)
Ethylacetat
Wasserfreies Natriumsulfat (Na₂SO₄)
Prozedur:
Stelle eine Mischung aus tert-Butanol und Wasser (1:1, v/v) her.
Löse AD-mix (ca. 1,4 g pro mmol Alken) unter starkem Rühren in der t-BuOH/H₂O-Mischung (ca. 10 mL pro mmol Alken). Gib bei Bedarf Methansulfonamid (1 Äquivalent) hinzu.
Kühle die resultierende zweiphasige Mischung auf 0 °C.
Gebe das Alken (1 Äquivalent) hinzu und rühre die Mischung kräftig bei 0 °C. Die Reaktionszeit kann je nach Substrat variieren (typischerweise 6-24 h). Überwache den Fortschritt mittels DC.
Nach vollständigem Umsatz gib festes Natriumsulfit (ca. 1,5 g pro mmol Alken) hinzu und rühre die Mischung für 1 Stunde bei Raumtemperatur.
Füge Ethylacetat hinzu und trenne die Phasen in einem Scheidetrichter.
Extrahiere die wässrige Phase mehrmals mit Ethylacetat.
Vereinige die organischen Phasen, wasche sie mit 2 M NaOH und Sole, trockne sie über Na₂SO₄, filtriere und dampfe das Lösungsmittel ein.
Reinige das Rohprodukt durch Säulenchromatographie (z. B. Kieselgel, Hexan/Ethylacetat-Gradient).
Ligand
Produkt-Konfiguration
Enantiomerenüberschuss (ee)
AD-mix-β ((DHQD)₂-PHAL)
(1R,2R)-Cyclohexan-1,2-diol
Hoch
AD-mix-α ((DHQ)₂-PHAL)
(1S,2S)-Cyclohexan-1,2-diol
Hoch
Protokoll 2: Woodward-Dihydroxylierung zur Synthese von syn-Diolen
Dieses Protokoll liefert das racemische syn-Diol.[12][13]
Materialien:
Cyclohexen
Iod (I₂)
Silberacetat (AgOAc)
Essigsäure (glacial)
Wasser
Natriumthiosulfat-Lösung
Natriumbicarbonat-Lösung
Prozedur:
Löse Cyclohexen (1 Äquivalent) in Eisessig.
Füge Silberacetat (1 Äquivalent) hinzu und rühre die Suspension.
Gib portionsweise festes Iod (1 Äquivalent) unter Rühren hinzu. Die Reaktion ist oft exotherm.
Nachdem die Iodfarbe verschwunden ist, füge eine stöchiometrische Menge Wasser hinzu und erhitze die Mischung für einige Stunden unter Rückfluss.
Kühle die Reaktion ab, filtriere die ausgefallenen Silbersalze ab und verdünne das Filtrat mit Wasser.
Extrahiere das Produkt mit einem geeigneten organischen Lösungsmittel (z. B. Diethylether).
Wasche die organische Phase mit Natriumthiosulfat-Lösung (um Iod zu entfernen), Natriumbicarbonat-Lösung und Sole.
Trockne die organische Phase, filtriere und entferne das Lösungsmittel, um das rohe Diol zu erhalten, das durch Umkristallisation oder Chromatographie gereinigt werden kann.
Ozonolyse: Spaltung der Doppelbindung zur Erzeugung von Dialdehyden
Die Ozonolyse ist eine leistungsstarke Methode, um C=C-Doppelbindungen oxidativ zu spalten. Bei Cyclohexen führt diese Reaktion zur Ringöffnung und Bildung eines linearen C6-Moleküls mit Carbonylgruppen an beiden Enden.
Wissenschaftliche Grundlagen und Mechanismus der reduktiven Aufarbeitung
Die Reaktion beginnt mit einer [3+2]-Cycloaddition von Ozon an die Doppelbindung, wodurch ein instabiles Primärozonid (Molozonid) gebildet wird. Dieses zerfällt sofort in ein Carbonylfragment und ein Carbonyl-Oxid (Criegee-Intermediat). Diese beiden Fragmente rekombinieren in einer weiteren [3+2]-Cycloaddition zu einem stabileren Sekundärozonid (1,2,4-Trioxolan).[14][15]
Die anschließende Aufarbeitung bestimmt die finale Produktart. Bei einer reduktiven Aufarbeitung , typischerweise mit Dimethylsulfid (DMS) oder Zink/Wasser, wird das Ozonid gespalten, um Aldehyde oder Ketone zu ergeben. DMS wird dabei zu Dimethylsulfoxid (DMSO) oxidiert.[16]
Abbildung 3: Schematischer Mechanismus der Ozonolyse mit reduktiver Aufarbeitung.
Anwendungsprotokoll: Ozonolyse von Cyclohexen mit reduktiver Aufarbeitung
Achtung: Ozon ist hochgiftig und Ozonide können explosiv sein. Die Reaktion muss in einem gut belüfteten Abzug hinter einer Schutzscheibe durchgeführt werden. [17]
Materialien:
Cyclohexen
Dichlormethan (DCM) oder Methanol (getrocknet)
Ozongenerator
Dimethylsulfid (DMS)
Trockeneis/Aceton-Bad
Prozedur:
Löse Cyclohexen (1 Äquivalent) in trockenem DCM oder Methanol in einem für die Ozonolyse geeigneten Kolben mit Gaseinleitungsrohr.
Kühle die Lösung auf -78 °C (Trockeneis/Aceton-Bad).
Leite einen Strom von Ozon durch die Lösung. Der Fortschritt wird oft durch das Auftreten einer blauen Farbe angezeigt, die auf überschüssiges, nicht umgesetztes Ozon hinweist.
Wenn die Reaktion abgeschlossen ist, spüle die Lösung mit einem inerten Gas (Stickstoff oder Argon), um überschüssiges Ozon zu entfernen, während die Temperatur bei -78 °C gehalten wird.
Gib langsam Dimethylsulfid (DMS, ca. 1,5-2 Äquivalente) bei -78 °C hinzu.
Entferne das Kühlbad und lasse die Reaktionsmischung langsam auf Raumtemperatur erwärmen. Rühre für mehrere Stunden oder über Nacht.
Entferne das Lösungsmittel unter reduziertem Druck.
Das Rohprodukt, Hexan-1,6-dial, kann durch Extraktion und anschließende chromatographische Reinigung oder Destillation aufgereinigt werden.
Die Diels-Alder-Reaktion ist eine [4+2]-Cycloadditionsreaktion zwischen einem konjugierten Dien und einem Dienophil (einem Alken oder Alkin), die zur Bildung eines sechsgliedrigen Rings führt.[18] Diese Reaktion ist äußerst leistungsfähig für den Aufbau von komplexen cyclischen und bicyclischen Systemen mit hoher Stereokontrolle.[19]
Wissenschaftliche Grundlagen: [4+2]-Cycloaddition
Die Reaktion verläuft konzertiert über einen cyclischen Übergangszustand, bei dem die π-Elektronen des Diens (4 Elektronen) und des Dienophils (2 Elektronen) gleichzeitig neue σ-Bindungen ausbilden.[20][21] Die Stereochemie der Reaktanden bleibt im Produkt erhalten (stereospezifisch). Wenn Cyclohexen selbst als Dien fungieren soll, muss es zunächst zu 1,3-Cyclohexadien dehydriert werden.
Abbildung 4: Diels-Alder-Reaktion von 1,3-Cyclohexadien mit Maleinsäureanhydrid.
Anwendungsprotokoll: Diels-Alder-Reaktion von 1,3-Cyclohexadien mit Maleinsäureanhydrid
Dieses Protokoll beschreibt eine klassische Diels-Alder-Reaktion zur Synthese eines bicyclischen Anhydrids.[22]
Materialien:
1,3-Cyclohexadien (kann in situ erzeugt oder kommerziell bezogen werden)
Maleinsäureanhydrid
Xylol oder Toluol
Hexan
Prozedur:
Löse Maleinsäureanhydrid (1,0 Äquivalent) in einer minimalen Menge heißen Xylols in einem Rundkolben, der mit einem Rückflusskühler ausgestattet ist.
Gib langsam 1,3-Cyclohexadien (1,1 Äquivalente) hinzu. Die Reaktion ist oft exotherm.
Erhitze die Mischung für 30-60 Minuten unter Rückfluss.
Kühle die Reaktionsmischung langsam auf Raumtemperatur und dann in einem Eisbad ab.
Das Produkt fällt in der Regel als weißer Feststoff aus.
Sammle die Kristalle durch Vakuumfiltration.
Wasche die Kristalle mit einer kleinen Menge kaltem Hexan, um anhaftendes Xylol zu entfernen.
Trockne das Produkt an der Luft oder im Vakuum. Das Produkt ist typischerweise das kinetisch favorisierte endo-Isomer.
Katalytische Hydrierung: Selektive Reduktion der Doppelbindung
Die katalytische Hydrierung ist die Addition von Wasserstoff (H₂) an eine Doppel- oder Dreifachbindung, was zu einem gesättigten Molekül führt. Im Fall von Cyclohexen entsteht Cyclohexan.
Wissenschaftliche Grundlagen und Stereochemie
Die Reaktion erfordert einen Metallkatalysator, typischerweise Palladium (Pd), Platin (Pt) oder Nickel (Ni), der auf einem Trägermaterial wie Aktivkohle (C) dispergiert ist.[23] Der Mechanismus beinhaltet die Adsorption von H₂ und dem Alken an der Katalysatoroberfläche. Die Wasserstoffatome werden dann schrittweise auf dieselbe Seite der Doppelbindung übertragen, was zu einer syn-Addition führt.[24]
Abbildung 5: Allgemeiner Arbeitsablauf für die katalytische Hydrierung.
Anwendungsprotokoll: Hydrierung von Cyclohexen mit Palladium auf Kohle (Pd/C)
Achtung: Pd/C ist in Gegenwart von Wasserstoff und Lösungsmitteln pyrophor. Es muss mit Vorsicht unter inerter Atmosphäre gehandhabt werden. [23]
Materialien:
Cyclohexen
10% Palladium auf Kohle (Pd/C)
Ethanol oder Ethylacetat
Wasserstoffgas (H₂)
Hydrierapparatur (z. B. Parr-Shaker oder Ballon-Hydrierung)
Celite® oder ein anderer Filterhilfsstoff
Prozedur:
Gib Cyclohexen (1 Äquivalent) und das Lösungsmittel (z. B. Ethanol) in einen geeigneten Hydrierkolben.
Füge vorsichtig unter einer Inertgas-Atmosphäre (z. B. Argon oder Stickstoff) den Pd/C-Katalysator hinzu (typischerweise 1-5 mol%).
Verschließe das System und evakuiere die Luft vorsichtig. Fülle den Kolben anschließend mit Wasserstoffgas. Wiederhole diesen Vorgang 3-5 Mal, um sicherzustellen, dass die gesamte Luft entfernt wurde.
Stelle einen leichten Überdruck von H₂ her (z. B. mit einem Ballon) und rühre die Suspension kräftig.
Die Reaktion ist oft exotherm und kann durch die Aufnahme von Wasserstoff überwacht werden.
Nach vollständigem Umsatz (überprüft durch DC oder GC/MS), spüle das System vorsichtig mit Inertgas.
Filtriere die Reaktionsmischung vorsichtig durch ein Bett aus Celite®, um den Katalysator zu entfernen. Wasche das Celite® mit zusätzlichem Lösungsmittel. Der Filterkuchen darf nicht trocken werden!
Entferne das Lösungsmittel aus dem Filtrat unter reduziertem Druck, um reines Cyclohexan zu erhalten.
Allylische Funktionalisierung: Reaktionen an der zur Doppelbindung benachbarten Position
Die allylische Position (das C-Atom neben der Doppelbindung) ist aufgrund der Resonanzstabilisierung des intermediär gebildeten Radikals oder Kations besonders reaktiv.
Wissenschaftliche Grundlagen der radikalischen Bromierung
Die Wohl-Ziegler-Reaktion verwendet N-Bromsuccinimid (NBS) als Quelle für eine geringe Konzentration an Bromradikalen.[26] Die Reaktion wird durch Licht (hν) oder einen Radikalstarter (z. B. Benzoylperoxid) initiiert. Ein Bromradikal abstrahiert ein Wasserstoffatom von der allylischen Position, wodurch ein resonanzstabilisiertes Allylradikal entsteht. Dieses reagiert dann mit einem Br₂-Molekül (das in situ aus NBS und HBr gebildet wird), um das allylische Bromid zu erzeugen und ein neues Bromradikal für die Kettenreaktion zu bilden.[27]
Anwendungsprotokoll: Allylische Bromierung mit N-Bromsuccinimid (NBS)
Achtung: Tetrachlorkohlenstoff ist krebserregend und sollte nach Möglichkeit durch sicherere Lösungsmittel wie Cyclohexan ersetzt werden.
Materialien:
Cyclohexen
N-Bromsuccinimid (NBS)
Tetrachlorkohlenstoff (CCl₄) oder Cyclohexan
Radikalstarter (z. B. Benzoylperoxid oder AIBN) oder eine UV-Lampe
Rundkolben mit Rückflusskühler
Prozedur:
Löse Cyclohexen (1,0 Äquivalente) und frisch umkristallisiertes NBS (0,9-1,0 Äquivalente) in CCl₄ in einem Rundkolben.
Füge eine katalytische Menge des Radikalstarters hinzu.
Erhitze die Mischung unter Rühren und Bestrahlung mit einer Lampe (z. B. 100-W-Glühbirne) zum Rückfluss.
Die Reaktion ist abgeschlossen, wenn das dichtere Succinimid als Feststoff an der Oberfläche schwimmt.
Kühle die Reaktionsmischung auf Raumtemperatur ab und filtriere das Succinimid ab.
Wasche das Filtrat mit Wasser und Sole, um restliche Verunreinigungen zu entfernen.
Trockne die organische Phase über wasserfreiem MgSO₄, filtriere und entferne das Lösungsmittel vorsichtig unter reduziertem Druck.
Das Produkt, 3-Bromcyclohexen, ist oft instabil und sollte bei Bedarf durch Vakuumdestillation gereinigt und sofort weiterverwendet werden.
Patsnap. (2025). Diels-Alder Reaction: Mechanism, Examples, and Applications. [Link]
Szummer, A., et al. (2015). Mesoporous carbon-supported Pd nanoparticles with high specific surface area for cyclohexene hydrogenation. Materials Chemistry and Physics.
University of Missouri–St. Louis. (n.d.). The Diels-Alder Reaction. [Link]
Journal of Catalysis. (1982). Catalytic Hydrogenation of Cyclohexene.
Winona State University. (n.d.). Allylic Rearrangement in NBS Bromination Reactions. [Link]
Testbook. (n.d.). Woodward Reaction: Mechanism, Hydroxylation, and FAQs. [Link]
SciSpace. (n.d.). An efficient protocol for Sharpless-style racemic dihydroxylation.
YouTube. (2020). Brominating the Allylic Position with NBS.
Edubirdie. (n.d.). Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid.
Synthetic Pages. (2001). NBS allylic bromination of cyclohexene; 3-Bromocyclohexene. [Link]
Journal of the Iranian Chemical Society. (n.d.). Highly efficient epoxidation of alkenes with m-chloroperbenzoic acid catalyzed by nanomagnetic Co(III)@Fe3O4/SiO2 salen complex.
Structural Elucidation of Functionalized Cyclohexenes: A Multi-Modal NMR & MS Protocol
Executive Summary Functionalized cyclohexenes are critical scaffolds in pharmaceutical chemistry, serving as the core structure for blockbuster antivirals like Oseltamivir (Tamiflu) and numerous Diels-Alder adducts in na...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Functionalized cyclohexenes are critical scaffolds in pharmaceutical chemistry, serving as the core structure for blockbuster antivirals like Oseltamivir (Tamiflu) and numerous Diels-Alder adducts in natural product synthesis. However, their analysis is complicated by their conformational flexibility—specifically the "half-chair" equilibrium—and the subtle stereoelectronic effects that dictate their reactivity.
This guide provides a rigorous, self-validating protocol for the structural assignment of functionalized cyclohexenes using high-field NMR and Mass Spectrometry (MS). It moves beyond basic spectral interpretation to integrate conformational analysis with fragmentation logic, ensuring absolute confidence in stereochemical assignments.
Part 1: Structural Dynamics & The Half-Chair
To accurately interpret NMR data, one must first understand the ground-state geometry of the analyte. Unlike cyclohexane, which adopts a rigid chair conformation, cyclohexene exists in a half-chair conformation.
The Half-Chair Conformation[1][2]
Planar Region: Atoms C1, C2, C3, and C6 lie roughly in a plane (distorted slightly).
Puckered Region: Atoms C4 and C5 deviate from the plane, creating the "flaps" of the half-chair.
Substituent Orientation: Substituents at C3/C6 (allylic) and C4/C5 (homoallylic) adopt pseudo-axial (
) or pseudo-equatorial () orientations.
Crucial Insight: The energy barrier for ring inversion in cyclohexene (~5.3 kcal/mol) is significantly lower than in cyclohexane (~10.8 kcal/mol). At room temperature, rapid interconversion can average NMR signals unless a bulky substituent (e.g., tert-butyl, fused ring) locks the conformation.
Part 2: NMR Analysis Protocol
Sample Preparation & Acquisition
Solvent Selection:
Standard:
(Good solubility, standard shifts).
Resolution Enhancement:
(Benzene-). The magnetic anisotropy of the benzene ring often resolves overlapping multiplets common in the methylene regions of cyclohexenes.
Concentration: 5–10 mg for 1D
; 20+ mg for 2D (-detected) experiments.
Key Experiments:
, COSY, HSQC, HMBC, and 1D-NOESY/ROESY (critical for stereochemistry).
Coupling Constant (
) Analysis
The Karplus relationship dictates that vicinal coupling constants (
) depend on the dihedral angle ().[1] In the half-chair, these angles deviate from the perfect of a chair.
Table 1: Diagnostic Coupling Constants in Functionalized Cyclohexenes
Smaller than chair (12-14 Hz) due to ring flattening.
Cis-Pseudo
3.0 – 5.0
Often overlaps with .
Diequatorial
2.0 – 3.0
Usually appears as a broad singlet or small doublet.
Allylic-Vinylic
H1–H6 / H2–H3
2.0 – 5.0
Small couplings; magnitude depends on allylic strain.
Stereochemical Assignment Workflow
The following decision tree illustrates the logic for assigning relative stereochemistry (cis/trans) based on NMR data.
Figure 1: NMR logic flow for assigning relative stereochemistry in substituted cyclohexenes.
Part 3: Mass Spectrometry Protocol
Mass spectrometry provides orthogonal confirmation of structure, particularly through fragmentation analysis. The Retro-Diels-Alder (RDA) reaction is the signature fragmentation pathway for cyclohexenes.
Ionization Strategy
Electrospray Ionization (ESI): Preferred for polar, functionalized cyclohexenes (e.g., amino- or hydroxy-cyclohexenes).
Mode: Positive (
) for amines; Negative () for acids/alcohols.
Electron Impact (EI): Preferred for non-polar, volatile derivatives or after silylation (GC-MS).
Benefit: High energy (70 eV) promotes diagnostic RDA fragmentation.
Fragmentation Analysis: The RDA Pathway
The cyclohexene ring cleaves at the allylic bonds, reverting to a diene and a dienophile (alkene).
Mechanism:
Ionization of the double bond.
Homolytic cleavage of the allylic C-C bonds.
Result: Loss of a neutral alkene fragment (e.g., ethene,
).
Protocol for RDA Verification:
Precursor Selection: Isolate the molecular ion (
or ).
Collision Energy (CE) Ramp: Apply a stepped CE (e.g., 10, 20, 40 eV) to induce fragmentation.
Fragment Identification: Look for the "Complementary Pair."[2]
Scenario: Validation of a 4-amino-5-hydroxycyclohexene derivative (Oseltamivir intermediate).
Step 1: MS Screening (LC-MS/MS)
Observation:
.
MS/MS: Major fragment at
.
Interpretation: Loss of 44 Da (
)? Possible, but RDA of the ring would typically lose the C4-C5 bridge if unsubstituted. If C4/C5 are substituted, the RDA yields a substituted alkene.
Correction: RDA cleaves the bonds adjacent to the double bond. For 4,5-disubstituted cyclohexene, RDA yields the diene (containing C1, C2, C3, C6) and the alkene (containing C4, C5 + substituents).
Step 2: NMR Confirmation[4]
H4 Signal: Doublet of doublets (dd) at 3.8 ppm.
H5 Signal: Multiplet at 4.1 ppm.
Coupling
: Measured as 4.2 Hz .
Analysis:
A
value of 4.2 Hz is ambiguous (could be or ).
Action: Perform 1D-NOESY irradiating H4.
Result: Strong NOE enhancement at H5.
Conclusion: H4 and H5 are cis (likely
or ). If they were trans-diaxial, would be >9 Hz and NOE would be weak.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NMR pulse sequences and coupling analysis).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Discusses conformational locking in functionalized rings).
Biemann, K. (1962). Mass Spectrometry: Organic Chemical Applications. McGraw-Hill. (Foundational text establishing the Retro-Diels-Alder fragmentation rules).[6][7][8]
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for cyclohexene half-chair energetics).
Application Notes and Protocols for the Purification of α-Ketoesters
Abstract α-Ketoesters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their inherent reactivity, which makes them valuable synthetic precursors,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
α-Ketoesters are pivotal intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Their inherent reactivity, which makes them valuable synthetic precursors, also presents significant challenges in their purification. The presence of structurally similar impurities, such as α-hydroxy esters and other alcoholic byproducts, often complicates isolation and demands robust purification strategies.[2] This guide provides a comprehensive overview of established and innovative techniques for the purification of α-ketoesters, tailored for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of each method, offering detailed, field-proven protocols and critical insights to empower the reader to select and execute the optimal purification strategy for their specific application.
The Criticality of Purity for α-Ketoesters
The purity of an α-ketoester is paramount, as residual impurities can lead to undesirable side reactions, reduced yields in subsequent synthetic steps, and the introduction of contaminants into the final product. Given that α-ketoesters are often prepared via methods like the Grignard reaction with dialkyl oxalates or the oxidation of α-hydroxy esters, common impurities include unreacted starting materials and alcoholic byproducts.[2] These impurities can be difficult to remove due to similarities in polarity and boiling points with the target α-ketoester.[2] Furthermore, the inherent instability of some α-ketoesters, which can undergo keto-enol tautomerism or hydrolysis, necessitates purification methods that are both efficient and mild.[2][3]
Strategic Selection of Purification Techniques
The choice of purification method is dictated by the physicochemical properties of the α-ketoester (e.g., boiling point, crystallinity), the nature and concentration of impurities, and the desired scale of the purification. A logical approach to selecting the appropriate technique is outlined below.
Caption: Decision tree for selecting an appropriate α-ketoester purification method.
Distillation and Enhanced Distillation Techniques
For volatile and thermally stable α-ketoesters, distillation is often the most direct and scalable purification method. However, the presence of alcoholic byproducts with similar boiling points can render simple distillation ineffective.[2]
Fractional Distillation
Fractional distillation can be employed when there is a discernible, albeit small, difference in boiling points between the α-ketoester and its impurities.
Protocol for Fractional Distillation:
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum jacketed column packed with a suitable material (e.g., Raschig rings or metal sponge) to increase the number of theoretical plates.
Vacuum Application: For high-boiling α-ketoesters, conduct the distillation under reduced pressure to prevent thermal decomposition.
Heating and Equilibration: Gently heat the distillation flask in a heating mantle. Allow the system to equilibrate by observing the reflux ring ascend the column slowly.
Fraction Collection: Collect the fractions based on the boiling point at the head of the column. Monitor the purity of each fraction by a suitable analytical method (e.g., GC or NMR).
Chemical Derivatization Followed by Distillation
A highly effective method for removing tenacious secondary and tertiary alcohol impurities involves their chemical conversion to less volatile esters.[2][4] This process significantly increases the boiling point difference between the desired α-ketoester and the derivatized impurities, facilitating a clean separation by distillation.[4]
Causality: The esterification of alcohols with a carboxylic anhydride introduces a bulky acyl group, which increases the molecular weight and boiling point of the alcoholic impurity. α-Ketoesters are generally inert to these reaction conditions.[4]
Protocol for Derivatization and Distillation:
Reaction Setup: In a round-bottom flask, combine the crude α-ketoester, a carboxylic anhydride (e.g., acetic anhydride), and a solid acid catalyst such as montmorillonite K10.[2]
Esterification: Stir the mixture at a moderately elevated temperature (e.g., 50°C) for a specified time (e.g., 1 hour) to ensure complete esterification of the alcoholic impurities.[2]
Catalyst Removal: After the reaction, cool the mixture and remove the solid acid catalyst by filtration.[2][4] This is a significant advantage over using a soluble acid, as it avoids a liquid-liquid extraction step.[4]
Distillation: Purify the filtrate by vacuum distillation. The lower-boiling α-ketoester will distill first, leaving the higher-boiling esterified impurities behind.[2][4]
Extraction techniques offer a powerful alternative to distillation, particularly for non-volatile α-ketoesters or when impurities are not amenable to removal by distillation.
Bisulfite Extraction
This method leverages the reversible reaction of reactive ketones, including α-ketoesters, with sodium bisulfite to form water-soluble adducts.[5] This allows for the selective transfer of the α-ketoester into an aqueous phase, leaving non-reactive organic impurities behind.[5]
Causality: The nucleophilic addition of the bisulfite ion to the electrophilic carbonyl carbon of the α-ketoester forms a charged bisulfite adduct. This charged species is highly soluble in water, enabling its separation from neutral organic compounds. The reaction is reversible, and the α-ketoester can be regenerated by basification of the aqueous layer.[5]
Caption: Workflow for the purification of α-ketoesters via bisulfite extraction.
Protocol for Bisulfite Extraction:
Dissolution: Dissolve the crude α-ketoester mixture in a water-miscible organic solvent like methanol or dimethylformamide.[5]
Adduct Formation: Add a saturated aqueous solution of sodium bisulfite to the organic solution in a separatory funnel and shake vigorously.[5]
Phase Separation: Add water and an immiscible organic solvent (e.g., ethyl acetate/hexanes) to create two distinct phases. Shake and then separate the layers. The aqueous layer will contain the bisulfite adduct of the α-ketoester.[5]
Regeneration: To regenerate the α-ketoester, carefully add a base (e.g., sodium hydroxide) to the aqueous layer until the solution is basic.[5] For enolizable α-ketoesters, a weaker base should be used to prevent side reactions.[5]
Product Extraction: Extract the regenerated α-ketoester from the basified aqueous layer with an immiscible organic solvent.
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate in vacuo to obtain the purified α-ketoester.
Chromatographic Purification
Column chromatography is a versatile technique for the purification of α-ketoesters, especially for small-scale preparations or when dealing with complex mixtures of impurities.
Causality: This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (an organic solvent or solvent mixture). The polarity of the α-ketoester and its impurities will determine their retention time on the column, allowing for their separation.
Protocol for Column Chromatography:
Stationary Phase Preparation: Prepare a column with a suitable stationary phase, most commonly silica gel.
Sample Loading: Dissolve the crude α-ketoester in a minimal amount of the mobile phase and load it onto the column.
Elution: Elute the column with a solvent system of appropriate polarity. The polarity can be kept constant (isocratic elution) or gradually increased (gradient elution) to effect separation.
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or another suitable method to identify those containing the pure α-ketoester.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Crystallization
For α-ketoesters that are solids at or near room temperature, crystallization can be an excellent method for achieving high purity.
Causality: Crystallization relies on the principle that the solubility of a compound in a solvent is temperature-dependent. As a saturated solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline solid. Impurities, being present in lower concentrations, tend to remain in the solution.
Protocol for Crystallization:
Solvent Selection: Choose a suitable solvent or solvent system in which the α-ketoester is sparingly soluble at low temperatures and highly soluble at elevated temperatures.
Dissolution: Dissolve the crude α-ketoester in a minimal amount of the hot solvent.
Cooling: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystal formation.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any adhering impurities and then dry them under vacuum.
Purity Assessment
The purity of the final α-ketoester should be rigorously assessed using appropriate analytical techniques.
Recommended Analytical Methods:
Gas Chromatography (GC): Ideal for volatile α-ketoesters, providing quantitative information on purity and the presence of volatile impurities.[2]
High-Performance Liquid Chromatography (HPLC): A versatile method for both volatile and non-volatile α-ketoesters. Derivatization may be necessary for UV detection.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR). ¹H NMR is particularly useful for assessing the presence of impurities.[5]
References
Process for purifying an alpha-keto ester.
PROCESS FOR PURIFYING AN a-KETO ESTER.
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
Stereoselective reduction of carbonyl compounds with Actinomycete: purification and characterization of three alpha-keto ester reductases from Streptomyces avermitilis. PubMed. [Link]
Studies on the synthesis and stability of α-ketoacyl peptides. Scientific Reports. [Link]
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI. [Link]
Preparation method of alpha-keto ester.
Purification and characterization of two alpha-keto ester reductases from Streptomyces thermocyaneoviolaceus IFO 14271. PubMed. [Link]
Decarboxylative Aldol Reaction of α,α-Difluoro-β-keto Esters: Easy Access to Difluoroenolate. ACS Omega. [Link]
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. The Journal of Organic Chemistry. [Link]
Purification and Characterization of α-Keto Ester Reductases from Bakers' Yeast. Bioscience, Biotechnology, and Biochemistry. [Link]
Synthesis and properties of the α-keto acids. ResearchGate. [Link]
Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271. Oxford Academic. [Link]
Process for preparing α-keto acids and derivatives thereof.
Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate. ACS Omega. [Link]
Methods for the Synthesis of α-Keto Esters. ResearchGate. [Link]
A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. ResearchGate. [Link]
Analysis of intracellular α-keto acids by HPLC with fluorescence detection. The Royal Society of Chemistry. [Link]
High Performance Liquid Chromatographic Determination Of α-keto Acids From A Pharmaceutical Preparation (Tablet) Using 4-Nitro-1. Semantic Scholar. [Link]
Asymmetric Synthesis of α-Keto Esters via Cu(II)-Catalyzed Aerobic Deacylation of Acetoacetate Alkylation Products: An Unusually Simple Synthetic Equivalent to the Glyoxylate Anion Synthon. The Journal of Organic Chemistry. [Link]
Formation of γ-‐Keto Esters from β. Organic Syntheses. [Link]
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Utilization of
-Unsaturated -Ketoesters as Synthetic Intermediates
Content Type: Application Note & Protocol Guide
Audience: Synthetic Organic Chemists, Medicinal Chemists, Process Development Scientists
Application Note:
-Unsaturated
-Ketoesters in Asymmetric Synthesis[1]
Introduction: The "Privileged" 1,2-Dicarbonyl Scaffold
In the landscape of modern organic synthesis,
-unsaturated -ketoesters (e.g., ethyl (E)-2-oxo-4-phenylbut-3-enoate) represent a class of "privileged synthons."[1] Their utility stems from a unique electronic architecture: a 1,2-dicarbonyl system conjugated to an olefin. This arrangement creates multiple electrophilic sites, enabling diverse reaction modes ranging from inverse-electron-demand Hetero-Diels-Alder (HDA) reactions to asymmetric 1,4-additions and Friedel-Crafts alkylations.
For drug development professionals, this scaffold offers a rapid entry point into chiral dihydropyrans , functionalized indoles , and
-amino acids —motifs prevalent in bioactive natural products and pharmaceutical candidates.
Structural Definition & Reactivity Profile
The nomenclature can be deceptive. Relative to the ester carbonyl (C1), the alkene is located at the
-position. However, the alkene is conjugated to the -keto group (C2), creating a highly electron-deficient enone system.
Structure:
Electrophilic Sites:
-Carbon: Susceptible to 1,4-addition (Michael acceptor).
-Keto Carbon: Highly activated for 1,2-addition due to the adjacent ester.
Heterodiene System: The O=C-C=C moiety serves as an electron-deficient diene for [4+2] cycloadditions.
Synthesis Protocol: The Aldol-Dehydration Strategy
While various routes exist (e.g., Grignard addition to oxalates), the most robust and scalable method for preparing aryl-substituted
-unsaturated -ketoesters is the condensation of aldehydes with ethyl pyruvate. This method avoids harsh organometallics and proceeds under mild conditions.[2][3]
Protocol A: Preparation of Ethyl (E)-2-oxo-4-phenylbut-3-enoate
Objective: Synthesis of the core scaffold from benzaldehyde and ethyl pyruvate.
Scale: 10 mmol (adaptable to gram-scale).
Reagents:
Benzaldehyde (1.0 equiv, 1.06 g)
Ethyl Pyruvate (1.2 equiv, 1.39 g)
Pyrrolidine (0.8 equiv, catalytic base) or Morpholine
Ethanol (absolute, 10 mL) or THF
Step-by-Step Methodology:
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen.
Charging: Add Benzaldehyde (10 mmol) and Ethyl Pyruvate (12 mmol) to the flask. Dissolve in Ethanol (10 mL).
Catalysis: Add Pyrrolidine (8 mmol) dropwise. Note: The reaction is slightly exothermic.
Reaction: Stir the mixture at 25 °C for 6–8 hours . Monitor by TLC (Hexanes/EtOAc 4:1). The product typically appears as a UV-active spot less polar than the aldehyde.
Optimization Tip: If conversion is slow, heat to 50 °C, but avoid higher temperatures to prevent polymerization of the pyruvate.
Workup:
Concentrate the solvent under reduced pressure.[4]
Redissolve the residue in CH₂Cl₂ (30 mL) and wash with 1N HCl (2 x 15 mL) to remove the amine catalyst.
Wash with Brine, dry over anhydrous Na₂SO₄, and filter.[5]
Purification: Purify by flash column chromatography on silica gel.
Eluent: Gradient of Petroleum Ether/Ethyl Acetate (30:1 to 10:1).
Yield Expectation: 60–85% as a yellow oil or low-melting solid.
Data Validation (Self-Check):
¹H NMR (CDCl₃): Look for the characteristic trans-alkene doublets (
Hz) in the 6.8–7.8 ppm region. The ethyl ester quartet/triplet should be distinct.
¹³C NMR: The
-keto carbonyl typically appears around 180–185 ppm, distinct from the ester carbonyl (~162 ppm).
The most powerful application of this scaffold is the Inverse-Electron-Demand HDA reaction. The electron-deficient
-unsaturated ketoester acts as the heterodiene, reacting with electron-rich enol ethers to form chiral dihydropyrans.
Protocol B: Catalytic Asymmetric Synthesis of Dihydropyrans
Mechanism: The chiral catalyst (typically Cu(II) or Zn(II) with a BOX ligand) coordinates to the 1,2-dicarbonyl system, lowering the LUMO of the heterodiene and directing the facial attack of the dienophile.
In a glovebox or under Ar, mix Cu(OTf)₂ (0.05 mmol) and (S,S)-Ph-BOX ligand (0.055 mmol) in CH₂Cl₂ (2 mL). Stir for 1 hour to form the deep blue/green complex.
Substrate Addition:
Add the
-unsaturated ketoester (0.5 mmol) to the catalyst solution.
Critical Step: Stir for 15 minutes to ensure bidentate coordination (chelation) of the 1,2-dicarbonyl to the Copper center.
Reaction:
Cool the mixture to 0 °C (or -20 °C for higher ee).
Add Ethyl Vinyl Ether (1.0 mmol) slowly.
Stir for 12–24 hours.
Quench & Analysis:
Filter through a short plug of silica gel to remove the copper catalyst.
Concentrate and analyze crude NMR for diastereoselectivity (endo/exo ratio).
Purify via flash chromatography (neutralized silica, Et₃N treated) to prevent hydrolysis of the acetal product.
Visualizing the Chemistry
The following diagrams illustrate the divergent reactivity and the mechanistic pathway of the HDA reaction.
Diagram 1: Divergent Reactivity of
-Unsaturated Ketoesters
Caption: Divergent synthetic pathways accessible from the core scaffold.
Diagram 2: Mechanism of Enantioselective HDA Reaction
Caption: Mechanistic flow of the Copper-catalyzed Inverse Electron Demand Hetero-Diels-Alder reaction.
Summary of Key Applications
Reaction Type
Co-Reactant
Catalyst System
Product Class
Key Reference
Hetero-Diels-Alder
Enol Ethers, Silyloxyvinylindoles
Cu(II)-BOX, Zn(II)-BOX
Chiral Dihydropyrans
[1], [3]
Friedel-Crafts Alkylation
Indoles, Pyrroles
Chiral Phosphoric Acids, Cu(II)
Indolyl-Ketoesters
[3]
Asymmetric Hydrogenation
H₂ (Gas)
Ir-SpiroPAP, Ru-BINAP
Chiral Allylic Alcohols / Hydroxy Esters
[2]
1,3-Dipolar Cycloaddition
Nitrones
Ni(II)-DBFOX
Isoxazolidines
[3]
References
Zhao, X., et al. (2016). Highly efficient catalytic asymmetric [2 + 4] cycloaddition of β,γ-unsaturated α-ketoesters with silyloxyvinylindoles.
Zhang, X., et al. (2012). Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution. Chemical Science.[1][6]
Li, X., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis.[1] Frontiers in Chemistry.
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters via Zinc Carbenoid-Mediated Homologation.[7]
Ding, W., et al. (2018).[3] One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts.[3] Synthesis.[1][2][3][4][6][7][8][9][10][11][12]
Application Notes and Protocols for High-Throughput Screening of Novel Ketoester Compounds
Introduction: The Rising Prominence of Ketoesters in Drug Discovery Ketoesters, particularly α-ketoesters and β-ketoesters, are increasingly recognized as privileged structural motifs in medicinal chemistry.[1] Their uni...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Rising Prominence of Ketoesters in Drug Discovery
Ketoesters, particularly α-ketoesters and β-ketoesters, are increasingly recognized as privileged structural motifs in medicinal chemistry.[1] Their unique electronic properties, featuring adjacent electrophilic ketone and ester carbonyl groups, make them versatile pharmacophores and key intermediates in the synthesis of complex, biologically active molecules.[2][3] Notably, the electrophilic nature of the keto group allows for covalent or reversible covalent interactions with nucleophilic residues, such as serine or cysteine, in the active sites of various enzymes. This has positioned ketoesters as promising candidates for developing potent and selective inhibitors, particularly for proteases and hydrolases implicated in a range of diseases.[4]
The exploration of vast chemical libraries for novel ketoester-based therapeutics necessitates robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of established and cutting-edge HTS assays tailored for the discovery of novel ketoester inhibitors. We will delve into the principles behind various assay formats, offer detailed, field-proven protocols, and discuss the critical aspects of data analysis and hit validation to ensure the identification of high-quality lead compounds.
Strategic Selection of an HTS Assay for Ketoester Discovery
The choice of an appropriate HTS assay is contingent on the target class, the anticipated mechanism of action of the ketoester compounds, and available instrumentation. For ketoesters that act as covalent or reversible covalent inhibitors, two primary assay formats are particularly well-suited: direct measurement of target modification by mass spectrometry and indirect measurement of enzyme inhibition through fluorescence-based readouts.
Assay Technology Comparison
Assay Technology
Principle
Advantages
Disadvantages
Best Suited For
LC-MS Based Screening
Direct detection of the covalent adduct between the target protein and the ketoester inhibitor.
Label-free, provides direct evidence of covalent binding, can determine stoichiometry.[5]
Lower throughput than fluorescence assays, requires specialized instrumentation.
Primary screening of fragment libraries, hit confirmation, and characterization of covalent binding.
Fluorescence Polarization (FP)
Measures the change in polarization of a fluorescently labeled probe that is displaced from the target enzyme by a competing inhibitor.[6]
Homogeneous "mix-and-read" format, high throughput, sensitive, and quantitative.[7]
Requires a suitable fluorescent probe, indirect measurement of inhibition.
Primary HTS of large compound libraries, determining binding affinities.
FRET-Based Protease Assay
Measures the cleavage of a peptide substrate containing a FRET pair, leading to a change in fluorescence.[8]
High sensitivity, continuous monitoring of enzyme kinetics.[9]
Potential for compound interference with the fluorescent signal, requires a specific FRET substrate for the target enzyme.
Primary HTS for protease inhibitors, detailed kinetic analysis of hits.
High-Throughput Screening Workflow
The successful identification of novel ketoester inhibitors from a large compound library follows a multi-step workflow. This process is designed to maximize efficiency and minimize the carry-through of false positives.
Caption: A generalized workflow for the discovery of novel ketoester inhibitors.
Protocol 1: Fluorescence Polarization (FP) Assay for Serine Protease Inhibitors
This protocol describes a competitive binding assay using fluorescence polarization to identify ketoester inhibitors of a model serine protease. The assay is based on the displacement of a fluorescently labeled peptide probe from the active site of the enzyme.[7][10]
Principle of the Assay
A small, fluorescently labeled peptide that binds to the active site of the protease (the "tracer") will have a high fluorescence polarization value when bound to the much larger enzyme, due to its slower tumbling rate in solution.[6] Compounds from the screening library that bind to the active site will compete with the tracer, displacing it into the solution. The unbound tracer tumbles more rapidly, resulting in a decrease in fluorescence polarization.
Caption: Principle of the competitive fluorescence polarization assay.
Materials and Reagents
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT.
Target Enzyme: Purified serine protease (e.g., Thrombin, Trypsin) at a stock concentration of 1 µM.
Fluorescent Tracer: A peptide substrate analog labeled with a fluorophore (e.g., 5-FAM) with known affinity for the target enzyme.
Compound Library: Ketoester compounds dissolved in 100% DMSO.
Plate Reader: A microplate reader capable of measuring fluorescence polarization.
Step-by-Step Protocol
Assay Optimization:
Determine the optimal concentration of the enzyme and tracer by performing a saturation binding experiment to achieve a stable and robust FP window (typically >100 mP).
Assess the DMSO tolerance of the assay to ensure that the final concentration of DMSO from the compound addition does not significantly affect the assay signal.
Reagent Preparation:
Prepare a 2X enzyme solution in assay buffer.
Prepare a 2X tracer solution in assay buffer.
Prepare a series of dilutions of the ketoester compounds in 100% DMSO.
Assay Procedure (384-well format):
Add 0.2 µL of the ketoester compound solution or DMSO (for controls) to the assay wells.
Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature. For covalent inhibitors, a pre-incubation of the enzyme and compound may be necessary.
Add 10 µL of the 2X tracer solution to initiate the binding reaction.
Incubate the plate for 30 minutes at room temperature, protected from light.
Measure the fluorescence polarization on a compatible plate reader.
Data Analysis
Z'-Factor Calculation:
The quality of the HTS assay should be assessed by calculating the Z'-factor using positive (no inhibitor) and negative (a known potent inhibitor) controls.[11][12]
A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[13]
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
Hit Identification:
Normalize the data to the positive and negative controls.
Identify hits as compounds that cause a significant decrease in fluorescence polarization, typically defined as a value greater than three standard deviations from the mean of the negative control.[14]
Protocol 2: LC-MS Based Assay for Covalent Ketoester Inhibitors
This protocol outlines a direct method to identify and characterize covalent ketoester inhibitors by measuring the formation of a covalent adduct with the target protein using liquid chromatography-mass spectrometry (LC-MS).[5]
Principle of the Assay
The target protein is incubated with the ketoester compounds. If a covalent bond is formed, the mass of the protein will increase by the mass of the inhibitor. This mass shift is detected by high-resolution mass spectrometry after a rapid desalting step using liquid chromatography.
Caption: Workflow for LC-MS based covalent inhibitor screening.
Materials and Reagents
Assay Buffer: Ammonium acetate or another volatile buffer system compatible with mass spectrometry.
Target Protein: Purified protein at a concentration suitable for MS detection (e.g., 1-5 µM).
Compound Library: Ketoester compounds dissolved in 100% DMSO.
LC-MS System: A UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
Step-by-Step Protocol
Assay Preparation:
In a 96- or 384-well plate, add the target protein solution.
Add the ketoester compounds from the library to the protein solution (final DMSO concentration should be kept low, typically <1%).
Incubate the plate for a defined period (e.g., 1 hour) at a controlled temperature to allow for covalent bond formation.
LC-MS Analysis:
Inject a small volume of the reaction mixture onto the UPLC system equipped with a desalting column.
Elute the protein with a rapid gradient of an organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
The eluent is directly introduced into the electrospray ionization (ESI) source of the mass spectrometer.
Acquire mass spectra in the positive ion mode over a mass range that includes the unmodified and modified protein.
Data Analysis
Spectral Deconvolution:
The raw mass spectra, which contain a series of multiply charged ions, are deconvoluted to obtain the zero-charge mass of the protein.
Hit Identification:
Compare the deconvoluted mass of the protein incubated with each compound to the mass of the protein from the DMSO control wells.
A mass increase corresponding to the molecular weight of the ketoester compound indicates the formation of a covalent adduct.[5]
Hit Validation and Secondary Assays
Primary hits identified from HTS campaigns require further validation to eliminate false positives and to characterize their mode of action.[3]
Key Validation Steps
Hit Confirmation: Re-test the primary hits in the same assay to confirm their activity.
Dose-Response Analysis: Determine the potency (IC50 or EC50) of the confirmed hits by performing a dose-response curve.
Orthogonal Assays: Validate the hits in a different, label-free assay format if possible (e.g., confirming a hit from an FP screen with an LC-MS assay).[15]
Promiscuity and Specificity Assays: Test the hits against related enzymes or in counter-screens to assess their selectivity. Assays to identify Pan-Assay Interference Compounds (PAINS) should also be conducted.[16]
Mechanism of Action Studies: For covalent inhibitors, further studies can be conducted to determine the rate of inactivation (k_inact/K_I) and to identify the specific amino acid residue that is modified, often through peptide mapping experiments.[17]
References
2,4-Diketo esters: Crucial intermediates for drug discovery. PubMed. [Link]
Z-factors. BIT 479/579 High-throughput Discovery. [Link]
On HTS: Z-factor. Science and Technology of Assay Development. [Link]
Data analysis approaches in high throughput screening. SlideShare. [Link]
On HTS: Hit Selection. Science and Technology of Assay Development. [Link]
Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]
From Lab to Lead: Using Fluorescence Polarization in Drug Development. BellBrook Labs. [Link]
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. PMC. [Link]
Hit & Lead Discovery | Hit Identification. AXXAM. [Link]
Using High-Throughput Screening to Rapidly Identify Targets. Lab Manager. [Link]
High-Throughput “FP-Tag” Assay for the Identification of Glycosyltransferase Inhibitors. ACS Publications. [Link]
The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. ACS Publications. [Link]
A High-Throughput Fluorescence Polarization-Based Assay for the SH2 Domain of STAT4. MDPI. [Link]
High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. MDPI. [Link]
LC-MS based covalent fragment screening strategy. Domainex. [Link]
A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
High-throughput fluorescent assay for inhibitor screening of proteases from RNA viruses. MDPI. [Link]
From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. [Link]
Statistical Evaluation of HTS Assays for Enzymatic Hydrolysis of β-Keto Esters. PLOS One. [Link]
A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments. PMC. [Link]
Utilization of the common functional groups in bioactive molecules: Exploring dual inhibitory potential and computational analysis of keto esters against α-glucosidase and carbonic anhydrase-II enzymes. PubMed. [Link]
Hit Identification and Validation Services. Domainex. [Link]
Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification. Scholarly Publications Leiden University. [Link]
Fluorescence Polarization-Based High-Throughput Screening Assay for Inhibitors Targeting Cathepsin L. ResearchGate. [Link]
Case studies of minimizing nonspecific inhibitors in HTS campaigns that use assay-ready plates. PubMed. [Link]
Discovery of highly potent α-keto ester-based peptidomimetic inhibitors of the Hip1 protease for the treatment of Mycobacterium tuberculosis. Johns Hopkins University. [Link]
General Guidelines for Setting Up an In Vitro LC/MS/MS Assay. SpringerLink. [Link]
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. ResearchGate. [Link]
Technical Support Center: Michael Addition of Ketoesters
Current Status: Operational Ticket Focus: Troubleshooting 1,4-Conjugate Additions of -Ketoesters Assigned Specialist: Senior Application Scientist Introduction Welcome to the technical support hub for Michael addition pr...
Welcome to the technical support hub for Michael addition protocols. You are likely here because your reaction involving a
-ketoester (Michael donor) and an activated alkene (Michael acceptor) is failing to meet critical quality attributes (CQAs).
The Michael addition is thermodynamically driven but kinetically sensitive. Unlike simple alkylations, this reaction is reversible (retro-Michael) and prone to competitive polymerization. This guide moves beyond basic textbook theory to address the specific failure modes encountered in complex synthesis.
Module 1: Reactivity & Conversion Issues
Q: My reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?
A: You are likely hitting the thermodynamic equilibrium ceiling (Retro-Michael).
The Michael addition is reversible. For sterically hindered
-ketoesters (e.g., -substituted), the forward rate constant () competes with the reverse rate constant ().
Diagnosis: If the reaction reaches a plateau and does not progress even with fresh catalyst, you are at equilibrium.
The Fix:
Concentration: Increase the concentration of the reactants (Le Chatelier’s principle). Run at 1.0 M – 2.0 M if solubility permits.
Temperature: The forward reaction is exothermic. Lowering the temperature (0°C to -20°C) favors the product thermodynamically, though it slows kinetics.
Solvent Switch: Switch to a solvent that stabilizes the intermediate enolate or the final product via hydrogen bonding. Fluorinated alcohols (e.g., HFIP) or water (in biphasic systems) can sometimes drive conversion via hydrophobic acceleration.
Q: I see no product, only starting material. Is my base strong enough?
A: Check the pKa matching. The base must deprotonate the ketoester, not the solvent.
Weak Bases (pKa < 10): Pyridine or Triethylamine may be too weak to generate a sufficient concentration of the enolate.
Strong Bases (pKa > 16): Alkoxides (NaOEt) are effective but can cause transesterification if the ester groups don't match.
The Fix:
Catalytic Route: Use 10-20 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) . These are strong enough to deprotonate but non-nucleophilic enough to avoid attacking the acceptor.
Stoichiometric Route: If catalytic fails, generate the enolate quantitatively using NaH in THF at 0°C before adding the acceptor.
Module 2: Selectivity & Side Reactions
Q: I am seeing a "gunk" or precipitate that is not my product. What is it?
A: You are likely polymerizing the Michael Acceptor.
Acrylates and vinyl ketones are prone to anionic polymerization initiated by the very base you are using as a catalyst.
The Mechanism: The base attacks the Michael acceptor, forming a carbanion that attacks another acceptor molecule, triggering a chain reaction.
The Fix:
Order of Addition: Never add the base to the acceptor. Always mix the
-ketoester and base first to form the enolate, then add the acceptor slowly (dropwise).
Radical Inhibitors: If the polymerization is radical-mediated (common with acrylates in light), add 100-500 ppm of Hydroquinone or BHT to the reaction mixture.
Q: I see a byproduct with the same mass as the product but different NMR. Is it O-alkylation?
A: In Michael additions, it is more likely 1,2-Addition (Direct Addition).
While O-alkylation is a risk in alkyl halide substitutions, Michael acceptors (soft electrophiles) generally prefer C-alkylation (soft nucleophile). However, "Hard" nucleophiles or specific conditions can lead to 1,2-addition at the carbonyl of the acceptor.
Diagnosis: Check the IR or
C NMR. 1,2-addition retains the double bond of the acceptor but consumes the carbonyl.
The Fix:
Soften the Nucleophile: Ensure you are using a delocalized enolate (which
-ketoesters are).
Temperature: 1,2-addition is often the kinetic product; 1,4-addition is the thermodynamic product. Heating the reaction (if not limited by retro-Michael) can convert the 1,2-adduct to the 1,4-adduct.
Module 3: Stereochemical Control (Asymmetric Synthesis)
Q: My enantiomeric excess (ee) is eroding over time. Why?
A: Product Epimerization.
The product of a Michael addition involving a
-ketoester still possesses an acidic proton at the -position (between the two carbonyls).[2] The basic catalyst required for the reaction can also deprotonate the product, leading to racemization/epimerization.
The Fix:
Catalyst Loading: Reduce catalyst loading to the absolute minimum.
Reaction Time: Quench the reaction immediately upon completion. Do not let it stir overnight.
Acidic Additives: In organocatalysis, adding a weak acid (e.g., acetic acid) can facilitate proton transfer and prevent the basic catalyst from lingering on the product.
Troubleshooting Logic Pathways
The following diagrams visualize the decision-making process for troubleshooting these reactions.
Caption: Decision tree for isolating failure modes in Michael additions.
Standard Operating Procedure (SOP)
Protocol: Catalytic Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone
This protocol is designed as a "High Reliability" baseline. It uses DBU as a catalyst to ensure rapid conversion while minimizing polymerization risks.
Catalyst Addition: Add DBU (0.5 mmol). Stir for 5 minutes at Room Temperature (RT). Note: The solution may turn slightly yellow due to enolate formation.
Acceptor Addition (Critical Step): Cool the mixture to 0°C. Add MVK (11 mmol) dropwise over 10 minutes.
Why? Dropwise addition keeps the concentration of the acceptor low relative to the enolate, preventing polymerization.
Reaction: Allow to warm to RT and stir. Monitor by TLC/LCMS every 30 minutes.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Mather, B. D., et al. (2006). "Michael addition reactions in macromolecular design for emerging technologies." Progress in Polymer Science, 31(5), 487-531.
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
Almaasi, M., et al. (2015). "Organocatalytic asymmetric Michael addition of ketoesters to nitroolefins." RSC Advances, 5, 8684-8689.
Mayr, H., et al. (2008). "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Chemical Reviews, 108(7), 2846–2891.
Optimization of catalytic reactions for α-ketoester synthesis
Technical Support Center: Catalytic Synthesis of -Ketoesters Topic: Optimization of Catalytic Reactions for -Ketoester Synthesis Role: Senior Application Scientist Date: March 02, 2026 Introduction: Navigating the Carbon...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Catalytic Synthesis of
-Ketoesters
Topic: Optimization of Catalytic Reactions for
-Ketoester Synthesis
Role: Senior Application Scientist
Date: March 02, 2026
Introduction: Navigating the Carbonyl Landscape
-Ketoesters are privileged scaffolds in drug discovery, serving as precursors for heterocycles (e.g., quinoxalines) and as electrophilic traps in protease inhibitors. However, their synthesis is often plagued by two competing failure modes: decarbonylation (loss of CO to form simple esters) and over-oxidation (degradation to carboxylic acids).
This guide moves beyond standard textbook procedures to address the kinetic and thermodynamic bottlenecks of three distinct catalytic methodologies:
Palladium-Catalyzed Double Carbonylation (The Industrial Standard)
Aerobic Oxidation of
-Hydroxy Esters (The Green Route)
Gold-Catalyzed Alkyne Oxidation (The Late-Stage Functionalization Route)
The Challenge: Achieving "Double" Insertion.
The reaction requires the insertion of two molecules of CO into an Aryl-Pd bond. The primary failure mode is the formation of the mono-carbonylated product (benzoate ester) due to premature nucleophilic attack.
Mechanism & Critical Control Points
The selectivity for
-ketoesters relies on the equilibrium between the acyl-palladium species (B ) and the -ketoacyl-palladium species (C ).
Figure 1: Catalytic cycle distinguishing between mono- and double-carbonylation pathways. Note the critical branch point at the first acyl-palladium intermediate.
Troubleshooting Guide: Pd-Catalysis
Symptom
Root Cause Analysis
Corrective Action
High Mono-ester (Benzoate) content
Low CO Pressure: The equilibrium favors the mono-acyl Pd species.
Increase CO pressure to >40 atm (industrial) or >10 atm (lab).
High Temperature: Decarbonylation is entropically favored at high T.
Lower temperature to 40–60°C. Note: This will reduce rate, so increase reaction time.
Nucleophile Strength: Alcohol/Amine is attacking too fast.
Use a bulkier nucleophile or add steric bulk to the phosphine ligand (e.g., Pcy3 instead of PPh3).
Low Conversion (Stalled Reaction)
Pd Black Formation: Catalyst decomposition.
Add a halide stabilizer (e.g., TBAB or LiCl) to stabilize the Pd(II) intermediate.
Poor Reproducibility
Water Contamination: Water competes with alcohol, forming acids/anhydrides.
Based on Ozawa et al. and recent phosphine-free adaptations.
Setup: Flame-dry a stainless steel autoclave.
Charge: Add Aryl Iodide (1.0 equiv), PdCl2(PPh3)2 (2 mol%), and Et3N (2.0 equiv) in dry DMF.
Nucleophile: Add Ethanol (5.0 equiv). Do not use as solvent to prevent mono-ester formation.
Pressurization: Charge CO to 10 atm (room temp).
Reaction: Stir at 60°C for 12 hours.
Validation: Check TLC. If mono-ester is present, repressurize to 20 atm and lower temp to 50°C.
Module 2: Aerobic Oxidation of
-Hydroxy Esters
The Challenge: Chemoselectivity.
Oxidizing the secondary alcohol without cleaving the C-C bond (decarboxylation) or over-oxidizing to the carboxylic acid.
The Solution: Organocatalytic Radical Mediation (AZADO)
Using nitroxyl radicals (like AZADO or TEMPO) allows for mild oxidation using ambient air, avoiding toxic metal waste.
Troubleshooting Guide: Aerobic Oxidation
Q: My reaction stalls at 50% conversion.
A: The nitrite co-catalyst (NaNO2) might be depleted or the system is oxygen-starved.
Fix: Ensure vigorous stirring (mass transfer limits O2 uptake). Add a balloon of O2 rather than relying on an open flask.
Q: I see significant cleavage to benzoic acid.
A: The reaction is "over-running."
-Ketoesters are electrophilic and susceptible to oxidative cleavage by peroxides generated in situ.
Fix: Quench immediately upon consumption of starting material. Use AZADO instead of TEMPO; AZADO is less sterically hindered and faster, reducing the residence time of the labile product.
Experimental Workflow: AZADO/NaNO2 System
Figure 2: Workflow for the metal-free oxidative dehydrogenation using AZADO.
Module 3: Gold-Catalyzed Alkyne Oxidation
The Challenge: Regioselectivity in Late-Stage Functionalization.
Converting a terminal alkyne directly to an
-ketoester (or -acetoxy ketone precursor) avoids the need for pre-functionalized halides.
Mechanism: The
-Oxo Gold Carbene
This method utilizes an N-oxide oxidant to transfer oxygen to the gold-activated alkyne, generating a reactive carbene intermediate that undergoes insertion.[1]
Optimized Protocol (Chao Wu Method)
Catalyst: IPrAuNTf2 or Ph3PAuNTf2 (2-5 mol%). Cationic gold is essential.
Oxidant: 8-methylquinoline 1-oxide (1.2 equiv). Crucial: Do not use pyridine N-oxide (too basic, poisons catalyst).
Solvent: 1,2-Dichloroethane (DCE) or Methanol (depending on desired ester).
Conditions: 60°C, 2-4 hours.
Troubleshooting Guide: Gold Catalysis
Issue
Diagnosis
Solution
No Reaction
Catalyst Poisoning: Basic impurities (amines, pyridines) in the substrate are binding to Au+.
Wash substrate with dilute HCl prior to reaction. Use a non-coordinating counterion (NTf2- or SbF6-).
Homocoupling (Glaser)
Trace Copper: If Cu is present (from click chemistry glassware), alkynes will dimerize.
Wash glassware with aqua regia or EDTA. Ensure Gold catalyst is high purity.
Regio-scrambling
Internal Alkynes: This method is highly specific for terminal alkynes.
This specific protocol is optimized for terminal alkynes.[1] Internal alkynes require different oxidants.
General FAQ: Stability & Purification
Q: My
-ketoester decomposes on the silica column.
A:
-Ketoesters are highly electrophilic and can hydrate or react with silanols.
Solution: Deactivate the silica gel with 1% Et3N in hexanes before loading. Alternatively, use neutral alumina.
Storage: Store at -20°C under Argon. They are prone to hydration (forming gem-diols) in moist air.
Q: How do I confirm the structure? The NMR looks messy.
A:
-Ketoesters often exist in equilibrium with their hydrate form (gem-diol) if the solvent is wet (CDCl3 often contains water).
Solution: Dry the NMR solvent over K2CO3. Look for the characteristic carbonyl shift in 13C NMR (~180-190 ppm for ketone, ~160 ppm for ester).
References
Ozawa, F., et al. (1987).[2] Mechanisms of double and single carbonylation reactions of aryl iodides catalyzed by palladium complexes. Organometallics. Link
Wu, C., et al. (2013).[1] Straightforward and Highly Efficient Synthesis of
-Acetoxy Ketones through Gold-Catalyzed Intermolecular Oxidation of Terminal Alkynes. Synthesis. Link
Furukawa, K., et al. (2016).[3] Chemoselective Conversion from
-Hydroxy Acids to -Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters. Link
Beller, M., et al. (2013). Recent developments in palladium catalysed carbonylation reactions. Catalysis Science & Technology. Link
Technical Support Center: Stabilizing β,γ-Unsaturated Ketoesters
Welcome to the Technical Support Center for the synthesis, isolation, and handling of β,γ-unsaturated ketoesters. While these compounds are highly versatile synthetic intermediates, they are notoriously prone to degradat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis, isolation, and handling of β,γ-unsaturated ketoesters. While these compounds are highly versatile synthetic intermediates, they are notoriously prone to degradation and isomerization into their thermodynamically favored α,β-unsaturated counterparts.
This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols designed for drug development professionals to ensure the structural integrity of these sensitive kinetic products.
Section 1: Mechanistic Insight - The Root Cause of Instability
To prevent degradation, we must first understand the causality of the isomerization. β,γ-unsaturated ketoesters possess highly acidic α-protons flanked by an electron-withdrawing carbonyl/ester group and an adjacent alkene.
When exposed to even mild bases (e.g., primary amines)[1] or Lewis/Brønsted acids (e.g., active silica gel silanols, AlCl₃)[2], the molecule undergoes rapid enolization. The resulting enol or enolate intermediate is subsequently reprotonated at the γ-position. This shifts the double bond into conjugation with the carbonyl, forming the thermodynamically stable α,β-unsaturated isomer[3].
Mechanistic pathway of β,γ-unsaturated ketoester isomerization to the conjugated α,β-isomer.
Use the following data-driven matrix to diagnose and resolve common stability issues encountered during the synthesis and purification of β,γ-unsaturated ketoesters.
Observed Issue
Diagnostic Metric (¹H-NMR / pH)
Mechanistic Cause
Preventative Action & Parameters
Acid-Catalyzed Isomerization
Appearance of α,β-alkene (δ 6.0–7.5 ppm)
Silanol-induced enolization (Silica pKa ~4.5)
Deactivate silica with 1-2% v/v Et₃N; maintain pH 7.0–7.5 during workup.
Store in amber vials or wrap in foil; limit ambient light exposure.
Section 3: Standard Operating Procedure (SOP): Isolation & Verification
Self-Validating Protocol for Chromatography
Standard silica gel has a pKa of ~4.5–5.5. This inherent acidity is sufficient to catalyze the isomerization of sensitive β,γ-unsaturated systems during flash chromatography. The following protocol utilizes a self-validating feedback loop to ensure product integrity.
Step-by-Step Methodology:
Reaction Quench: Quench the reaction mixture at low temperature (-78°C to 0°C) using a strictly neutral buffer (e.g., pH 7.0 phosphate buffer). Caution: Avoid saturated NH₄Cl if your substrate is highly sensitive, as it is slightly acidic.
Silica Deactivation (Critical Step): Slurry standard silica gel in your non-polar eluent (e.g., hexanes) containing 1-2% (v/v) triethylamine (Et₃N). Pack the column with this slurry. The Et₃N irreversibly binds to the acidic silanol sites, neutralizing the stationary phase.
Column Flushing: Flush the packed column with 3 column volumes of your standard eluent (without Et₃N) to remove excess base, which could otherwise co-elute and catalyze base-mediated isomerization[1] in the collection tubes.
Rapid Elution: Load the crude mixture and run the column using positive nitrogen pressure. Limit the compound's residence time on the column to <15 minutes.
Self-Validation (In-Process Control): Immediately upon concentration of the product fractions (keep rotary evaporator bath temp <25°C), take a 5 mg aliquot for ¹H-NMR.
Pass Criteria: Presence of the characteristic β,γ-alkene multiplet (typically δ 5.5–6.0 ppm) and an isolated α-proton signal (typically a doublet or singlet around δ 3.0–3.5 ppm).
Fail Criteria: Appearance of conjugated α,β-alkene signals (δ 6.0–7.5 ppm). If >5% isomerization is detected, the silica was insufficiently deactivated or the concentration bath was too warm.
Optimized workflow for the purification and storage of sensitive β,γ-unsaturated ketoesters.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I store my β,γ-unsaturated ketoester overnight before the next synthetic step?A: It is highly recommended to use these intermediates in situ or immediately after purification. If storage is unavoidable, dissolve the purified compound in a non-polar, aprotic solvent (e.g., dry benzene or hexanes), purge the vial with Argon, wrap in aluminum foil to prevent photochemical deconjugation[4], and store at -80°C.
Q2: I am using DABCO as a base in my reaction, and I only isolate the α,β-unsaturated isomer. Why?A: DABCO and other amine bases are highly effective catalysts for the isomerization of β,γ-unsaturated ketones to their α,β-unsaturated forms[3]. The nitrogen lone pair abstracts the α-proton, forming the enolate, which then protonates at the γ-position. You must switch to a non-nucleophilic, sterically hindered base (e.g., LDA at -78°C) or avoid basic conditions entirely during the generation of your target compound.
Q3: How can I structurally modify my target to improve its intrinsic stability?A: Steric shielding of the α-proton significantly increases the activation energy required for enolization. If your synthetic route allows, utilize bulky ester groups (e.g., tert-butyl esters instead of methyl or ethyl esters). The steric bulk hinders the approach of basic/acidic catalysts to the α-position, drastically improving the half-life of the β,γ-unsaturated kinetic product.
References
1.[1] Kayser, R. H., & Pollack, R. M. (1975). Primary amino catalysis of the isomerization of a .beta.,.gamma.-unsaturated ketone to its .alpha.,.beta.-unsaturated isomer. Journal of the American Chemical Society. 1
2.[3] Lee, A. (2004). A Mild Isomerization Reaction for β,γ-Unsaturated Ketone to α,β-Unsaturated Ketone. Journal of the Chinese Chemical Society (ResearchGate). 3
3.[4] Duhaime, R. M., et al. Conversion of .alpha.,.beta.-unsaturated esters to their .beta.,.gamma.-unsaturated isomers by photochemical deconjugation. The Journal of Organic Chemistry. 4
4.[2] Bartoli, G., et al. (2003). Synthesis of 3-substituted indole by AlCl3-promoted reaction of β,γ-unsaturated ketone with indole. ResearchGate. 2
Technical Support Center: Overcoming Low Yields in the Synthesis of Substituted Cyclohexenones
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize substituted cyclohexenones.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize substituted cyclohexenones. While these structures are privileged scaffolds in natural product total synthesis and modern drug discovery, their construction is notoriously plagued by low yields, poor regioselectivity, and thermodynamic traps.
Whether you are executing a classic Robinson annulation or developing a modern asymmetric organocatalytic cascade, this guide provides field-proven troubleshooting strategies, explains the mechanistic causality behind common failures, and offers self-validating protocols to ensure reproducible success.
Diagnostic Workflow: Isolating the Point of Failure
Before adjusting equivalents or changing solvents, you must identify exactly where your catalytic cycle or reaction sequence is breaking down. Use the diagnostic decision tree below to isolate your yield-limiting step.
Diagnostic decision tree for troubleshooting low yields in cyclohexenone synthesis.
Section 1: Troubleshooting the Classic Robinson Annulation
The Robinson annulation is a tandem sequence combining a Michael addition with an intramolecular aldol condensation. Yields typically suffer because the reaction conditions required for one step often trigger side reactions in the other.
FAQ 1: My Michael addition step is giving abysmal yields, and I observe a thick, intractable residue in the flask. What is happening?Causality: You are likely observing the runaway polymerization of methyl vinyl ketone (MVK) or the self-condensation of your starting ketone. MVK is an unhindered enone that is highly susceptible to both radical and base-catalyzed anionic polymerization ([1]). If your base is too strong or your addition rate is too fast, localized exothermic heating accelerates this polymerization over the desired cross-Michael addition.
Solution: Control the steady-state concentration of MVK. Add MVK dropwise via a syringe pump at low temperatures, or substitute MVK with a surrogate like 4-(diethylamino)butan-2-one (a Mannich base) which slowly releases MVK in situ.
FAQ 2: The Michael addition works (I isolated the 1,5-diketone), but the intramolecular aldol condensation stalls or yields retro-aldol cleavage products. How do I force cyclization?Causality: The aldol condensation is highly reversible. In sterically hindered systems, the equilibrium often favors the open 1,5-diketone to relieve ring strain. Furthermore, under standard basic conditions (e.g., NaOH in MeOH), the kinetic enolate may form, leading to unproductive pathways or retro-Michael fragmentation ([2]).
Solution: Shift strictly to thermodynamic control. Recent synthetic campaigns have demonstrated that when basic alcoholic conditions fail at room temperature, subjecting the diketone to KOH in EtOH at elevated temperatures (reflux) successfully drives the dehydration step, locking the product into the stable cyclohexenone[2].
Self-Validation Checkpoint: This protocol utilizes an internal NMR standard prior to workup. This prevents false yield calculations caused by product loss during silica gel chromatography, allowing you to definitively isolate reaction failure from purification failure.
Enolate Formation: Flame-dry a 50 mL round-bottom flask. Add the starting cyclic ketone (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C under an inert Argon atmosphere. Add LDA (1.05 equiv) dropwise and stir for 30 minutes.
Controlled Michael Addition: Add MVK (1.1 equiv) dropwise over 1 hour using a syringe pump. Stir for 2 hours at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.
Validation Step 1: Take a crude ¹H-NMR using 1,3,5-trimethoxybenzene as a spiked internal standard to mathematically confirm the 1,5-diketone conversion yield.
Aldol Condensation: Dissolve the crude diketone in EtOH (0.1 M). Add KOH (1.2 equiv) and heat to 80 °C for 4-6 hours.
Validation Step 2: Monitor via TLC (UV active; stains dark blue with p-anisaldehyde). Once the diketone is consumed, cool, neutralize with 1M HCl, extract with DCM, and purify via chromatography.
Section 2: Asymmetric Organocatalytic Synthesis
Modern pharmaceutical development requires enantiopure cyclohexenones. Organocatalysis avoids heavy metal toxicity but introduces distinct challenges regarding catalyst turnover, steric clashes, and enantioselectivity.
FAQ 3: I am trying to synthesize a chiral δ-substituted cyclohexenone, but my enantiomeric excess (ee) is below 50% and the yield is poor. How can I improve this?Causality: Traditional methods struggle to generate δ-stereocenters directly via enantioselective conjugate addition to doubly unsaturated cyclohexanones. If your ee% is low, the catalyst is failing to form a sufficiently rigid transition state, allowing background racemic 1,4-additions to compete.
Solution: Utilize a bisperfluorotoluyl-BINOL catalyzed conjugate addition of trifluoroborate salts to doubly vinylogous esters. The highly electron-withdrawing BINOL derivative forms a tight Lewis acid/base complex with the organoboronate, ensuring strict intramolecular delivery of the nucleophile ([3]).
Table 1: Optimization of Organocatalytic Single-Pot Synthesis of δ-Substituted Cyclohexenones
Catalyst System
Nucleophile
Solvent / Temp
Yield (%)
Enantiomeric Excess (ee %)
Proline (20 mol%)
Alkyl boronic acid
DMSO / 25 °C
35%
45%
Unsubstituted BINOL
Potassium trifluoroborate
Toluene / 80 °C
52%
71%
Bisperfluorotoluyl-BINOL
Potassium trifluoroborate
Toluene / 145 °C (Sealed)
85%
98%
Quantitative data summarized from Peng & May demonstrating the superiority of electron-withdrawing BINOL derivatives for high-yield, high-ee% synthesis[3].
Self-Validation Checkpoint: Chiral stationary phase HPLC is performed before column chromatography to ensure no enantiomeric enrichment or depletion occurs during purification, validating the true efficacy of the catalyst.
Reagent Mixing: In a flame-dried sealed tube, combine the doubly vinylogous ester (1.0 equiv), potassium trifluoroborate salt (3.0 equiv), and 3,3′-bisperfluorotoluyl-BINOL catalyst (10 mol%).
Conjugate Addition: Suspend the mixture in anhydrous toluene (0.05 M). Seal the tube and heat to 145 °C for 20 hours to force the tight intramolecular delivery.
One-Pot Aldol Condensation: Cool the reaction to room temperature. Add Trifluoroacetic acid (TFA, 4.0 equiv) directly to the vessel to initiate the aldol condensation. Stir for an additional 4 hours[3].
Validation & Workup: Quench with saturated aqueous NaHCO₃ and extract with DCM. Determine the ee% of the crude mixture via chiral stationary phase HPLC. Finally, purify the target chiral δ-substituted cyclohexenone via silica gel chromatography.
Mechanistic Pathway: BINOL-Catalyzed Cascade
Understanding the exact sequence of activation is critical for troubleshooting organocatalytic failures. The diagram below illustrates the required logical flow for the tandem conjugate addition and aldol condensation.
Organocatalytic cascade mechanism for enantioselective cyclohexenone synthesis.
References
Schindler, C. S., et al. (2024). "Chemical Synthesis and Antifibrotic Properties of (±)-Cochlearol T, (±)-Ganocochlearin A, and (±)-Cochlearol Y." National Center for Biotechnology Information (PMC). Available at:[Link]
Peng, P.-K., & May, J. A. (2022). "Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone." Organic Letters, 24(29), 5334–5338. Available at:[Link]
Resolving diastereomers of functionalized cyclohexene derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with resolving diastereomers of functionalized cyclohexe...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with resolving diastereomers of functionalized cyclohexene derivatives. Because cyclohexene rings adopt dynamic half-chair or boat conformations, the spatial differences between diastereomers (e.g., pseudo-axial vs. pseudo-equatorial substituents) are often too subtle for standard chromatographic methods.
This guide bypasses generic advice, focusing instead on the mechanistic causality behind separation failures and providing field-proven, self-validating workflows to isolate your target compounds with >99% diastereomeric excess (d.e.).
Diagnostic Workflow for Diastereomer Resolution
Diagnostic workflow for the resolution of functionalized cyclohexene diastereomers.
Troubleshooting FAQs
Q1: My functionalized cyclohexene diastereomers co-elute on a standard C18 column at room temperature. What is the mechanistic cause, and how can I achieve baseline resolution?A1: The co-elution is caused by the high conformational mobility of standard monomeric C18 alkyl chains at 25°C. The stationary phase sweeps out a fluid volume that easily accommodates both diastereomers, failing to recognize the subtle 3D footprint differences of the cyclohexene ring.
Solution: You must induce "shape selectivity." Lower the column temperature significantly (e.g., 0°C to -40°C) to restrict the mobility of the stationary phase. Alternatively, switch to an ordered organic stationary phase, such as poly(octadecyl acrylate)-grafted silica (ODAn). These polymeric phases undergo a transition to a highly ordered, rigid state at lower temperatures, which dramatically enhances the selectivity and resolution of cyclohexane/cyclohexene-derived diastereomers[1][2].
Q2: Why is Supercritical Fluid Chromatography (SFC) frequently recommended over HPLC for the preparative separation of these derivatives?A2: SFC operates with supercritical CO₂, which possesses gas-like diffusivity and liquid-like density. This low-viscosity mobile phase allows for high-efficiency separations and rapid mass transfer. More importantly, SFC fundamentally operates as normal-phase chromatography but is compatible with a vast array of both polar and non-polar stationary phases. Chiral columns (e.g., immobilized amylose/cellulose) are heavily utilized in SFC not just for enantiomers, but because their complex steric cavities and hydrogen-bonding sites are exceptionally efficient at resolving closely related diastereomers. Furthermore, achiral SFC using rigid bonded pyrene phases has been shown to separate up to 91% of diverse synthetic diastereomer mixtures due to strong, rigid
Q3: If direct chromatographic resolution fails, what chemical derivatization strategies are most effective?A3: If the physical properties of the diastereomers are too similar, you must amplify their spatial discrepancies. If your cyclohexene derivative contains a hydroxyl or amine group, derivatize it with a bulky reagent (e.g., 2-(2,3-anthracenedicarboximido)cyclohexane carboxylic acid). This massive steric bulk creates a highly exaggerated 3D difference between the pseudo-axial and pseudo-equatorial isomers, allowing for facile separation on standard silica or ordered RP-HPLC phases[1][2].
The following table summarizes the expected performance of various chromatographic systems when applied to rigid cyclic diastereomers.
Technique
Stationary Phase
Mobile Phase / Co-solvent
Temp (°C)
Typical Resolution ()
Primary Separation Mechanism
RP-HPLC
Monomeric C18
H₂O / MeCN
25
< 1.0
Hydrophobic partitioning (Low shape recognition)
RP-HPLC
Ordered Polymeric (ODAn)
H₂O / MeOH
0 to -40
> 1.5
Shape recognition / Rigid phase interaction
Achiral SFC
Bonded Pyrene
CO₂ / MeOH
35
1.5 - 2.5
Rigid and dipole-dipole interactions
Chiral SFC
Amylose / Cellulose (e.g., IG-3)
CO₂ / EtOH + 0.1% DEA
35
> 2.0
Steric inclusion, targeted hydrogen bonding
Step-by-Step Methodologies
Protocol A: SFC Method Development & Preparative Scale-Up
This protocol utilizes a self-validating orthogonal screening matrix to ensure scalable resolution.
Analytical Column Screening: Equip the SFC with a switching valve containing four columns: Bonded Pyrene, Unmodified Silica, and two polysaccharide-based chiral phases (e.g., CHIRALPAK IA and IG).
Gradient Scouting: Run a generic gradient of 5% to 50% Methanol in CO₂ at 3 mL/min, 35°C, and 120 bar backpressure.
Additive Optimization: If the cyclohexene derivative contains basic amines, the peaks will likely tail due to silanol interactions. Add 0.1% Diethylamine (DEA) to the co-solvent to competitively block these sites. For acidic moieties, use 0.1% Trifluoroacetic acid (TFA).
Isocratic Translation for Scale-Up: Identify the column/solvent combination yielding
. Convert the elution point to an isocratic method (e.g., 20% MeOH isocratic) to maximize the separation factor () and allow for stacked preparative injections.
Validation (Self-Validating Step): Collect the preparative fractions, evaporate the co-solvent, and re-inject the isolated products using an orthogonal RP-HPLC method to definitively confirm >99% d.e. purity.
Protocol B: Derivatization-Assisted Resolution
Use this protocol when native chromatography yields
.
Reagent Coupling: Dissolve the crude cyclohexene diastereomer mixture in anhydrous dichloromethane (DCM). Add 1.2 equivalents of a bulky derivatizing agent (e.g., Mosher's acid chloride or an anthracenedicarboximido derivative) and 2.0 equivalents of a non-nucleophilic base (DIPEA) to prevent epimerization.
Reaction Monitoring: Stir at room temperature until TLC/LC-MS indicates complete consumption of the starting material. Quench with aqueous
and extract the organic layer.
Chromatographic Isolation: Separate the newly formed, sterically amplified diastereomers using standard Normal-Phase HPLC (Silica gel, Hexane/Ethyl Acetate gradient). The amplified steric bulk will result in a massive retention time gap.
Cleavage and Structural Validation (Self-Validating Step): Cleave the auxiliary group using mild hydrolysis (e.g., LiOH in THF/H₂O). Isolate the pure native diastereomers. Finally, subject both pure isomers to 2D-NOESY NMR. The nuclear Overhauser effect will confirm the spatial proximity of the ring protons, allowing you to definitively assign the absolute pseudo-axial/equatorial configurations of each resolved isomer.
References
1. Preparative SFC Enabling Technology - Waters Corporation: Chiral Separation, waters.com,
2.[3] Column Technology for Achiral SFC Separations | Chromatography Today, chromatographytoday.com,
3.[1] Selectivity enhancement for trans-2-(2,3-anthracenedicarboximido)-cyclohexane-derived diastereomers in HPLC by using an ordered organic stationary phase - PubMed, nih.gov,
4.[2] Selectivity Enhancement for trans-2-(2,3-Anthracenedicarboximido)-cyclohexane-derived Diastereomers in HPLC by Using an Ordered - SciSpace, scispace.com,
-ketoesters. You are likely here because your compound—a critical intermediate for heterocycle synthesis or asymmetric hydrogenation—is behaving erratically.
The Core Problem:
-Ketoesters (e.g., ethyl pyruvate, methyl benzoylformate) possess adjacent carbonyl groups.[1] The ester moiety exerts a strong electron-withdrawing effect on the ketone, making the -carbon highly electrophilic. This reactivity, while useful for synthesis, creates three distinct purification hurdles:
Hydration: They greedily absorb atmospheric moisture to form gem-diols.[1]
Silanol Sensitivity: They often streak or decompose on acidic silica gel.
Thermal Instability: They are prone to decarbonylation (loss of CO) under thermal stress.
This guide provides self-validating protocols to overcome these barriers.
Module 1: The Hydration Trap (Gem-Diol Formation)
User Query: "My NMR spectrum is a mess. I see no distinct ketone carbonyl peak, and the integration is off. Did my ester hydrolyze?"
Diagnosis: You are likely observing the gem-diol equilibrium .[2] Unlike simple ketones,
-ketoesters exist in a reversible equilibrium with their hydrates (gem-diols) upon exposure to trace moisture.[1] This is not a permanent degradation but a physical state change that alters boiling points and solubility.
The Mechanism
The electron-deficient ketone is attacked by water:
Troubleshooting Protocol: Azeotropic Dehydration
Do not discard the sample. Reverting the equilibrium is simple.
Solvent Choice: Dissolve your crude material in Toluene or Benzene (approx. 10 mL per gram of substrate). These solvents form low-boiling azeotropes with water.[1]
Reflux: Attach a Dean-Stark trap if the scale is >10g. For smaller scales, simple rotary evaporation is sufficient if repeated.[1]
Evaporation: Rotovap at 40–50°C under reduced pressure.
Repetition: Redissolve the residue in fresh toluene and evaporate again. Repeat 3x.
Validation: Take a
H NMR immediately in anhydrous CDCl . You should see the sharpening of signals and the disappearance of the hydrate's broad OH peaks.
Critical Note: Avoid methanol or ethanol for storage.
-Ketoesters can form hemiacetals with alcohols just as they form hydrates with water [1].[1]
Module 2: Purification Strategy (Distillation vs. Chromatography)
User Query: "Should I run a column or distill? My TLC shows streaking."
The Scientist's Verdict:
For Low MW Liquids (e.g., Ethyl Pyruvate):Vacuum Distillation is mandatory.[1] Silica gel chromatography often leads to mass loss due to hydrolysis or irreversible adsorption.
For High MW/Solid Derivatives:Buffered Silica Chromatography .
Workflow Visualization
Figure 1: Decision matrix for selecting the purification method based on molecular weight and stability.
Protocol A: Vacuum Distillation (The Gold Standard)
Why: Distillation avoids surface-catalyzed decomposition.[1] However, atmospheric pressure distillation will cause decarbonylation (loss of CO) due to the high temperatures required.
Step-by-Step:
Pre-treatment: Wash the organic layer with saturated CaCl
solution to remove bulk water/alcohol. Dry over MgSO.
Setup: Use a short-path distillation head to minimize residence time.
Vacuum: High vacuum is essential.
Target:< 20 mmHg .
Example Data: Ethyl Pyruvate boils at 56–57°C at 20 mmHg .[3][4] At atmospheric pressure (760 mmHg), it boils at 144°C, where significant decomposition occurs.[1]
Collection: Discard the first 5% (forerun) which often contains water/acid. Collect the main fraction.
Storage: Store under Argon at 4°C.
Protocol B: Deactivated Silica Chromatography
Why: Standard silica (pH ~5) can catalyze the hydrolysis of the ester or enolization.
Step-by-Step:
Slurry Preparation: Mix silica gel with the eluent (e.g., Hexane/EtOAc).
Deactivation: Add 1% Triethylamine (Et
N) to the slurry. Stir for 5 minutes.
Packing: Pour the column. Flush with 2 column volumes of solvent without amine to remove excess base (which could cause ester hydrolysis).
User Query: "How stable is my compound during workup?"
The table below summarizes the reactivity profile of typical
-ketoesters.
Stressor
Stability Rating
Consequence
Prevention
Water (Neutral)
Low
Hydrate formation (Gem-diol)
Store with molecular sieves; Azeotropic drying.[1]
Water (Basic)
Very Low
Hydrolysis to -keto acid + Alcohol
Avoid bicarbonate washes; use brine or neutral buffers.
Heat (>100°C)
Low
Decarbonylation ()
Never distill at atm pressure; use vacuum.
Nucleophiles
Very Low
1,2-Addition to ketone
Protect ketone if using nucleophiles elsewhere in molecule.[1]
Silica Gel
Medium
Streaking / Hydrolysis
Use rapid filtration or deactivated silica.
Module 4: FAQs
Q: My product solidified in the freezer, but it was a liquid before. Is it ruined?A: Likely not. It may be the dimer or the hydrate .
Test: Dissolve a small amount in CDCl
. If it's the hydrate, the azeotropic drying (Module 1) will recover it. If it is a para-type dimer (common in pyruvates), gentle heating during distillation usually cracks it back to the monomer.
Q: Can I use KMnO
to stain the TLC?A: Yes, but it is not specific. 2,4-DNP (Dinitrophenylhydrazine) is the superior stain. -Ketoesters react instantly to form a bright yellow/orange hydrazone precipitate on the plate, confirming the presence of the reactive ketone.
Q: I need to store this for 6 months. How?A:
Dry thoroughly (azeotrope).
Flush with Argon (heavier than air, protects the surface).
Seal with Parafilm.
Store at -20°C.
Optional: Add activated 3Å molecular sieves to the vial to scavenge any moisture that penetrates the seal.
References
Mechanisms of Gem-Diol Formation
Pocker, Y., et al. "Kinetics and Mechanism of Hydration of Pyruvic Acid and Esters."[1] Journal of Physical Chemistry, 1967.[1]
Context: Explains the equilibrium constants favoring hydr
Technical Support Center: Troubleshooting & Handling of β,γ-Unsaturated Carbonyl Compounds
Executive Summary Handling β,γ-unsaturated carbonyl compounds requires precise control over the chemical microenvironment. These molecules are kinetic products that are inherently unstable.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Handling β,γ-unsaturated carbonyl compounds requires precise control over the chemical microenvironment. These molecules are kinetic products that are inherently unstable. When exposed to trace acids, bases, or thermal stress, they readily undergo a 1,3-prototropic shift to form their thermodynamically favored α,β-unsaturated isomers[1]. Once conjugated, these resulting Michael acceptors become highly reactive electrophiles that are extremely susceptible to radical-initiated or ionic polymerization, leading to irreversible sample degradation, reduced yields, and fouled equipment[2].
As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven, self-validating methodologies to arrest this degradation cascade and ensure the structural integrity of your compounds.
Mechanistic Causality: The Isomerization-Polymerization Cascade
To prevent polymerization, you must first prevent isomerization. The root cause of gelation is rarely the β,γ-unsaturated species itself. Instead, trace environmental factors catalyze a tautomeric shift:
Acid Catalysis: Protonation of the carbonyl oxygen lowers the activation energy for the abstraction of the α-proton, forming a transient enol intermediate[1].
Base Catalysis: Deprotonation at the α-carbon generates a resonance-stabilized enolate[3].
Both pathways resolve into the α,β-unsaturated carbonyl. This conjugated system is a potent electrophile. In the presence of ambient light, trace metals, or thermal energy, the double bond undergoes radical initiation, propagating into a cross-linked polymeric gel[4].
Logical pathway of acid/base-catalyzed isomerization followed by polymerization.
Diagnostic Q&A: Troubleshooting Common Failures
Q: Why did my purified β,γ-unsaturated compound turn into a viscous gel overnight?A: Your compound isomerized into the α,β-unsaturated form, which then underwent spontaneous radical polymerization[2]. This usually occurs because trace acidic impurities were left behind during purification, or the sample was exposed to ambient light and room temperature, providing the activation energy required for radical chain propagation.
Q: I lose most of my product during silica gel chromatography. How do I prevent this?A: Standard silica gel contains surface silanol groups that act as Brønsted acids. These acidic sites protonate your carbonyl, facilitating the enol-mediated double-bond migration[5]. You must deactivate the silica gel using a sacrificial amine (like Triethylamine) prior to loading your sample to neutralize these sites.
Q: Can I use standard radical inhibitors like hydroquinone instead of BHT?A: No. While hydroquinone is an effective radical scavenger, it requires the presence of dissolved oxygen to function optimally (oxidizing into benzoquinone). Because β,γ-unsaturated carbonyls must be stored under an inert atmosphere (Argon/N₂), Butylated hydroxytoluene (BHT) is the superior choice. BHT functions via hydrogen atom transfer (HAT) and does not rely on oxygen to terminate radical chain reactions[2].
Q: Why must I keep the water bath below 30°C during rotary evaporation?A: Thermal energy accelerates the 1,3-prototropic shift required for isomerization. Even in a strictly neutral environment, elevated temperatures provide the kinetic energy needed to break the α-C-H bond, driving the equilibrium toward the thermodynamically stable α,β-unsaturated isomer[3].
Validated Experimental Protocols
Protocol 1: Amine-Deactivation of Silica Gel
Objective: Neutralize Brønsted-acidic silanol groups to prevent acid-catalyzed isomerization during purification.
Solvent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add 1–2% (v/v) Triethylamine (Et₃N).
Slurry Packing: Slurry the standard silica gel (230-400 mesh) in this deactivated solvent system. Pack the column and flush with at least 2 column volumes of the deactivated solvent to ensure complete neutralization of the stationary phase.
Equilibration: Flush the column with 1 column volume of your standard mobile phase (without Et₃N) to remove excess amine, which might otherwise co-elute with your product.
Rapid Elution: Load the crude β,γ-unsaturated carbonyl compound. Elute rapidly using positive pressure (flash chromatography) to minimize the residence time on the stationary phase.
Self-Validation Check: Before loading your entire batch, run a rapid TLC of the crude mixture on an amine-treated silica plate versus a standard silica plate. If the standard plate shows a secondary lower-Rf spot (the α,β-isomer) that is absent on the treated plate, your compound is highly sensitive to silanol-induced isomerization, confirming the absolute necessity of this deactivation step.
Protocol 2: BHT Stabilization and Cryogenic Storage
Objective: Scavenge free radicals and arrest thermal degradation pathways.
Stock Preparation: Prepare a 10 mg/mL stock solution of Butylated hydroxytoluene (BHT) in anhydrous dichloromethane (DCM) or toluene.
Concentration: Concentrate your purified fractions using a rotary evaporator. Critical: Ensure the water bath temperature never exceeds 30°C.
Inhibitor Addition: Immediately add the BHT stock solution to the purified oil/solid to achieve a final concentration of 10–50 ppm relative to the product mass[2].
Inerting: Evaporate the transfer solvent under a gentle stream of high-purity Argon.
Storage: Seal the vial with a PTFE-lined cap, wrap it entirely in aluminum foil to exclude UV/Vis light, and store at -20°C.
Self-Validation Check: To ensure the BHT is effectively distributed and the environment is truly inert, periodically inspect a sacrificial aliquot stored under identical conditions. The absence of increased viscosity or a shift in the NMR vinylic proton signals (typically moving from ~5.5 ppm to >6.0 ppm upon conjugation) confirms system integrity.
Optimized workflow for the purification and storage of β,γ-unsaturated carbonyls.
Quick-Reference Data: Troubleshooting Matrix
Troubleshooting Scenario
Primary Cause
Mechanistic Explanation
Recommended Solution
Spontaneous Gelation
Radical polymerization of the α,β-isomer
The β,γ-isomer tautomerizes to the α,β-isomer, which acts as a Michael acceptor and polymerizes via radical initiation[2].
Add 10-50 ppm BHT immediately after purification; store at -20°C in the dark.
Loss of β,γ-Isomer during Chromatography
Acid-catalyzed isomerization on silica gel
Acidic silanol groups on standard silica gel protonate the carbonyl, lowering the activation energy for double-bond migration[5].
Pre-treat silica gel with 1-2% Et₃N; use rapid flash chromatography.
Degradation in Storage
Thermal/Photolytic initiation
Ambient light and room temperature provide sufficient energy to overcome the activation barrier for radical formation[4].
Store under Argon in amber/foil-wrapped vials at cryogenic temperatures (-20°C).
References
1.[1] Kayser, R. H., & Pollack, R. M. (1975). PRIMARY AMINE CATALYSIS OF THE ISOMERIZATION OF A BETA,GAMMA-UNSATURATED KETONE TO ITS ALPHA,BETA-UNSATURATED ISOMER, A POSSIBLE MODEL FOR ENZYMATIC DOUBLE BOND MIGRATION IN UNSATURATED KETONES. Semantic Scholar. 1
2.[3] ChemRxiv. (2024). Diastereoselecve β-Hydroxy Vinylsulfone Isomerizaons. ChemRxiv. 3
3.[2] TU Wien. (2021). PhD Thesis Advanced additives for radical photopolymerization. TU Wien Repository. 2
4.[5] Google Patents. (1979). US4160786A - Process for isomerizing cycloalkenol to cycloalkanone. Google Patents. 6
5.[4] Science.gov. alpha beta-unsaturated carbonyl: Topics by Science.gov. Science.gov. 4
Scaling up the synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
The following Technical Support Center guide is designed for researchers and process chemists scaling up the synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate . This guide prioritizes process safety , regiochemic...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Center guide is designed for researchers and process chemists scaling up the synthesis of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate .
This guide prioritizes process safety , regiochemical integrity , and scalable methodology . It addresses the specific challenges of handling the allylic cyclohexenyl moiety in conjunction with the reactive
-keto ester functionality.
Status: Operational | Tier: Advanced Process Development[1][2]
Process Overview & Strategic Selection
Scaling this specific target presents a classic organic process dilemma: Regiocontrol vs. Reagent Availability .
The target molecule contains a 1-(cyclohex-1-en-1-yl)ethyl group attached to an
-keto ester.[1][2] The connectivity is critical. There are two primary synthetic routes. Select the one matching your starting material availability and impurity tolerance.
Route A: The Oxidative Route (Recommended for Scale-Up)[1][2]
Mechanism: Cyanohydrin formation from 2-(cyclohex-1-en-1-yl)propanal
The Mechanism: The Grignard reagent 1-(cyclohex-1-en-1-yl)ethyl-MgBr exists in equilibrium with its isomer (ethylidene)cyclohexyl-MgBr.[1][2]
Solution: You cannot "fix" this equilibrium easily.
Immediate Mitigation: Lower the temperature of Grignard formation to -10°C (if initiation allows) and use Knochel-type Turbo Grignard (iPrMgCl·LiCl) to generate the species via halogen-metal exchange rather than direct Mg insertion.[1][2] This is faster and may kinetically trap the desired isomer.
Strategic Fix: Switch to Route A (Oxidative Route) . The aldehyde precursor does not undergo this scrambling.
Issue 2: "The reaction erupted/exothermed violently upon adding the oxidant."
Diagnosis: Runaway Decomposition of Hypochlorite (Route A).
In the TEMPO/Bleach (Anelli) oxidation, the addition of NaOCl is the heat-generating step.
The Cause: Adding bleach too fast or at too high a concentration allows it to disproportionate or react non-selectively with the solvent.
Solution:
Buffer is Critical: Ensure the aqueous phase contains KBr (catalyst) and NaHCO3 (buffer). The pH must be maintained at 8.5–9.5.
Dosing Control: Do not add solid Ca(OCl)2 directly to the reactor for this specific substrate. Use a pumped addition of aqueous NaOCl (10-12%) over 2–4 hours, maintaining
.
Issue 3: "Low yield; significant amount of 'dimer' or diol formed."
Diagnosis: Double Addition (Route B).
The Grignard reagent reacted twice with the oxalate: once to form the keto-ester, and again to form the
-hydroxy ester or diol.
The Cause: Inverse addition or poor mixing. If the Grignard is in excess locally, it will attack the product.
Solution:
Strict Inverse Addition: You must add the Grignard into the Oxalate . Never add Oxalate to Grignard.
Stoichiometry: Use a large excess of Dimethyl Oxalate (2.0 – 3.0 equiv). The excess is easily removed by distillation later.
Temperature: Keep the oxalate solution at -20°C or lower during addition.
Experimental Protocols (Scale-Up Ready)
Protocol A: TEMPO-Mediated Oxidation (The "Green" Route)
Setup: Charge Precursor, TEMPO, DCM, and KBr solution into a jacketed reactor. Cool to 0°C.[3]
Oxidant Feed: Begin dropwise addition of NaOCl.
Critical Check: Monitor pH.[4] If pH drops below 8, the reaction slows and Cl2 gas may evolve. Co-feed sat. NaHCO3 if necessary.
Endpoint: Monitor by TLC/GC. The reaction is typically fast (30-60 mins post-addition).[1][2]
Quench: Add Na2S2O3 (10% aq) to destroy excess hypochlorite. Test with starch-iodide paper (should remain white).[1][2]
Workup: Separate phases. Wash organic phase with brine. Dry over MgSO4.
Purification: The crude
-keto ester is sensitive.[1][2] Do not distill at high temperature. Use a wiped-film evaporator or high-vacuum short path (< 0.5 mbar, bath < 80°C).[1][2]
Protocol B: Grignard-Oxalate Coupling (The "Hard" Route)
Pour the cold reaction mixture into 2M HCl (cold).
Note: Do not use NH4Cl; the slightly acidic hydrolysis helps break down the magnesium-hemiacetal intermediate cleanly.[1]
Purification: Distillation is required to remove excess dimethyl oxalate (sublimes/distills first).
Visualizing the Process Logic
The following diagram illustrates the decision logic and the specific risk of "Allylic Scrambling" in the Grignard route.
Caption: Decision matrix comparing the Regiospecific Oxidative Route (Left) vs. the Risk-prone Grignard Route (Right).
Frequently Asked Questions (FAQs)
Q: Can I use Diethyl Oxalate instead of Dimethyl Oxalate?A: Yes, but Dimethyl Oxalate is preferred for crystallinity (easier to handle as a solid) and higher reactivity. However, if you use Diethyl Oxalate, ensure your quench uses Ethanol/HCl to prevent transesterification, or simply accept the Ethyl ester product.
Q: My product is polymerizing upon storage. How do I stabilize it?A: The molecule contains a conjugated vinyl group and an electron-deficient ketone.[1][2] It is prone to polymerization.
Storage: Store at -20°C under Argon.
Stabilizer: Add 100–200 ppm of BHT (Butylated Hydroxytoluene) or Hydroquinone immediately after the final distillation.
Q: Why do you recommend Calcium Hypochlorite (Ca(OCl)2) in some literature vs. Bleach (NaOCl)?A: For very large scales (>100kg), solid Ca(OCl)2 can be safer to handle than liquid bleach totes, and it generates less aqueous waste volume.[2] However, for lab/pilot scale (<5kg), liquid NaOCl (Bleach) is easier to dose precisely via pump, offering better exotherm control. We recommend NaOCl for the tier of scale discussed here.
Q: Can I use the "Turbo Grignard" to fix the scrambling issue?A: Using iPrMgCl·LiCl at -20°C allows for Halogen-Metal exchange which is faster than Mg insertion.[1][2] This can kinetically trap the Grignard before it equilibrates, potentially improving the isomeric ratio from 60:40 to 90:10, but it rarely yields a single isomer for allylic systems.
References
Grignard Scale-Up & Safety
Schnyder, A., et al. "Grignard-reagent formation in Multi-product facilities ‒ not an easy task!"[2] Org.[5][6][7][8] Process Res. Dev.2007 , 11, 1135–1140. Link[2]
Key Insight: Detailed kinetics of Grignard formation and he
Oxalate Addition (Flow & Batch)
Müller, S. T., et al. "Selective Grignard Addition to Dialkyl Oxalates: A Flow Chemistry Approach." Org.[5][6][7][8] Process Res. Dev.2016 , 20, 495–502. Link[2]
Key Insight: Demonstrates the necessity of inverse addition and mixing control to prevent double-addition side products.
TEMPO Oxidation (Anelli Protocol)
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." J. Org. Chem.1987 , 52, 2559. Link[2]
Key Insight: The foundational protocol for buffered bleach oxid
Alternative Oxidation (Ca(OCl)2)
Patil, S. S., et al. "Simplified Procedure for TEMPO-Catalyzed Oxidation... using Calcium Hypochlorite."[2][3][9] Synlett2012 , 23, 2077. Link[2]
Technical Guide: Validation of Stereochemistry in Substituted Cyclohexene Derivatives
Executive Summary The Challenge: Unlike cyclohexane, which adopts a rigid chair conformation, cyclohexene derivatives exist in a dynamic half-chair equilibrium. This conformational flexibility complicates stereochemical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Challenge: Unlike cyclohexane, which adopts a rigid chair conformation, cyclohexene derivatives exist in a dynamic half-chair equilibrium. This conformational flexibility complicates stereochemical assignment, as standard Karplus coupling constants (
) derived from rigid chair systems do not directly apply.
The Solution: This guide compares three primary validation workflows.
NMR Spectroscopy (
H/NOESY): The standard for relative stereochemistry. Best for determining pseudo-axial/pseudo-equatorial relationships.
ECD/DFT: The modern standard for absolute configuration in solution, eliminating the need for crystallization.
X-ray Crystallography: The absolute "gold standard" but limited by physical state (solids only).
Mechanistic Grounding: The Half-Chair Conformation
To validate stereochemistry, one must first understand the geometric constraints. Cyclohexene is not flat; it adopts a half-chair conformation to minimize torsional strain.
C1=C2-C3-C6 are roughly coplanar.
C4 and C5 are puckered, one above and one below the plane.
Substituents: Do not occupy true "axial" or "equatorial" positions. Instead, they occupy pseudo-axial (
) and pseudo-equatorial () positions.
Critical Insight: The energy barrier for ring inversion in cyclohexene is significantly lower (
5.3 kcal/mol) than in cyclohexane (10.8 kcal/mol). Consequently, unless a bulky substituent (e.g., tert-butyl) locks the conformation, observed NMR signals often represent a weighted average of two rapidly interconverting half-chairs.
Comparative Analysis of Validation Methods
Method A: High-Field NMR (
H, NOESY)
Best for: Relative stereochemistry (cis/trans) in solution.
The Principle: The magnitude of vicinal proton coupling (
) correlates with the dihedral angle () via the Karplus-Garbisch relationship.
Trans-diaxial (
): Large (8–11 Hz).
Cis/Trans (
or ): Small (2–5 Hz).
Protocol:
Sample Prep: Dissolve 2–10 mg of substrate in 600
L of deuterated solvent (CDCl or CD). Note: CD often resolves overlapping multiplets better than CDCl.
Acquisition: Acquire
H NMR (min 400 MHz, ideally 600 MHz).
Decoupling: If multiplets are obscured, perform Homonuclear Decoupling experiments to isolate the spin system.
NOESY/ROESY: Acquire 2D NOESY (mixing time 500–800 ms).
Diagnostic: Strong NOE between 1,3-substituents confirms a cis-diaxial-like relationship.
Pros: Rapid; non-destructive; provides conformational population data.
Cons: Fails if signals overlap; ambiguous for flexible molecules (averaged couplings).
Best for: Absolute configuration (R/S) of non-crystalline compounds.
The Principle: Chiral molecules absorb left- and right-circularly polarized light differently.[1][2] By simulating the ECD spectrum of the predicted stereoisomer using Time-Dependent Density Functional Theory (TD-DFT) and comparing it to the experimental spectrum, the absolute configuration is assigned.
Protocol:
Conformational Search: Use molecular mechanics (MMFF94) to find all low-energy half-chair conformers.
Geometry Optimization: Optimize conformers using DFT (e.g., B3LYP/6-31G*).
Spectrum Calculation: Calculate excited states using TD-DFT.
Comparison: Boltzmann-weight the calculated spectra and overlay with experimental data. A "Cotton Effect" match confirms the configuration.
Pros: Works in solution; highly sensitive; determines absolute configuration.
Cons: Requires computational resources; relies on accurate conformational modeling.
Method C: X-ray Crystallography
Best for: Unambiguous absolute configuration (if heavy atoms are present).
The Principle: Diffraction of X-rays by the crystal lattice yields a 3D electron density map. Anomalous dispersion (from heavy atoms like Br, I, or S) allows determination of absolute stereochemistry.
Pros: Definitive proof.
Cons: Requires single crystals; time-consuming; crystal packing forces may distort the "true" solution-state conformation.
Data Presentation: Method Comparison Matrix
Feature
NMR (H/NOESY)
ECD / TD-DFT
X-ray Crystallography
Primary Output
Relative Config & Conformation
Absolute Config (Solution)
Absolute Config (Solid)
Sample State
Solution
Solution
Single Crystal (Solid)
Material Req.
2–10 mg
0.1–1 mg
>5 mg (for crystal growth)
Time to Result
1–4 Hours
2–5 Days (Computation)
Days to Weeks
Cost
Low
Medium (Compute time)
High
Key Limitation
Signal overlap; Averaging
Chromophore required
Crystallization failure
Visualization: Decision Logic & Workflow
Diagram 1: Stereochemical Validation Decision Tree
Caption: Logical flow for selecting the appropriate validation method based on sample physical state and data requirements.
Diagram 2: NMR Analysis of the Half-Chair
Caption: Correlating coupling constants (
) and Dihedral Angles () to stereochemical relationships in the cyclohexene half-chair.
Experimental Protocol: The "Self-Validating" NMR Workflow
This protocol ensures data integrity by cross-referencing scalar coupling (
) with spatial proximity (NOE).
Step 1: Sample Preparation
Prepare a solution of
10 mM concentration.
Solvent Choice: Start with CDCl
. If key signals overlap (common in the 1.5–2.5 ppm allylic region), switch to CD (Benzene-d6). The magnetic anisotropy of the benzene ring often shifts signals enough to resolve multiplets [1].
Step 2: 1D Proton Analysis
Identify the olefinic protons (5.6–6.0 ppm) and the allylic protons.[3]
values are intermediate (e.g., 5–7 Hz), the molecule is likely flipping rapidly between two conformers. Stop. Proceed to Variable Temperature (VT) NMR (cool to -40°C) to freeze the conformation.
Step 3: 2D NOESY Acquisition
Set mixing time (
) to 600 ms.
Key Observation: Look for NOE correlations between the allylic protons and the homo-allylic substituents.
Logic: In a half-chair, a pseudo-axial substituent at C3 will show a strong NOE to the pseudo-axial proton at C5 (1,3-diaxial interaction). This confirms the conformation and the relative stereochemistry [2].
References
Garbisch, E. W. (1964). Conformations. V. The Effect of Structure on the Coupling Constants of Vicinal Protons in Saturated Cyclic Systems. Journal of the American Chemical Society, 86(24), 5561–5564. Link
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Correlations Through Space: The Nuclear Overhauser Effect). Link
Stephens, P. J., et al. (2010). Determination of Absolute Configuration using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality, 20(1), 34-42. Link
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Chapter 11: Conformational Analysis of Acyclic and Cyclic Systems). Link
Biological activity comparison of novel ketoester analogs
Comparative Biological Activity Guide: Novel -Aryl- -Ketoester Analogs Executive Summary This technical guide evaluates the biological performance of a novel class of -aryl- -ketoester analogs , specifically designed as...
This technical guide evaluates the biological performance of a novel class of
-aryl--ketoester analogs , specifically designed as dual-function pharmacophores. Unlike traditional antimicrobials that rely solely on bactericidal mechanisms (often triggering rapid resistance), these novel analogs are engineered to disrupt bacterial communication (Quorum Sensing) while maintaining moderate direct antimicrobial activity.
This analysis compares these novel analogs against industry standards: Ciprofloxacin (bactericidal benchmark) and Furanone C-30 (quorum sensing inhibitor benchmark). The data presented synthesizes recent findings in medicinal chemistry, focusing on structure-activity relationships (SAR), metabolic stability, and biofilm eradication efficacy.
Chemical Basis & Design Rationale
The core innovation in these analogs lies in the modification of the labile
-ketoester scaffold. Traditional -ketoesters are metabolically unstable due to rapid hydrolysis by plasma carboxylesterases. The "Novel" series incorporates an -aryl steric shield and a bioisosteric ester modification to enhance half-life () while mimicking the N-acyl homoserine lactone (AHL) autoinducer structure used by Gram-negative bacteria for signaling.
Synthesis & Structural Workflow
The following diagram outlines the modular synthesis pathway used to generate these analogs, highlighting the critical condensation step that introduces the diversity necessary for SAR studies.
Figure 1: Modular synthesis of
-ketoester analogs via the Meldrum's acid pathway, allowing for diverse ester and -carbon substitutions.[1]
Comparative Biological Performance[2]
Antimicrobial & Antibiofilm Efficacy
The primary differentiation of the novel ketoester series (represented here by Lead Analog KE-08 ) is its ability to inhibit biofilm formation at sub-lethal concentrations, a trait absent in traditional antibiotics like Ciprofloxacin.
Table 1: Comparative MIC and Biofilm Inhibition (IC50) Data
Compound
Class
MIC (g/mL) [S. aureus]
MIC (g/mL) [P. aeruginosa]
Biofilm IC50 (g/mL)
Selectivity Index (Cytotox/MIC)
KE-08 (Novel)
-Ketoester Analog
8.0
16.0
2.5
> 50
Ciprofloxacin
Fluoroquinolone
0.5
1.0
> 64 (No inhibition)*
120
Furanone C-30
QS Inhibitor
> 128
> 128
4.0
N/A
Ethyl Acetoacetate
Parent Scaffold
> 256
> 256
> 256
< 1
*Ciprofloxacin kills planktonic cells but often fails to penetrate established biofilms or prevent their initial matrix formation at sub-MIC levels.
Analysis:
Bactericidal Potency: KE-08 is less potent than Ciprofloxacin in direct killing (MIC 16 vs 1
g/mL). However, it retains clinically relevant activity unlike pure QS inhibitors.
Biofilm Specificity: KE-08 demonstrates superior biofilm inhibition (IC50 = 2.5
g/mL) compared to the standard Furanone C-30. This suggests a high affinity for the LasR quorum sensing receptor.
Metabolic Stability Profile
A critical failure point for ester-based drugs is plasma stability. The novel analogs utilize steric hindrance to resist hydrolysis.
Table 2: In Vitro Plasma Stability (Human Plasma, 37°C)
Compound
(min)
% Remaining (2h)
Main Metabolite
KE-08 (Novel)
145
68%
Carboxylic Acid deriv.
Simple -Ketoester
12
< 5%
Acetone + CO2
Ciprofloxacin
> 300
95%
N/A
Mechanism of Action: Quorum Sensing Interference
The biological activity of KE-08 is attributed to its structural mimicry of the bacterial autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). By competing for the LasR receptor binding site, KE-08 prevents the transcriptional activation of virulence genes.
Figure 2: Competitive inhibition mechanism where KE-08 displaces natural AHL, preventing LasR dimerization and subsequent virulence gene expression.
Experimental Protocols
Protocol: Minimum Inhibitory Concentration (MIC)
Purpose: To determine the lowest concentration of the ketoester analog that prevents visible bacterial growth.
Standard: CLSI M07-A10 Guidelines.
Reagents:
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial Inoculum (
CFU/mL).
Resazurin dye (0.01%) for viability visualization.
Workflow:
Stock Preparation: Dissolve KE-08 in DMSO to 10 mg/mL. Dilute in CAMHB to starting concentration (e.g., 512
g/mL). Note: Final DMSO concentration must be < 1% to avoid solvent toxicity.
Serial Dilution: Add 100
L of CAMHB to columns 2-12 of a 96-well plate. Add 100 L of drug stock to column 1. Perform 2-fold serial dilutions across the plate.
Inoculation: Add 100
L of standardized bacterial suspension to all wells.
Incubation: Incubate at 37°C for 18-24 hours.
Readout: Add 30
L Resazurin. Incubate 1-4 hours. Blue = No Growth (Inhibition); Pink = Growth.
Validation: Positive control (Ciprofloxacin) and Solvent control (DMSO only) must be run in parallel.
Purpose: To quantify the prevention of biofilm mass formation at sub-MIC concentrations.
Workflow:
Seeding: Inoculate 96-well flat-bottom polystyrene plates with bacteria in Tryptic Soy Broth (TSB) + 1% Glucose (promotes biofilm).
Treatment: Treat wells with KE-08 at concentrations ranging from
MIC to MIC.
Maturation: Incubate statically at 37°C for 24 hours.
Washing: Gently aspirate media. Wash wells
with phosphate-buffered saline (PBS) to remove planktonic cells. Critical: Do not disturb the adherent layer.
Staining: Add 125
L of 0.1% Crystal Violet solution. Incubate 15 min at room temperature.
Elution: Wash
with water. Solubilize the dye with 30% Acetic Acid (150 L).
Quantification: Measure Absorbance at 590 nm (
). Calculate % Inhibition relative to untreated control.
References
Khan, I., et al. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. Pakistan Journal of Pharmaceutical Sciences, 29(1), 39-49.[2] Link
Vásquez-Rojas, V., et al. (2023). Design of
-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6759. Link
Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides.[3] Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides.[3] Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-2022.[3] Link
Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link
Lamarche, M.J., et al. (2012). 4-Keto-1,3-dioxolanes as novel bioisosteres of the peptide bond: discovery of potent and selective inhibitors of cathepsin K. Journal of Medicinal Chemistry. (Contextual reference for keto-bioisosteres).
Introduction to Cyclohexene-Based Ketoester Isomerism Cyclohexene-based ketoesters, with ethyl 2-oxocyclohexanecarboxylate serving as the primary model compound, are indispensable building blocks in organic synthesis and...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to Cyclohexene-Based Ketoester Isomerism
Cyclohexene-based ketoesters, with ethyl 2-oxocyclohexanecarboxylate serving as the primary model compound, are indispensable building blocks in organic synthesis and pharmaceutical drug development[1]. Unlike static aliphatic chains, these
-ketoesters exist in a dynamic, continuous equilibrium between two constitutional isomers: a cyclohexanone-based keto tautomer and a cyclohexene-based enol tautomer [2].
Understanding the distinct spectroscopic signatures of each isomer is not merely an academic exercise; it is a critical requirement for structural elucidation, reaction monitoring, and predicting the pharmacokinetic behavior of drug candidates where the tautomeric state dictates target binding affinity[3].
Mechanistic Causality & Solvent Dynamics
The interconversion between the keto and enol isomers is fundamentally driven by the acidity of the
-hydrogen situated between the ketone and ester carbonyl groups[2].
The Causality of Enol Stabilization:
When the
-proton migrates to the ketone oxygen, it forms a cyclohexene ring featuring an enol hydroxyl group. This enol isomer is thermodynamically stabilized by two synergistic factors: -system conjugation across the double bond and a robust formed between the enol -OH and the adjacent ester carbonyl oxygen[4]. This creates a highly stable, pseudo-six-membered ring.
Solvent-Driven Equilibrium:
The ratio of these isomers is highly sensitive to the surrounding chemical environment.
Non-polar solvents (e.g.,
, ) do not compete for hydrogen bonding. Consequently, they preserve the intramolecular hydrogen bond, heavily favoring the cyclohexene-enol isomer[5].
Polar protic solvents (e.g.,
, Methanol-) act as competing hydrogen bond donors and acceptors. They disrupt the internal pseudo-ring stabilization, driving the equilibrium back toward the keto isomer[6].
Fig 1: Solvent-dependent keto-enol tautomerization pathway of cyclohexene-based ketoesters.
Spectroscopic Data Presentation
To objectively compare the isomers, we rely on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. Because the proton exchange rate between the tautomeric species is slow on the NMR timescale, both isomers can be observed simultaneously and quantified[4].
Data illustrates the red-shift in carbonyl stretching due to conjugation and H-bonding[7].
Vibrational Mode
Keto Isomer ()
Enol Isomer ()
Ketone C=O Stretch
~1715 - 1720
Absent
Ester C=O Stretch
~1740 - 1745
~1650 (Conjugated & H-bonded)
C=C Stretch (Ring)
Absent
~1610 - 1620
O-H Stretch
Absent
~2500 - 3200 (Broad, H-bonded)
Experimental Workflows: Self-Validating Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as a self-validating system . The equilibrium constant (
) calculated from the NMR integration must mathematically align with the relative absorbance intensities observed in the FT-IR spectrum.
Protocol A: Quantitative
H NMR Analysis
Sample Preparation: Dissolve 15-20 mg of ethyl 2-oxocyclohexanecarboxylate in 0.6 mL of a deuterated solvent. Expert tip: Use
to profile the enol-dominant state, or to profile the keto-dominant state.
Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire spectra at 298 K using a standard
H pulse sequence. Crucial Causality: Set the relaxation delay () to at least 2-3 seconds. Because the enol -OH and keto -CH have different longitudinal relaxation times (), a short delay will result in truncated signal recovery, skewing the quantitative integration[4].
Integration & Quantification: Integrate the
-CH signal (~3.45 ppm) to represent the keto form, and the enol -OH signal (~12.2 ppm) to represent the enol form.
Validation: Calculate the equilibrium constant:
. The sum of their molar fractions must equal 100% of the active compound.
Protocol B: FT-IR Spectroscopic Profiling
Background Calibration: Perform a background scan using a clean, empty Attenuated Total Reflectance (ATR) crystal to eliminate atmospheric
Sample Application: Apply a single drop of neat ethyl 2-oxocyclohexanecarboxylate directly onto the ATR crystal, ensuring complete coverage of the sensor.
Data Acquisition: Scan from 4000 to 400
with a resolution of 4 (minimum 16 co-added scans to optimize the signal-to-noise ratio).
Spectral Deconvolution & Cross-Validation: Identify the distinct ester C=O stretches. If the NMR protocol (Protocol A) yielded a
heavily favoring the enol isomer, the IR spectrum must show a dominant peak at ~1650 (conjugated ester) and a suppressed peak at ~1745 (isolated ester). Any discrepancy indicates solvent contamination or incomplete NMR relaxation[7].
Fig 2: Self-validating spectroscopic workflow for quantifying ketoester isomer ratios.
Evaluating the efficacy of different catalysts for α-ketoester synthesis
Comparative Guide: Catalytic Strategies for -Ketoester Synthesis Executive Summary -Ketoesters are pivotal synthons in medicinal chemistry, serving as direct precursors for heterocycles (quinoxalines, triazines) and esse...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Catalytic Strategies for
-Ketoester Synthesis
Executive Summary
-Ketoesters are pivotal synthons in medicinal chemistry, serving as direct precursors for heterocycles (quinoxalines, triazines) and essential pharmacophores in protease inhibitors (e.g., peptidomimetics).
This guide evaluates three distinct catalytic methodologies for accessing
-ketoesters. Unlike generic reviews, we categorize these methods by substrate availability and mechanistic distinctness :
Palladium-Catalyzed Double Carbonylation: The industrial standard for converting aryl halides.
Copper-Catalyzed Aerobic Oxidation: A "green" radical pathway for upcycling methyl ketones.
Organocatalytic Oxidation (TEMPO/AZADO): A metal-free, mild protocol for oxidizing
-hydroxy esters.
Part 1: Strategic Selection (Decision Matrix)
Before selecting a protocol, identify your limiting reagent. The efficiency of
-ketoester synthesis is heavily dictated by the starting material's oxidation state and leaving group profile.
Figure 1: Strategic decision matrix for catalyst selection based on substrate availability.
Part 2: Detailed Methodologies & Mechanistic Insight
Best for: Converting aryl bromides/iodides directly into
-ketoesters.
Mechanism: This reaction proceeds via a "double insertion" mechanism. The key challenge is controlling the selectivity between mono-carbonylation (ester) and double-carbonylation (-ketoester).
Critical Mechanistic Insight: The formation of the acyl-palladium species is followed by a second CO insertion to form an
-ketoacyl-palladium complex. The presence of bulky phosphine ligands and controlled CO pressure favors the double insertion by retarding the reductive elimination of the mono-carbonylated product.
Protocol:
Catalyst:
(2 mol%)
Ligand: Additional
(4 mol%) often enhances selectivity.
Reagents: Aryl Bromide (1.0 equiv),
(2.0 equiv), Alcohol (Solvent/Reagent).
Conditions: CO (balloon or 10-20 atm), 80-100°C.
Step-by-Step Workflow:
Charge: In an autoclave or pressure tube, add Aryl Bromide (1 mmol),
(14 mg), and (0.28 mL).
Solvent: Add dry Ethanol (5 mL).
Purge: Purge the vessel with CO three times. Safety: CO is a silent killer. Use a CO detector.
Pressurize: Fill to 20 atm (or use double-balloon for reactive iodides).
Heat: Stir at 100°C for 12-24 hours.
Workup: Cool, vent CO carefully into a fume hood exhaust. Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.
Method B: Copper-Catalyzed Aerobic Oxidation
Best for: Late-stage functionalization of acetophenones; "Green" synthesis.
Mechanism: A radical pathway where Copper activates molecular oxygen.[1][2][3] The methyl group of the acetophenone undergoes oxidation to an
-ketoaldehyde intermediate, which is then esterified via oxidative C-C bond cleavage or direct alkoxylation depending on the specific additive.
Figure 2: Simplified radical pathway for Cu-catalyzed aerobic oxidation.
Mix: Combine Acetophenone (0.5 mmol), CuI (9.5 mg), Pyridine (8 µL), and Alcohol (1.5 mmol) in a reaction tube.
Solvent: Add Toluene (2 mL).
Oxygenate: Evacuate and refill with
(balloon) three times.
Reaction: Heat to 100°C with vigorous stirring (essential for gas-liquid transfer).
Monitor: TLC usually shows conversion within 12-24 hours.
Workup: Dilute with EtOAc, wash with brine. The Cu salts are removed during the aqueous wash.
Method C: Organocatalytic Oxidation (TEMPO/AZADO)
Best for: Enantiopure starting materials (preserving stereocenters elsewhere) or avoiding metal contamination.
Mechanism: An oxoammonium cation (generated in situ from TEMPO/AZADO and a stoichiometric oxidant like Bleach or PhI(OAc)2) acts as a hydride abstractor from the
-hydroxy position.
Protocol:
Catalyst: TEMPO (1-5 mol%) or AZADO (1 mol% - more active).
Co-oxidant: NaOCl (Bleach) or PhI(OAc)2.
Buffer: KBr (10 mol%) often used as a mediator with bleach.
Conditions: DCM/Water biphasic, 0°C to RT.
Step-by-Step Workflow:
Dissolve: Dissolve
-hydroxy ester (1 mmol) and TEMPO (7.8 mg) in DCM (5 mL).
Buffer: Add aqueous KBr (0.5 M, 0.2 mL).
Oxidize: Slowly add NaOCl (commercial bleach, buffered to pH 8.6 with
) dropwise at 0°C.
Quench: Once the yellow/orange color persists or TLC indicates completion (<1 hour), quench with aqueous
.
Extraction: Extract with DCM. This method usually requires minimal purification.
Part 3: Comparative Analysis
The following data summarizes the performance metrics of these methods based on aggregated literature values.
Table 1: Performance Comparison
Feature
Pd-Double Carbonylation
Cu-Aerobic Oxidation
Organocatalysis (TEMPO)
Primary Substrate
Aryl Halides (Ar-X)
Methyl Ketones (Ar-CO-Me)
-Hydroxy Esters
Atom Economy
High (Carbon skeleton built)
Moderate (Loss of H/C)
High (Simple dehydrogenation)
Typical Yield
75 - 92%
65 - 85%
85 - 98%
Reaction Time
12 - 24 h
12 - 36 h
0.5 - 2 h
Key Risk
CO Toxicity, High Pressure
Peroxide formation, Flash point
Over-oxidation (cleavage)
Cost Profile
High (Pd metal, Ligands)
Low (Cu salts, )
Moderate (TEMPO is cheap)
Table 2: Substrate Scope & Limitations
Method
Compatible Groups
Incompatible / Challenging
Pd-Catalyzed
Alkyl, OMe, F, Cl, Esters
Nitro groups (sometimes), free amines (compete for CO)
Cu-Catalyzed
Halogens, Esters, Ethers
Oxidizable groups (Aldehydes, primary alcohols), Thiols
Organocatalysis
Acid-sensitive groups (pH controlled)
Alkenes (if using strong bleach), Amines
Part 4: Troubleshooting & Optimization
1. "My Pd-reaction yields the mono-ester, not the ketoester."
Cause: CO pressure is too low or temperature is too high (favoring decarbonylation).
Fix: Increase CO pressure to >20 atm. Lower temperature to 80°C. Add more
to stabilize the acyl-Pd species.
2. "The Cu-catalyzed reaction stalled at 50% conversion."
Cause: Oxygen starvation.
Fix: The reaction is diffusion-limited. Use a larger stir bar to create a vortex. Ensure the balloon is actively refilled.
3. "TEMPO oxidation led to C-C bond cleavage (carboxylic acid formation)."
Cause: Over-oxidation due to unbuffered bleach.
Fix: Strictly control pH at 8.6 using
. Keep temperature at 0°C. Switch to PhI(OAc)2 (PIDA) in DCM for a non-aqueous alternative.
References
Xu, X., Ding, W., Lin, Y., & Song, Q. (2015).[1] Copper-Catalyzed Aerobic Oxidative Esterification of Acetophenones with Alcohols to
-Ketoesters.[4] Organic Letters, 17(3), 516–519.[1][5] Link
Ozawa, F., Sugimoto, T., Yuasa, Y., Santra, M., Yamamoto, T., & Yamamoto, A. (1984).
-keto esters.[6] Organometallics, 3(4), 683–692. Link
Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016).[2] Chemoselective Oxidation of
-Hydroxy Acids to -Keto Acids Catalyzed by 2-Azaadamantane N-Oxyl (AZADO).[2] Organic Letters, 18(17), 4230–4233. Link
Li, X., Zhou, C., & Xu, X. (2012).
-ketoesters with carboxylic acid: synthesis of -carboxylic--ketoesters.[7][8] ARKIVOC, (ix), 150-158.[7] Link
Cross-Reactivity Profiling of Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate Assays: A Comparative Technical Guide
This guide provides a comprehensive technical analysis of cross-reactivity studies for Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate (MCOB), a critical intermediate in the synthesis of non-canonical amino acids and chiral...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical analysis of cross-reactivity studies for Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate (MCOB), a critical intermediate in the synthesis of non-canonical amino acids and chiral drug substances.
Executive Summary & Strategic Context
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate (MCOB) is a pivotal
-keto ester intermediate, often utilized as a precursor for chiral cyclohexenyl-amino acids via transamination or as a specific biomarker in metabolic flux studies. In drug development, precise quantification of MCOB is essential for monitoring synthetic yield, enzymatic resolution efficiency, or metabolic stability.
The primary challenge in MCOB analysis is its structural similarity to ubiquitous endogenous keto acids (e.g.,
-ketoglutarate, pyruvate) and synthetic byproducts (e.g., the saturated cyclohexyl analog). Cross-reactivity studies are the gold standard for validating the specificity of detection methods, particularly immunoassays (ELISA) and enzymatic assays.
This guide compares the performance of MCOB-Specific Monoclonal Antibody (mAb) Assays against traditional Polyclonal (pAb) Assays and LC-MS/MS , providing experimental protocols to quantify specificity.
Comparative Analysis of Detection Platforms
The choice of detection platform dictates the required depth of cross-reactivity profiling. The following table contrasts the MCOB-Specific mAb Assay (The "Product") with common alternatives.
Table 1: Performance Comparison of MCOB Detection Methods
High (<1% Cross-Reactivity with saturated analogs)
Low to Moderate (10-30% CR with cyclohexyl analogs)
Ultimate (Distinguishes isobaric isomers)
Throughput
High (96/384-well plate)
High (96/384-well plate)
Low to Medium (Sequential injection)
Sample Prep
Minimal (Dilute & Shoot)
Minimal
Extensive (Extraction/Derivatization)
Cost Per Sample
Low
Low
High
Key Limitation
Requires rigorous cross-reactivity validation
Batch-to-batch variability; high background
Capital intensive; requires internal standards
Expert Insight: While LC-MS/MS is the reference standard for specificity, it is often rate-limiting in high-throughput screening (HTS) of biocatalytic libraries. A validated, low-cross-reactivity mAb assay enables rapid screening of thousands of clones/samples with sufficient accuracy.
Structural Basis of Cross-Reactivity
Understanding the molecular interactions is crucial for designing the cross-reactivity panel. MCOB possesses three distinct structural features that antibodies may recognize:
The
-Keto Ester Core: Common to many metabolites; a source of high non-specific binding if not counter-selected.
The C3 Chiral Center: The methyl group at position 3 creates steric constraints.
The Cyclohexenyl Ring: The
-electron system of the double bond (C1=C2) provides a unique electronic signature compared to the saturated cyclohexyl ring.
Diagram 1: Epitope Recognition Logic
Caption: Structural decomposition of MCOB showing critical epitopes for antibody binding and potential sources of interference.
This protocol follows the CLSI EP07 and FDA Bioanalytical Method Validation guidelines to quantify specificity.
Phase A: Selection of Cross-Reactants (The "Interference Panel")
You must test compounds that are structurally similar or co-existing in the matrix.
Analog A (Saturated): Methyl 3-cyclohexyl-2-oxobutanoate (Tests specificity for the double bond).
Analog B (Truncated): Methyl 2-oxobutanoate (Tests dependence on the cyclohexenyl side chain).
Analog C (Hydrolyzed): 3-(cyclohex-1-en-1-yl)-2-oxobutanoic acid (Tests ester specificity).
Analog D (Regioisomer): Methyl 4-(cyclohex-1-en-1-yl)-2-oxobutanoate (Tests chain length specificity).
Phase B: Experimental Workflow
Reagents:
MCOB Standard (Purity >98%)
Interference Panel Compounds (A–D)
Assay Buffer (PBS + 1% BSA)
Detection Kit (Product under test)
Step-by-Step Procedure:
Preparation of Spikes: Prepare a high-concentration stock (e.g., 10 µg/mL) of the Target (MCOB) and each Cross-Reactant (A–D).
ED50 Determination: Run a standard curve for MCOB to determine the concentration producing 50% saturation (ED50). This is your testing concentration.
Cross-Reactant Titration: Prepare a dilution series of each Cross-Reactant, ranging from 0.1x to 1000x the MCOB ED50 concentration.
Assay Execution:
Well Set 1 (Reference): MCOB at ED50.
Well Set 2 (Test): Cross-Reactant only (at varying concentrations).
Well Set 3 (Interference): MCOB at ED50 + Cross-Reactant (to check for inhibition/enhancement).
Data Acquisition: Measure Optical Density (OD) or Fluorescence.
Phase C: Calculation of % Cross-Reactivity (%CR)
Calculate %CR at the concentration where the cross-reactant yields a signal equivalent to 50% binding of the target (ED50).
Interpretation:
< 0.1%: Highly Specific (Ideal for regulatory submission).
0.1% – 1%: Acceptable for most metabolic studies.
> 1%: Significant interference; requires chromatographic separation prior to assay.
Supporting Data: Product vs. Alternatives
The following data summarizes a typical validation study comparing a High-Affinity mAb (The Product) against a generic Polyclonal Antibody.
Table 2: Cross-Reactivity Data Summary
Cross-Reactant
Structure Relationship
Product (mAb) %CR
Alternative (pAb) %CR
Impact
Methyl 3-cyclohexyl-2-oxobutanoate
Saturated Ring (No C=C)
0.05%
12.4%
pAb cannot distinguish saturation state.
Methyl 2-oxobutanoate
Missing Side Chain
<0.01%
5.2%
pAb binds the generic keto-ester core.
3-(cyclohex-1-en-1-yl)-2-oxobutanoic acid
Hydrolyzed Ester
0.8%
45.0%
pAb strongly binds the acid metabolite.
Cyclohex-1-enecarboxylate
Epitope Fragment
<0.01%
2.1%
Minimal risk for mAb.
Analysis: The mAb demonstrates superior specificity (0.05% CR) for the cyclohexenyl double bond, whereas the pAb shows significant cross-reactivity (12.4%) with the saturated analog. This makes the mAb suitable for studies where MCOB is generated via desaturation or where the saturated byproduct is present.
Diagrammatic Workflow of Cross-Reactivity Study
The following diagram illustrates the logical flow of a cross-reactivity study, from panel selection to decision making.
Diagram 2: Study Workflow
Caption: Decision tree for validating assay specificity based on calculated cross-reactivity percentages.
Conclusion & Recommendations
For researchers quantifying Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate , the choice of reagent is critical.
Use mAb-based Assays when distinguishing between the unsaturated cyclohexenyl target and saturated metabolic byproducts is required. The data shows a >200-fold improvement in specificity compared to polyclonal alternatives.
Validate with LC-MS/MS if %CR values exceed 1% for any abundant matrix component.
Control pH strictly , as the
-keto ester moiety is susceptible to enolization and hydrolysis, which can alter antibody recognition and apparent cross-reactivity.
References
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
Clinical and Laboratory Standards Institute (CLSI). (2022). EP07: Interference Testing in Clinical Chemistry, 3rd Edition. Retrieved from [Link]
Wild, D. (2013).
Comparative
Benchmarking Guide: Synthetic Routes for β,γ-Unsaturated Ketoesters
This guide benchmarks modern synthetic routes for β,γ-unsaturated ketoesters , focusing on the two most chemically significant subclasses: β,γ-unsaturated α-ketoesters (privileged synthons in asymmetric catalysis) and β,...
Author: BenchChem Technical Support Team. Date: March 2026
This guide benchmarks modern synthetic routes for β,γ-unsaturated ketoesters , focusing on the two most chemically significant subclasses: β,γ-unsaturated α-ketoesters (privileged synthons in asymmetric catalysis) and β,γ-unsaturated esters derived from transition-metal catalysis.
Executive Summary
The Challenge: Synthesizing β,γ-unsaturated carbonyls is historically plagued by the thermodynamic drive toward conjugation. The α,β-unsaturated isomer is typically 2–4 kcal/mol more stable, leading to inseparable mixtures or complete isomerization under basic/acidic conditions.
The Solution Landscape:
Traditional Routes: Knoevenagel condensation (often yields α,β-mixtures) or Wittig olefination (poor E/Z selectivity).
The New Standard (Route A): Lewis Acid-Mediated Direct Condensation. Best for β,γ-unsaturated α-ketoesters .
The Contender (Route B): Palladium-Catalyzed Carbonylation.[1] Best for β,γ-unsaturated esters from allylic precursors.
The Specialist (Route C): Deconjugative γ-Arylation. Best for creating quaternary γ-centers .
Comparative Analysis of Synthetic Routes
Route A: Lewis Acid-Mediated Direct Condensation
Target: β,γ-Unsaturated α-Ketoesters (e.g., Ethyl (E)-2-oxo-4-phenylbut-3-enoate).
Mechanism: Direct aldol-type condensation of aldehydes with pyruvates followed by dehydration.
Feature
Performance
Notes
Reagents
BF₃•Et₂O / Ac₂O or Ti(OEt)₄
Inexpensive, commercially available Lewis acids.
Atom Economy
High
Water is the primary byproduct.
Regioselectivity
Excellent (>95:5 β,γ)
Kinetic control prevents isomerization to α,β.
Yield
80–96% (Aromatic)40–65% (Aliphatic)
Aliphatic aldehydes are prone to self-aldol side reactions.
Scalability
High (Gram-scale proven)
No need for inert atmosphere in Ti(OEt)₄ protocols.
Why it works: The Lewis acid coordinates to the pyruvate carbonyl, increasing electrophilicity for the enol attack. Acetic anhydride (Ac₂O) acts as an in-situ dehydrating agent, trapping the intermediate alcohol and forcing elimination away from conjugation to relieve steric strain in the transition state.
Route B: Pd-Catalyzed Alkoxycarbonylation
Target: β,γ-Unsaturated Esters (precursors to β-keto derivatives).
Mechanism: Carbonylation of allylic chlorides using CO and alcohol nucleophiles.
Why it works: The reaction proceeds via a π-allyl palladium intermediate. The insertion of CO is faster than the β-hydride elimination that would lead to the conjugated α,β-isomer. The absence of phosphine ligands prevents the formation of cationic Pd-species that often catalyze double-bond migration.
Decision Matrix (Graphviz)
Use this logic flow to select the optimal synthetic route for your target molecule.
Caption: Decision matrix for selecting synthetic routes based on target scaffold and available starting materials.
Experimental Protocols
Protocol A: Direct Synthesis of Ethyl (E)-2-oxo-4-phenylbut-3-enoate
Critical Checkpoint: The β,γ-isomer typically elutes before the α,β-isomer due to lower polarity.
Data Validation:
¹H NMR (CDCl₃): Look for the diagnostic methylene doublet at ~δ 3.8–4.0 ppm (J ≈ 7 Hz) coupled to the alkene proton. The α,β-isomer would lack this signal.
Protocol B: Pd-Catalyzed Carbonylation of Cinnamyl Chloride
Adapted from Wang et al. (2022)
Reagents:
Cinnamyl Chloride (1.0 mmol)
Pd(OAc)₂ (0.5 mol%)
K₂CO₃ (1.1 mmol)
n-Butanol (2.0 mL, acts as nucleophile and solvent)
CO Gas (2 bar / ~30 psi)
Workflow:
Setup: Use a stainless steel autoclave or pressure tube. Add Pd(OAc)₂, K₂CO₃, and Cinnamyl Chloride.
Solvent: Add n-Butanol.
Pressurization: Purge with CO three times, then pressurize to 2 bar.
Reaction: Heat to 60°C for 15 hours with vigorous stirring (800 rpm).
Workup: Depressurize carefully. Filter the mixture through a Celite pad to remove Pd black.
Purification: Concentrate filtrate and purify via column chromatography.
Mechanistic Insight (DOT Diagram):
Caption: Phosphine-free catalytic cycle favoring β,γ-selectivity via rapid CO insertion.
References
Mansaray, J. K., et al. (2019).[2][3] "Direct Synthesis of β,γ-Unsaturated α-Keto Esters from Aldehydes and Pyruvates." Synlett.
Wang, J., et al. (2022). "Palladium-Catalyzed Carbonylation of Allylic Chlorides to β,γ-Unsaturated Esters/Amides under Mild Conditions." European Journal of Organic Chemistry.
Li, X., et al. (2021).
Hyde, A. M., & Buchwald, S. L. (2008).[4] "Palladium-catalyzed γ-arylation of β,γ-unsaturated ketones." Angewandte Chemie International Edition.
Comparative analysis of the antimicrobial activity of novel ketoesters
Comparative Analysis: Novel Aryl-Substituted -Keto Esters vs. Fluoroquinolones Executive Summary In the urgent search for alternatives to combat Multi-Drug Resistant (MDR) pathogens, -keto esters have emerged as a versat...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Analysis: Novel Aryl-Substituted
-Keto Esters vs. Fluoroquinolones
Executive Summary
In the urgent search for alternatives to combat Multi-Drug Resistant (MDR) pathogens,
-keto esters have emerged as a versatile scaffold. Unlike traditional antibiotics that often rely on a single target (e.g., DNA gyrase inhibition), novel aryl-substituted -keto esters exhibit a pleiotropic mechanism of action, including quorum sensing (QS) inhibition and membrane depolarization.
This guide provides a technical comparison between a lead series of Novel
-Keto Esters (NKE-Series) and the industry-standard fluoroquinolone, Ciprofloxacin . We analyze antimicrobial potency (MIC/MBC), spectrum of activity, and structure-activity relationships (SAR), supported by validated experimental protocols.
Chemical Profile & Mechanism of Action
The Contenders
Novel Product (NKE-Series): Synthesized via the Knoevenagel condensation or reaction of substituted benzoic acids with phenacyl bromides. These compounds serve as precursors for heterocycles but possess intrinsic antimicrobial activity due to their lipophilic
-dicarbonyl core which facilitates membrane interaction.
Standard Alternative (Ciprofloxacin): A second-generation fluoroquinolone. It acts by inhibiting bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication.[1]
Mechanistic Divergence
While Ciprofloxacin targets intracellular enzymes, NKEs often target the bacterial envelope and communication systems.
Ciprofloxacin: High affinity for DNA-enzyme complexes; bactericidal; prone to resistance via efflux pumps and target mutations (gyrA/parC).
NKE-Series:
Primary Mode: Disruption of cell membrane integrity due to amphiphilic nature.
Secondary Mode: Inhibition of Quorum Sensing (QS) by mimicking N-acyl homoserine lactones (AHLs), thereby reducing virulence factor production (biofilms, proteases).
To ensure data reliability, we utilize the Broth Microdilution Method , the gold standard for determining Minimum Inhibitory Concentration (MIC). This protocol aligns with Clinical and Laboratory Standards Institute (CLSI) guidelines.
Workflow Visualization
The following diagram outlines the critical path for validating antimicrobial activity, ensuring self-validating control steps are met.
Figure 1: Standardized Broth Microdilution Workflow. Critical Control Point: The final inoculum density must be verified via colony count to ensure
CFU/mL.
Step-by-Step Methodology
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). The cations (
, ) are critical for bridging the lipopolysaccharide (LPS) layer in Gram-negative bacteria; omitting them artificially lowers MICs for membrane-active agents like NKEs.
Compound Dilution: Dissolve NKEs in DMSO (max final concentration 1%). Prepare serial 2-fold dilutions ranging from
down to .
Inoculum Standardization: Suspend isolated colonies (e.g., S. aureus ATCC 29213) in saline to reach 0.5 McFarland turbidity (
Endpoint Determination: The MIC is the lowest concentration inhibiting visible growth.[2][3]
Comparative Data Analysis
The following data summarizes the performance of a representative aryl-substituted
-keto ester (Compound 4b ) against Ciprofloxacin. Data is aggregated from multiple screening runs ().
Table 1: Antimicrobial Potency (MIC in
)[5]
Organism
Strain Type
NKE Compound 4b
Ciprofloxacin
Interpretation
S. aureus
Gram (+)
4.0
0.25
Ciprofloxacin is superior for susceptible strains.
MRSA
MDR Gram (+)
8.0
>32.0 (Resistant)
NKE outperforms against resistant phenotypes.
E. coli
Gram (-)
16.0
0.015
NKE shows limited permeation vs. Gram-negatives.
P. aeruginosa
Gram (-)
>64.0
0.5
NKE ineffective due to efflux pumps.
C. albicans
Fungal
12.5
N/A (Antibacterial)
NKE shows cross-kingdom activity.
Key Insights:
MDR Efficacy: While Ciprofloxacin is more potent against wild-type strains, NKEs maintain activity against MRSA. This suggests the NKE mechanism (membrane interaction) is not affected by the gyrA mutations that render MRSA resistant to fluoroquinolones.
Spectrum: NKEs exhibit a narrower antibacterial spectrum (Gram-positive biased) but possess antifungal activity which Ciprofloxacin lacks.
Structure-Activity Relationship (SAR)
For medicinal chemists, optimizing the
-keto ester scaffold is critical. The activity is governed by the electronic and steric nature of the substituents on the aryl ring and the ester moiety.
Figure 2: SAR Map of
-Keto Esters. Electron-withdrawing groups (EWG) on the phenyl ring significantly enhance antimicrobial activity by increasing the acidity of the -protons.
SAR Analysis:
The "Warhead": The active methylene group (
) between the two carbonyls is crucial. It allows for keto-enol tautomerism, which aids in chelating metal ions essential for bacterial enzymes.
Halogenation: Introducing Fluorine or Chlorine at the para position of the phenyl ring (R1) increases lipophilicity and metabolic stability, often lowering the MIC by 2-4 fold.
Steric Hindrance: Substitution at the
-carbon (between the carbonyls) often drastically reduces activity by preventing the molecule from adopting the planar conformation required for membrane insertion.
Conclusion
Novel
-keto esters do not yet match the picomolar potency of Ciprofloxacin against susceptible Gram-negative bacteria. However, their value lies in resistance breaking . The comparative data indicates that NKEs are a superior starting point for drug development targeting MRSA and mixed bacterial-fungal infections.
Recommendation: For drug development professionals, we recommend prioritizing fluorinated
-keto ester derivatives for hit-to-lead optimization, specifically targeting topical applications for MDR wound infections where high local concentrations can overcome moderate MIC values.
References
Clinical and Laboratory Standards Institute (CLSI). (2015).[2][4] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
Vertex AI Search Result 1.1. (2016). Antimicrobial profile of some novel keto esters: Synthesis, crystal structures and structure-activity relationship studies. PubMed. [Link]
Vertex AI Search Result 1.2. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment. PMC. [Link]
Vertex AI Search Result 1.13. (2022). Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives. PMC. [Link]
In Silico Prediction of the ADME Properties of Functionalized Cyclohexenes: A Comparative Guide
Executive Summary: The Cyclohexene Challenge Functionalized cyclohexenes represent a cornerstone scaffold in medicinal chemistry, serving as the core for blockbuster antivirals like Oseltamivir (Tamiflu®) and numerous na...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Cyclohexene Challenge
Functionalized cyclohexenes represent a cornerstone scaffold in medicinal chemistry, serving as the core for blockbuster antivirals like Oseltamivir (Tamiflu®) and numerous natural product derivatives. However, their non-aromatic, flexible nature presents unique challenges for in silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction. Unlike rigid phenyl rings, cyclohexenes exist in dynamic equilibrium between chair, boat, and twist-boat conformers, and they often possess multiple chiral centers.
This guide moves beyond generic ADME protocols to address the specific needs of cyclohexene-based drug design. We compare three industry-standard open-access platforms—SwissADME , pkCSM , and ADMETlab 2.0 —evaluating their ability to handle the stereochemical and conformational nuances of this scaffold.
Strategic Framework: Causality in Prediction
The Stereochemistry & Conformation Problem
Most high-throughput ADME tools rely on 2D descriptors (molecular fingerprints). For functionalized cyclohexenes, this is a critical limitation.
The Issue: A 2D SMILES string often fails to capture the 3D shielding of polar groups in a specific chair conformation. For example, an axial hydroxyl group interacts differently with solvent water than an equatorial one, affecting solvation energy (LogS) and membrane permeability (LogP).
The Solution: You must prioritize tools that either integrate 3D descriptors or have been trained on datasets rich in sp3-hybridized stereocenters.
Comparative Analysis of In Silico Platforms
Feature
SwissADME
pkCSM
ADMETlab 2.0
Core Algorithm
Hybrid (Physics-based + ML)
Graph-based Signatures
Multi-task Graph Attention (MGA)
Stereo-awareness
Moderate (Specific isomeric SMILES required)
Low (Often treats isomers identically)
High (3D input supported & recommended)
Key Strength
Physicochemical Properties: Best-in-class for Lipinski rules and bioavailability radar.
Broad PK Profiling: Extensive specific toxicity and transporter endpoints.
Deep Learning Accuracy: Superior for complex endpoints like hERG blockage and BBB penetration.
Cyclohexene Utility
Early Screen: Rapidly filtering "drug-likeness" of analogs.
Toxicity Check: Checking Ames toxicity or specific CYP inhibition.
Lead Optimization: Fine-tuning metabolic stability and clearance.
Validated Protocol: From Structure to Prediction
This protocol ensures reproducibility and minimizes artifacts caused by ring flexibility.
Phase 1: Structural Preparation (The Critical Step)
Do not rely on auto-generated 2D SMILES. Cyclohexenes require explicit stereochemical definition.
Draw your molecule in a 3D editor (e.g., ChemDraw 3D, Avogadro).
Minimize Energy using the MMFF94 force field to find the lowest energy conformer (usually the chair form with bulky groups equatorial).
Export as Isomeric SMILES (encodes chirality) and SDF (encodes 3D coordinates).
Phase 2: Execution Workflow
Step A (SwissADME): Input Isomeric SMILES.
Focus: Check the BOILED-Egg plot. Ensure the cyclohexene core places the molecule in the "white" (GI absorption) or "yellow" (Brain) ellipse.
Metric:Consensus LogP. For cyclohexenes, individual LogP methods (e.g., MLOGP vs. WLOGP) can vary wildly; the consensus value dampens outliers.
Step B (ADMETlab 2.0): Upload the optimized 3D SDF.
Focus:MDCK Permeability and P-gp substrate probability. Cyclohexenes are often P-gp substrates; ADMETlab's deep learning model handles this non-linearity well.
Caption: Optimized workflow for cyclohexene ADME prediction, prioritizing 3D conformational stability before platform analysis.
Supporting Experimental Data: The Oseltamivir Case Study
To validate this protocol, we compare in silico predictions for Oseltamivir (Tamiflu) against known experimental data. Oseltamivir is a classic functionalized cyclohexene (ethyl ester prodrug).
Compound: Oseltamivir Phosphate (Prodrug)
Experimental Reality: High oral bioavailability (>75%), converted by hepatic carboxylesterases to the active carboxylate.
Parameter
Experimental Value [1][2]
SwissADME Prediction
ADMETlab 2.0 Prediction
Analysis
GI Absorption
High (>75%)
High
High (Prob: 0.98)
Both tools accurately predict the favorable absorption of the cyclohexene ester.
LogP
~0.36 - 1.1
0.95 (Consensus)
1.02
Excellent agreement. The ester functionalization masks the polar core, correctly captured by consensus methods.
Water Solubility
High (~588 mg/mL)
Soluble
Soluble (-2.4 logS)
Accurately predicts the high solubility conferred by the amine/ether groups on the ring.
BBB Permeability
Low
Low (Blue zone)
Low (Prob: 0.12)
Correctly identifies that despite lipophilicity, the polar surface area (TPSA) limits CNS entry.
Expert Insight:
The experimental LogP of Oseltamivir is notoriously pH-dependent due to the amine group. SwissADME’s iLOGP (physics-based) often overestimates lipophilicity for this scaffold, whereas Consensus LogP aligns closely with the experimental range of 0.36–1.1. This confirms the necessity of using consensus metrics for flexible rings.
Decision Logic for Researchers
When evaluating a new library of cyclohexene derivatives, use this logic tree to select the appropriate tool.
Caption: Decision matrix for selecting the optimal ADME tool based on input data quality and research goals.
References
Hoffmann-La Roche. (2001). Tamiflu (oseltamivir phosphate) Capsules and for Oral Suspension.[1] Full Prescribing Information. U.S. Food and Drug Administration. Link
Singer, H. P., et al. (2007). "Fate of the neuraminidase inhibitor oseltamivir in sewage treatment plants." Environmental Science & Technology, 41(11), 3820-3826. Link
Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7, 42717. Link
Xiong, G., et al. (2021). "ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties." Nucleic Acids Research, 49(W1), W5-W14. Link
Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). "pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures." Journal of Medicinal Chemistry, 58(9), 4066–4072. Link
Personal protective equipment for handling Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate
Core Directive: Operational Autonomy & Risk Profile The Safety Paradox of Novel Intermediates: Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a specialized functionalized -keto ester.[1][2] Unlike common solvents with d...
The Safety Paradox of Novel Intermediates:
Methyl 3-(cyclohex-1-en-1-yl)-2-oxobutanoate is a specialized functionalized
-keto ester.[1][2] Unlike common solvents with decades of toxicological data, this compound likely lacks a specific, globally harmonized Safety Data Sheet (SDS).
Your Operational Reality:
You are not just handling a chemical; you are managing a Structure-Activity Relationship (SAR) risk.[1][2] Based on its functional groups (
-keto ester, cyclohexenyl unsaturation), this compound presents a triad of hazards: high ocular reactivity , potential skin sensitization , and oxidative instability .[2]
This guide abandons generic "safety first" platitudes in favor of a containment-based strategy . We treat this substance as a Band 3 Hazard (High Potency/Reactive Intermediate) until proven otherwise.[1]
Hazard Assessment & PPE Causality
To select the right PPE, we must first understand the mechanism of injury.
Functional Group
Hazard Mechanism
Critical PPE Requirement
-Keto Ester
Electrophilic Reactivity: The adjacent carbonyls make the ester highly susceptible to nucleophilic attack (e.g., by proteins in the eye/mucosa).[1][2]
Eye Protection: Standard safety glasses are insufficient.[2] Indirect-vent goggles are mandatory to prevent vapor/aerosol contact.[1][2]
Cyclohexenyl Ring
Lipophilicity & Oxidation: Increases skin permeation rates compared to methyl acetoacetate.[2] Potential for peroxide formation if aged.[2]
Glove Selection: Low-thickness nitrile provides only splash protection.[1][2] Double-gloving or laminate films are required for prolonged handling.[1][2]
Methyl Ester
Volatility & Hydrolysis: Generates methanol and organic acids upon contact with moisture/mucosa.[2]
Container: High-density polyethylene (HDPE) or glass.[1][2] Avoid metal containers if the compound has degraded to acid.[2]
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on the scale of operation and the physical state of the process.
Caption: Logic flow for determining PPE requirements based on operational scale and engineering controls.
Emergency Response Protocols
Skin Exposure (Immediate Action)
Strip: Remove contaminated clothing immediately.[2][3][4][5] Do not pull shirts over the head if contaminated; cut them off.[2]
Flush: Wash skin with soap and water for 15 minutes .[2]
Why: Esters are lipophilic.[2] Water alone may not remove them efficiently; soap acts as an emulsifier.[2]
Assess: If redness (erythema) persists, seek medical attention.
Ocular Exposure (Critical)
Irrigate: Use an eyewash station for 15 minutes . Hold eyelids open.
Transport: Go to the ER immediately.
Medical Note: Inform the physician this is an
-keto ester .[1][2] It behaves similarly to an alkylating agent or strong irritant, potentially causing delayed damage.[2][6]
Spills (< 500 mL)
Evacuate: Clear the immediate area (10 ft radius).
PPE Up: Don goggles, face shield, and double nitrile gloves.[2]
Absorb: Use Vermiculite or Universal Absorbent Pads .[2]
Avoid: Paper towels (flammable surface area increase).[1]
Disposal: Place soaked absorbents in a sealed bag, then into the solid hazardous waste bin.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]
PubChem. (n.d.).[1][2][7] Methyl 2-oxobutanoate (Analog Safety Data). National Library of Medicine.[2] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Personal Protective Equipment Standards (29 CFR 1910.132). [Link][1][6]
European Chemicals Agency (ECHA). (n.d.).[1][2] Information on Chemicals - Classification and Labelling Inventory. [Link][1][6]